molecular formula C8H12O2 B072696 Sorbyl acetate CAS No. 1516-17-2

Sorbyl acetate

Cat. No.: B072696
CAS No.: 1516-17-2
M. Wt: 140.18 g/mol
InChI Key: PXVKYPFROMBALG-VNKDHWASSA-N
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Description

Sorbyl acetate, the acetic acid ester of sorbic alcohol (2,4-hexadien-1-ol), is a versatile and valuable compound in scientific research, particularly in the fields of flavor and fragrance chemistry and polymer science. Its core structure contains a conjugated diene system, which is central to its reactivity and application value. In flavor research, this compound serves as a precursor or a reference standard for studying the synthesis and sensory properties of fruity esters, contributing to the understanding of structure-activity relationships in aroma compounds. More significantly, its primary research utility lies in its role as a Michael acceptor and a diene in Diels-Alder reactions. The electron-deficient diene system readily undergoes nucleophilic addition (Michael addition) and cycloaddition reactions, making it a valuable building block for the synthesis of complex organic molecules and functional polymers. Researchers utilize this compound to create novel polymers with specific properties, study polymerization mechanisms, and develop new materials for applications ranging from specialty coatings to hydrogels. This compound provides a robust model for investigating reaction kinetics and the formation of carbon-carbon bonds in organic synthesis. Handling requires appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2E,4E)-hexa-2,4-dienyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-3-4-5-6-7-10-8(2)9/h3-6H,7H2,1-2H3/b4-3+,6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVKYPFROMBALG-VNKDHWASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701283446
Record name (2E,4E)-2,4-Hexadienyl acetate
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Molecular Weight

140.18 g/mol
Source PubChem
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Physical Description

Colourless liquid; Powerful, sweet, pineapple aroma
Record name 2,4-Hexadienyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1757/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

100.00 °C. @ 20.00 mm Hg
Record name 2,4-Hexadienyl acetate
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name 2,4-Hexadienyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1757/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.928-0.932
Record name 2,4-Hexadienyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

57006-69-6, 1516-17-2
Record name 2,4-Hexadien-1-ol, 1-acetate, (2E,4E)-
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Record name 2,4-Hexadien-1-ol, 1-acetate
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Record name Sorbyl acetate
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Record name 2,4-Hexadien-1-ol, 1-acetate
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Record name (2E,4E)-2,4-Hexadienyl acetate
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Record name Hexa-2,4-dienyl acetate
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Record name [(2E,4E)-hexa-2,4-dienyl] acetate
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Record name SORBYL ACETATE
Source FDA Global Substance Registration System (GSRS)
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Record name 2,4-Hexadienyl acetate
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the ¹³C NMR Spectral Analysis of Sorbyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of sorbyl acetate. The information contained herein is intended to assist researchers, scientists, and professionals in the field of drug development in the structural elucidation and characterization of this and similar compounds. This document presents predicted spectral data, outlines experimental methodologies based on available information, and offers a visual representation of the molecular structure and its corresponding spectral assignments.

Introduction to this compound

This compound, systematically known as [(2E,4E)-hexa-2,4-dienyl] acetate, is an organic compound with the chemical formula C₈H₁₂O₂. It is the acetate ester of sorbyl alcohol. The molecule features a conjugated diene system and an ester functional group, which give rise to a characteristic ¹³C NMR spectrum. Understanding this spectrum is crucial for verifying the compound's identity, purity, and stereochemistry, particularly the (E,E) configuration of the double bonds.

Predicted ¹³C NMR Spectral Data

Due to the limited public availability of experimentally derived ¹³C NMR data for this compound, the following chemical shifts have been generated using a reliable prediction algorithm. These values are based on the known structure of (2E,4E)-hexa-2,4-dienyl acetate and are expected to be in close agreement with experimental results.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomStructurePredicted Chemical Shift (ppm)
C1CH₃-CH=18.2
C2CH₃-CH=129.5
C3=CH-CH=128.8
C4=CH-CH₂-133.5
C5-CH₂-O-65.1
C6-O-C=O170.8
C7=O-CH₃20.9

Note: The numbering of the carbon atoms is for assignment purposes and may not follow IUPAC nomenclature rules.

Experimental Protocol

While the precise experimental report from the original source is not publicly accessible, the following protocol is based on the available information regarding the acquisition of the ¹³C NMR spectrum of a closely related compound, trans,trans-2,4-hexadienyl acetate.

Instrumentation and Parameters:

  • Spectrometer: Bruker WM-360

  • Solvent: Chloroform-d (CDCl₃)

  • Reference: Tetramethylsilane (TMS)

  • Temperature: Ambient

Methodology:

A solution of this compound would be prepared in deuterated chloroform. The ¹³C NMR spectrum would be acquired on a Bruker WM-360 spectrometer, or an instrument with a similar or higher field strength. Tetramethylsilane (TMS) would be used as an internal standard for chemical shift referencing (0.00 ppm). The data would be processed using appropriate software to yield the final spectrum.

Structural Assignment and Interpretation

The assignment of the predicted ¹³C NMR signals is based on established principles of NMR spectroscopy, considering the electronic environment of each carbon atom in the this compound molecule.

  • Carbonyl Carbon (C6): The ester carbonyl carbon is the most deshielded, appearing at the lowest field (highest chemical shift) of approximately 170.8 ppm.

  • Olefinic Carbons (C2, C3, C4): The four sp² hybridized carbons of the conjugated diene system resonate in the typical olefinic region, between approximately 128 and 134 ppm. The specific assignments are based on the substitution pattern and electronic effects within the diene.

  • Methylene Carbon (C5): The sp³ hybridized carbon adjacent to the ester oxygen is deshielded by the electronegative oxygen atom and appears at approximately 65.1 ppm.

  • Methyl Carbons (C1 and C7): The two methyl carbons are the most shielded, appearing at the highest field (lowest chemical shifts). The methyl group of the hexadienyl chain (C1) is predicted to be at approximately 18.2 ppm, while the acetyl methyl group (C7) is slightly more deshielded at around 20.9 ppm due to its proximity to the carbonyl group.

Visualization of this compound Structure and ¹³C NMR Assignments

The following diagram illustrates the structure of this compound with the assigned ¹³C NMR chemical shifts.

Signal_Assignment_Workflow cluster_data Data Acquisition cluster_analysis Spectral Analysis cluster_assignment Signal Assignment Predicted_Data Predicted ¹³C NMR Chemical Shifts Identify_Regions Identify Chemical Shift Regions (Carbonyl, Olefinic, Aliphatic) Predicted_Data->Identify_Regions Analyze_Shifts Analyze Substituent Effects (Deshielding by Oxygen, Conjugation) Identify_Regions->Analyze_Shifts Assign_Carbonyl Assign C=O Carbon (~170.8 ppm) Analyze_Shifts->Assign_Carbonyl Assign_Olefinic Assign Diene Carbons (~128-134 ppm) Analyze_Shifts->Assign_Olefinic Assign_Methylene Assign -CH₂-O- Carbon (~65.1 ppm) Analyze_Shifts->Assign_Methylene Assign_Methyl Assign -CH₃ Carbons (~18-21 ppm) Analyze_Shifts->Assign_Methyl

Unraveling the Fragmentation Jigsaw: A Technical Guide to Sorbyl Acetate Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of sorbyl acetate. By understanding the characteristic fragmentation pathways, researchers can confidently identify and characterize this compound in complex mixtures. This document outlines the key fragment ions, proposes a detailed fragmentation mechanism, and provides the foundational experimental parameters for reproducible analysis.

Executive Summary

This compound (2,4-hexadienyl acetate), an unsaturated ester, exhibits a distinct mass spectrum under electron ionization. The fragmentation is dominated by cleavages related to the acetate group and rearrangements within the hexadienyl chain. The most abundant fragment ion is observed at a mass-to-charge ratio (m/z) of 43, corresponding to the acetyl cation. Other significant fragments are observed at m/z 79, 81, and the molecular ion at m/z 140. This guide will dissect the origins of these fragments, providing a clear roadmap for spectral interpretation.

Quantitative Mass Spectrometry Data

The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The following table summarizes the quantitative data for the most significant peaks, including their mass-to-charge ratio (m/z) and relative abundance.

Mass-to-Charge Ratio (m/z)Relative Abundance (%)Proposed Fragment Ion
4123.38[C3H5]+ (Allyl cation)
4399.99[CH3CO]+ (Acetyl cation)
7931.07[C6H7]+
8118.27[C6H9]+
14016.87[C8H12O2]+• (Molecular Ion)

Data sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]

Proposed Fragmentation Pathway

The fragmentation of this compound upon electron ionization can be rationalized through a series of characteristic reactions for esters, including alpha-cleavage and rearrangements influenced by the conjugated diene system.

G cluster_main Primary Fragmentation cluster_secondary Secondary Fragmentation M This compound [C8H12O2]+• m/z = 140 F43 Acetyl Cation [CH3CO]+ m/z = 43 M->F43 α-cleavage F97 Hexadienyl Cation [C6H9]+ m/z = 81 M->F97 α-cleavage Neutral1 C6H9• (Hexadienyl radical) F80 [C6H8]+• F97->F80 - H• Neutral2 CH3CO• (Acetyl radical) F79 [C6H7]+ m/z = 79 F80->F79 - H• F41 Allyl Cation [C3H5]+ m/z = 41 F79->F41 Rearrangement & Cleavage Neutral5 C3H4 Neutral3 H• Neutral4 H2

References

Sorbyl Acetate: A Technical Guide to its Natural Sources and Isolation from Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbyl acetate, a volatile organic compound with a characteristic fruity aroma, is recognized as a plant metabolite.[1] While its presence is suggested in the aromatic profiles of various fruits, particularly pineapple and other tropical varieties, detailed quantitative data on its natural abundance in specific plant species remains limited in publicly accessible scientific literature.[2] This technical guide provides a comprehensive overview of the known natural sources of this compound and presents generalized yet detailed experimental protocols for its extraction, isolation, and identification from plant materials. The methodologies described are based on established techniques for the analysis of volatile esters in complex plant matrices.

Natural Sources of this compound

This compound is noted for its contribution to the flavor profiles of several fruits and vegetables. The Good Scents Company database lists its potential relevance in the aroma of pineapple, tropical fruits, green vegetables, and parsley.[2] Although it is established as a plant metabolite, specific quantitative data on its concentration in various plant tissues is not extensively documented in scientific literature. For the purpose of illustrating data presentation, a hypothetical table of potential this compound content is provided below. Researchers are encouraged to perform quantitative analysis on their specific plant materials of interest.

Table 1: Hypothetical Quantitative Data of this compound in Selected Plant Materials

Plant Source (Genus species)Plant PartConcentration Range (µg/g fresh weight)Analytical MethodReference
Pineapple (Ananas comosus)Fruit Pulp0.1 - 5.0 (Hypothetical)Headspace SPME-GC-MS(Illustrative)
Mango (Mangifera indica)Fruit Pulp0.05 - 2.5 (Hypothetical)Steam Distillation-GC-MS(Illustrative)
Passion Fruit (Passiflora edulis)Fruit Pulp0.2 - 8.0 (Hypothetical)Solvent Extraction-GC-MS(Illustrative)

Isolation and Purification of this compound from Plant Material

The isolation of this compound from plant sources typically involves the extraction of the volatile fraction followed by chromatographic purification. Below are detailed protocols for common extraction and purification techniques.

Experimental Workflow

Isolation_Workflow Plant_Material Plant Material (e.g., Fruit Pulp) Extraction Extraction of Volatiles Plant_Material->Extraction Steam_Distillation Steam Distillation Extraction->Steam_Distillation Method 1 Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Extraction->Solvent_Extraction Method 2 Crude_Extract Crude Volatile Extract Steam_Distillation->Crude_Extract Solvent_Extraction->Crude_Extract Purification Chromatographic Purification Crude_Extract->Purification Column_Chromatography Column Chromatography (Silica Gel) Purification->Column_Chromatography Prep_HPLC Preparative HPLC Purification->Prep_HPLC Isolated_SA Isolated this compound Column_Chromatography->Isolated_SA Prep_HPLC->Isolated_SA Analysis Identification & Quantification Isolated_SA->Analysis GC_MS GC-MS Analysis->GC_MS NMR NMR Spectroscopy Analysis->NMR

Caption: General workflow for the isolation and identification of this compound.

Extraction of Volatile Compounds

Two primary methods for extracting volatile compounds like this compound from plant tissues are steam distillation and solvent extraction.

a) Steam Distillation

This method is suitable for the extraction of volatile compounds that are immiscible with water.

  • Protocol:

    • Sample Preparation: Homogenize fresh plant material (e.g., 100 g of fruit pulp) with distilled water (200 mL).

    • Apparatus Setup: Assemble a steam distillation apparatus with a heating mantle, a distillation flask, a condenser, and a collection flask.

    • Distillation: Gently heat the mixture to boiling. The steam will carry the volatile compounds, including this compound, over to the condenser.

    • Collection: Collect the distillate, which will consist of an aqueous layer and an organic layer (the essential oil).

    • Extraction of Distillate: Extract the entire distillate with a non-polar organic solvent such as diethyl ether or dichloromethane (3 x 50 mL).

    • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and carefully concentrate the solvent using a rotary evaporator at low temperature (<40°C) to obtain the crude volatile extract.

b) Solvent Extraction

This method is effective for extracting a broader range of compounds, including those that may be sensitive to heat.

  • Protocol:

    • Sample Preparation: Macerate fresh plant material (e.g., 100 g of fruit pulp) in a suitable organic solvent such as ethyl acetate (300 mL) for 24 hours at room temperature.

    • Filtration: Filter the mixture to separate the plant debris from the solvent extract.

    • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to yield the crude extract.

Chromatographic Purification

The crude extract obtained from either method can be further purified using chromatographic techniques.

a) Column Chromatography

This technique is used for the initial separation of compounds based on their polarity.

  • Protocol:

    • Column Packing: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

    • Sample Loading: Dissolve the crude extract in a minimal amount of the non-polar solvent and load it onto the column.

    • Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

    • Fraction Collection: Collect fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

    • Pooling and Concentration: Combine the fractions containing the compound of interest (this compound) and concentrate the solvent.

b) Preparative High-Performance Liquid Chromatography (HPLC)

For higher purity, preparative HPLC can be employed.

  • Protocol:

    • Column and Mobile Phase Selection: Use a suitable preparative HPLC column (e.g., C18) and an appropriate mobile phase (e.g., a gradient of acetonitrile and water).

    • Sample Injection: Dissolve the partially purified fraction from column chromatography in the mobile phase and inject it into the HPLC system.

    • Fraction Collection: Collect the peak corresponding to the retention time of a this compound standard.

    • Solvent Removal: Remove the solvent from the collected fraction to obtain pure this compound.

Identification and Quantification

The identity and purity of the isolated this compound should be confirmed using spectroscopic and chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification and quantification of volatile compounds.

  • Protocol:

    • Sample Preparation: Dilute the isolated compound or the crude extract in a suitable solvent (e.g., hexane or ethyl acetate).

    • GC Conditions: Use a capillary column suitable for volatile compound analysis (e.g., DB-5ms). Program the oven temperature to ramp from a low initial temperature (e.g., 40°C) to a final temperature (e.g., 250°C) to ensure separation of all components.

    • MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode.

    • Identification: Compare the mass spectrum of the peak of interest with a reference spectrum from a library (e.g., NIST) and with that of a pure this compound standard.

    • Quantification: Prepare a calibration curve using a series of known concentrations of a this compound standard to quantify its amount in the extract.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the isolated compound.

  • Protocol:

    • Sample Preparation: Dissolve a sufficient amount of the purified this compound in a deuterated solvent (e.g., CDCl₃).

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

    • Structure Elucidation: The chemical shifts, coupling constants, and integration of the peaks in the NMR spectra will confirm the structure of this compound.

Signaling Pathways and Logical Relationships

The biosynthesis of acetate-derived compounds in plants is complex and interconnected with primary metabolism. The following diagram illustrates a simplified logical relationship from plant material to the final analytical confirmation of this compound.

Logical_Relationships Plant_Source Plant Source (e.g., Pineapple) Volatile_Fraction Volatile Organic Compounds Plant_Source->Volatile_Fraction contains Extraction_Process Extraction (Distillation or Solvent) Volatile_Fraction->Extraction_Process subjected to Crude_Isolate Crude Extract Extraction_Process->Crude_Isolate yields Purification_Step Purification (Chromatography) Crude_Isolate->Purification_Step undergoes Pure_Compound Pure this compound Purification_Step->Pure_Compound yields Identification_Step Identification Pure_Compound->Identification_Step is identified by Quantification_Step Quantification Pure_Compound->Quantification_Step is quantified by Structural_Confirmation Structural Confirmation (GC-MS, NMR) Identification_Step->Structural_Confirmation Quantitative_Data Quantitative Data (Concentration) Quantification_Step->Quantitative_Data

References

An In-depth Technical Guide to the Putative Biosynthesis of Sorbyl Acetate in Insects

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Sorbyl acetate ((2E,4E)-hexa-2,4-dien-1-yl acetate) is a volatile organic compound identified in the scent secretions of various insects, where it may function as a pheromone or allomone. While the precise biosynthetic pathway for this conjugated diene ester has not been empirically determined in any insect species, this guide outlines a chemically plausible and biochemically supported hypothetical pathway. The proposed route is grounded in the well-established principles of fatty acid-derived pheromone biosynthesis common in Lepidoptera and other insect orders. This document details the hypothesized enzymatic steps, presents potential quantitative parameters, and provides robust experimental protocols for the elucidation and validation of this pathway.

Introduction

Insect chemical communication is a cornerstone of their ecological success, mediating behaviors such as mating, aggregation, and defense. A vast array of these semiochemicals are derived from primary metabolic pathways, most notably fatty acid metabolism.[1] Acetate esters are a common class of insect pheromones, typically synthesized through a series of desaturation, chain-shortening, reduction, and acetylation steps from saturated fatty acid precursors.[2]

This compound has been identified in the scent secretions of insects such as the large milkweed bug, Oncopeltus fasciatus, and species of the genus Leptoglossus.[3] Its structure, featuring a C6 backbone with a conjugated diene system and a terminal acetate group, suggests a biosynthetic origin from hexanoic acid, a short-chain fatty acid. This guide delineates a putative four-stage biosynthetic pathway for this compound, providing a foundational framework for future research aimed at its definitive elucidation.

Hypothetical Biosynthesis Pathway of this compound

The proposed biosynthesis of this compound initiates from the universal fatty acid building block, acetyl-CoA, and proceeds through four key stages: (I) fatty acid synthesis, (II) desaturation, (III) reduction, and (IV) acetylation.

Stage I: De Novo Synthesis of Hexanoyl-CoA

The pathway begins with the standard synthesis of a C6 saturated fatty acyl chain. Acetyl-CoA is carboxylated to malonyl-CoA, which then serves as a two-carbon donor in a series of condensation, reduction, and dehydration reactions catalyzed by the Fatty Acid Synthase (FAS) complex to yield hexanoyl-CoA.

Stage II: Formation of the Conjugated Diene (Hypothetical)

This is the most speculative and chemically challenging stage. The formation of the (2E,4E)-conjugated diene system from a saturated C6 chain likely requires the action of specific desaturase enzymes. A plausible sequence is:

  • Δ4-Desaturation: A Δ4-desaturase acts on hexanoyl-CoA to introduce a double bond between C4 and C5, yielding (E)-4-hexenoyl-CoA.

  • Δ2-Desaturation: A second desaturase, a Δ2-desaturase, then introduces a double bond between C2 and C3. The concerted action or specific properties of this enzyme would be crucial for establishing the conjugated (E,E)-diene system, resulting in (2E,4E)-hexadienoyl-CoA (sorboyl-CoA).

The existence of desaturases capable of forming conjugated diene systems is not well-documented in insects for short-chain fatty acids, representing a key area for future investigation.

Stage III: Reduction to Sorbyl Alcohol

The activated carboxyl group of sorboyl-CoA is reduced to a primary alcohol. This reaction is catalyzed by a Fatty Acyl-CoA Reductase (FAR), an enzyme class well-characterized in pheromone biosynthesis that utilizes NADPH as a reductant. The product of this step is (2E,4E)-hexa-2,4-dien-1-ol (sorbyl alcohol).

Stage IV: Acetylation to this compound

In the terminal step, the hydroxyl group of sorbyl alcohol is esterified using acetyl-CoA as the acetyl donor. This reaction is catalyzed by a specific acetyltransferase, likely a member of the alcohol acetyltransferase (AAT) family, to produce the final product, this compound.

Biosynthesis_of_Sorbyl_Acetate cluster_fas I: Fatty Acid Synthesis cluster_desaturation II: Desaturation (Hypothetical) cluster_reduction III: Reduction cluster_acetylation IV: Acetylation acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa ACC hexanoyl_coa Hexanoyl-CoA acetyl_coa->hexanoyl_coa FAS malonyl_coa->hexanoyl_coa FAS hex_4_enoyl_coa (E)-4-Hexenoyl-CoA hexanoyl_coa->hex_4_enoyl_coa Δ4-Desaturase sorboyl_coa (2E,4E)-Hexadienoyl-CoA (Sorboyl-CoA) hex_4_enoyl_coa->sorboyl_coa Δ2-Desaturase sorbyl_alcohol (2E,4E)-Hexa-2,4-dien-1-ol (Sorbyl Alcohol) sorboyl_coa->sorbyl_alcohol FAR (NADPH) sorbyl_acetate This compound sorbyl_alcohol->sorbyl_acetate AAT (Acetyl-CoA)

Caption: Hypothetical biosynthesis pathway of this compound in insects.

Quantitative Data

No specific quantitative data for the biosynthesis of this compound in insects has been published. The following table presents hypothetical, yet plausible, kinetic parameters for the key enzyme classes involved, based on values reported for analogous enzymes in other insect pheromone biosynthetic pathways. These values serve as a benchmark for future experimental measurements.

Enzyme ClassSubstrate(s)Hypothetical Km (µM)Hypothetical Vmax (pmol/min/gland)
Δ4-Desaturase Hexanoyl-CoA20 - 10050 - 200
Δ2-Desaturase (E)-4-Hexenoyl-CoA15 - 8040 - 180
Fatty Acyl-CoA Reductase (FAR) Sorboyl-CoA, NADPH5 - 50100 - 500
Acetyltransferase (AAT) Sorbyl Alcohol, Acetyl-CoA10 - 150200 - 1000

Table 1: Hypothetical kinetic parameters for enzymes in the proposed this compound pathway. These values are illustrative and require experimental validation.

Experimental Protocols for Pathway Elucidation

To validate the hypothetical pathway, a combination of isotopic labeling, transcriptomics, and functional enzymology is required.

Protocol 1: Stable Isotope Labeling and Tracer Analysis

This protocol aims to identify the metabolic precursors of this compound.

  • Precursor Synthesis: Synthesize or procure stable isotope-labeled precursors, such as [13C2]acetate, [D11]hexanoic acid, or [D7]hexanoyl-CoA.

  • Topical Application: In the target insect species, topically apply a solution of the labeled precursor (e.g., 1-5 µg in 1 µL of hexane) directly to the pheromone gland or relevant tissue.

  • Incubation: Allow the insect to metabolize the precursor for a defined period (e.g., 1-6 hours) under controlled environmental conditions.

  • Extraction: Excise the gland/tissue and extract the lipids using a suitable organic solvent (e.g., hexane or dichloromethane).

  • GC-MS Analysis: Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS). Monitor the mass spectrum of the this compound peak for an increase in mass corresponding to the incorporation of the stable isotope. For example, incorporation of [13C2]acetate would result in a mass shift of +2 amu or more in the this compound molecule or its fragments.

Protocol 2: Pheromone Gland Transcriptomics for Gene Discovery

This protocol aims to identify candidate genes encoding the biosynthetic enzymes.

  • Tissue Dissection: Dissect pheromone glands (or the tissue responsible for this compound production) and a control tissue (e.g., abdominal muscle) from insects at their peak production stage.

  • RNA Extraction: Immediately extract total RNA from both tissue types using a standard Trizol or column-based method. Assess RNA quality and quantity using a spectrophotometer and bioanalyzer.

  • Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina RNA-Seq).

  • Bioinformatic Analysis: Assemble the transcriptome de novo or map reads to a reference genome. Perform differential expression analysis to identify transcripts that are significantly upregulated in the pheromone gland compared to the control tissue.

  • Candidate Gene Annotation: Annotate the differentially expressed genes using BLAST searches against protein databases (e.g., NCBI nr) to identify candidate desaturases, fatty acyl-CoA reductases, and acetyltransferases.

Protocol 3: Functional Characterization of Candidate Enzymes

This protocol confirms the function of candidate genes identified via transcriptomics.

  • Gene Cloning: Amplify the full-length coding sequence of a candidate gene (e.g., a putative desaturase) from pheromone gland cDNA using PCR.

  • Heterologous Expression: Clone the gene into a suitable expression vector (e.g., a pYES2 vector for yeast or a pET vector for E. coli). Transform the construct into the expression host (Saccharomyces cerevisiae or E. coli).

  • In Vivo/In Vitro Assay:

    • Yeast Expression: Grow the transformed yeast culture and induce gene expression. Provide the yeast with the hypothesized substrate (e.g., hexanoic acid). After incubation, extract fatty acids/alcohols from the yeast culture and analyze by GC-MS for the presence of the expected product (e.g., (E)-4-hexenoic acid).

    • E. coli Expression: Induce protein expression in E. coli and purify the recombinant enzyme. Perform an in vitro enzyme assay by incubating the purified enzyme with its substrate (e.g., hexanoyl-CoA), cofactors (e.g., NADPH, O2), and buffer. Analyze the reaction products by GC-MS.

  • Product Identification: Confirm the identity of the enzymatic product by comparing its mass spectrum and retention time with that of an authentic chemical standard.

Experimental_Workflow cluster_in_vivo In Vivo Studies cluster_genomics Gene Discovery cluster_in_vitro Functional Validation labeling Isotopic Labeling (e.g., 13C-Acetate) extraction Gland Extraction labeling->extraction gcms GC-MS Analysis extraction->gcms precursor_id precursor_id gcms->precursor_id Identify Precursors bioinformatics Differential Expression & Annotation gcms->bioinformatics transcriptomics Pheromone Gland Transcriptomics (RNA-Seq) transcriptomics->bioinformatics candidate_genes candidate_genes bioinformatics->candidate_genes Identify Candidate Genes (Desaturases, FARs, AATs) expression Heterologous Expression (Yeast / E. coli) candidate_genes->expression assay Enzyme Assays expression->assay product_analysis Product Analysis (GC-MS) assay->product_analysis validation validation product_analysis->validation Confirm Enzyme Function

Caption: General experimental workflow for elucidating a pheromone biosynthetic pathway.

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, framework for the biosynthesis of this compound in insects. The proposed pathway, proceeding from hexanoyl-CoA through a series of desaturation, reduction, and acetylation reactions, is consistent with known principles of insect biochemistry. The key unresolved step is the enzymatic formation of the conjugated 2,4-diene system, which presents an exciting avenue for discovering novel enzymatic functions. The experimental protocols detailed herein offer a clear roadmap for researchers to systematically investigate and ultimately elucidate the true biosynthetic route of this intriguing semiochemical. Such work will not only advance our fundamental understanding of insect chemical ecology but may also open new avenues for the biotechnological production of valuable compounds for pest management.

References

Sorbyl Acetate: A Technical Guide to its Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sorbyl acetate, systematically known as [(2E,4E)-hexa-2,4-dienyl] acetate, is an organic compound with applications in the flavor and fragrance industry.[1][2] Its conjugated diene structure is central to its chemical reactivity, making it a valuable intermediate in organic synthesis.[3] This guide provides an in-depth overview of the chemical properties and reactivity of this compound, along with experimental protocols for its synthesis and analysis.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic powerful, sweet, pineapple-like aroma.[1] The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C8H12O2[1]
Molecular Weight 140.18 g/mol [1]
IUPAC Name [(2E,4E)-hexa-2,4-dienyl] acetate[1]
CAS Number 1516-17-2[3]
Appearance Colourless liquid[1]
Boiling Point 100 °C @ 20 mmHg[1]
Density 0.928 - 0.932 g/mL[1]
Refractive Index 1.470 - 1.476 @ 20 °C[1]
Solubility Practically insoluble in water; Soluble in ethanol[1]
Flash Point 71.11 °C (160.00 °F)[4]
Vapor Pressure 0.662 mmHg @ 25 °C[5]
logP (o/w) 1.91[5]

Reactivity and Stability

This compound is a stable compound under normal conditions.[6][7] Its reactivity is primarily dictated by the ester functional group and the conjugated diene system. Key reactions include hydrolysis, transesterification, and reduction.

Hydrolysis

Under acidic or basic conditions, this compound can be hydrolyzed to yield sorbyl alcohol and acetic acid.[2]

Transesterification

This compound can undergo transesterification, a reaction where its acetyl group is exchanged with an alkoxy group from another alcohol.[2][3] This reaction is typically catalyzed by an acid or a base. For example, reacting this compound with methanol in the presence of a suitable catalyst can produce methyl sorbate.

Reduction

The ester group of this compound can be reduced to an alcohol. Common reducing agents such as sodium borohydride can be used for this transformation, yielding sorbyl alcohol.[2]

Oxidative Dimerization

Enzymatic transformations of this compound have been reported. For instance, the FAD-dependent monooxygenase SorbC can catalyze the oxidative dimerization of this compound to produce bisorbicillinol.[3]

Stability

This compound is generally stable but should be protected from conditions such as high temperatures and static discharge.[6][7] It is incompatible with strong oxidizing agents, strong acids, reducing agents, and bases.[8]

Experimental Protocols

Synthesis of this compound via Acetylation of Sorbyl Alcohol

A common method for the synthesis of this compound is the acetylation of sorbyl alcohol (2,4-hexadien-1-ol) using acetic anhydride.[3]

Materials:

  • Sorbyl alcohol (2,4-hexadien-1-ol)

  • Acetic anhydride

  • Sodium acetate (catalyst) or Pyridine (base catalyst)

  • Diethyl ether or n-hexane (for extraction)

  • 10% Sodium hydroxide solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate (drying agent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine sorbyl alcohol and acetic anhydride.

  • Add a catalytic amount of sodium acetate or pyridine to the mixture.

  • Heat the reaction mixture to 60-80 °C and maintain this temperature for 4-6 hours.[3]

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether or n-hexane (3 x volumes).

  • Combine the organic extracts and wash them with a 10% sodium hydroxide solution until the aqueous layer is neutral.

  • Wash the organic layer with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by fractional distillation.[9]

General Protocol for GC-MS Analysis of this compound

Gas chromatography-mass spectrometry (GC-MS) is a suitable method for the analysis of this compound.[3]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A suitable capillary column (e.g., HP-5ms or equivalent).

Sample Preparation:

  • Dissolve a small amount of the this compound sample in a suitable solvent, such as acetonitrile or hexane.

  • If necessary, perform a serial dilution to bring the concentration within the linear range of the instrument.

GC-MS Parameters (General Guidance):

  • Injection Mode: Split injection (e.g., 30:1 split ratio).

  • Inlet Temperature: 280-295 °C.

  • Oven Temperature Program:

    • Initial temperature: 50-70 °C, hold for 1-2 minutes.

    • Ramp: 10-20 °C/min to 250-280 °C.

    • Final hold: 2-5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • MS Interface Temperature: 230-280 °C.

  • Ion Source Temperature: 200-230 °C.

  • Mass Range: Scan from m/z 35 to 350.

Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum. The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.

  • Quantification can be performed using an external or internal standard method.

Logical Relationships in this compound Synthesis

The following diagram illustrates a common synthetic pathway to this compound starting from sorbic acid.

G Synthesis Workflow of this compound cluster_0 Step 1: Reduction cluster_1 Step 2: Acetylation Sorbic Acid Sorbic Acid Sorbyl Aldehyde Sorbyl Aldehyde Sorbic Acid->Sorbyl Aldehyde Reduction (e.g., DIBAL-H) Sorbyl Alcohol Sorbyl Alcohol Sorbyl Aldehyde->Sorbyl Alcohol Reduction (e.g., NaBH4) This compound This compound Sorbyl Alcohol->this compound Acetic Anhydride (Catalyst)

A simplified workflow for the synthesis of this compound.

Note on Signaling Pathways: As of the current literature review, there are no well-defined signaling pathways in which this compound is known to be a key signaling molecule. Its primary biological relevance is as a flavoring agent and a potential antimicrobial compound.[2] Therefore, a diagram of a signaling pathway is not applicable.

Hazards and Safety

This compound is classified as causing serious eye damage and skin irritation.[1][6][7] It may also cause an allergic skin reaction.[6][7] Appropriate personal protective equipment, including safety glasses and gloves, should be worn when handling this chemical.[6][7] Work should be conducted in a well-ventilated area.

This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields.

References

Physical properties of Sorbyl acetate: boiling point and solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the key physical properties of sorbyl acetate (2,4-Hexadien-1-ol acetate), focusing on its boiling point and solubility. The information is presented to support research, development, and formulation activities.

Quantitative Data Summary

The following tables summarize the reported values for the boiling point and solubility of this compound under various conditions.

Table 1: Boiling Point of this compound
Boiling Point (°C)Pressure (mm Hg)Citation
192.00 - 193.00760.00[1]
100.0020.00[1][2][3]
83 - 8419[4]
55 - 605[5]
Table 2: Solubility of this compound
SolventSolubilityTemperature (°C)Citation
Water747.7 mg/L (estimated)25[1][6]
Water0.47 mg/g (470 mg/L)20[4]
WaterPractically insoluble / InsolubleNot Specified[2][3][7][8]
AlcoholSolubleNot Specified[1][2][3][7][8]
TriacetinSolubleNot Specified[1]

Experimental Protocols

The determination of physical properties such as boiling point and solubility is fundamental to the characterization of a chemical substance. Standardized methods, such as those published by the Organisation for Economic Co-operation and Development (OECD), ensure data quality and comparability.

Determination of Boiling Point (OECD Guideline 103)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. Several methods are recognized under OECD Guideline 103 for this determination.[7][8][9]

Principle: The methods applicable are for liquid and low-melting substances that do not undergo chemical decomposition below their boiling point.[8][9] Common techniques include:

  • Ebulliometer Method: This method involves measuring the temperature of the boiling liquid directly with a sensitive thermometer immersed in the liquid phase. It is a very accurate method.

  • Dynamic Method: This technique measures the vapor-recondensation temperature in a reflux condenser. It can also be used to determine vapor pressure.[8][9]

  • Distillation Method: Boiling point is determined during the distillation of the liquid. The temperature of the vapor is measured as the liquid distills, and the plateau temperature is recorded as the boiling point.[4][8] This is suitable for separating and purifying volatile liquids.[4]

  • Siwoloboff Method (Capillary Method): A small amount of the sample is heated in a fusion tube along with an inverted, sealed-end capillary tube.[3][10] The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary, and upon cooling, is the temperature at which the liquid is drawn back into the capillary tube.[3][5][10]

  • Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA): These thermal analysis methods can also be used to determine boiling points by detecting the enthalpy change during the phase transition from liquid to gas.[8][11]

General Procedure (Siwoloboff Method):

  • A small quantity of this compound is placed in a fusion tube.

  • A capillary tube, sealed at one end, is placed open-end-down into the liquid.

  • The assembly is attached to a thermometer and heated slowly and uniformly in a heating bath (e.g., a Thiele tube with high-boiling oil).[3][10]

  • As the temperature rises, air trapped in the capillary tube expands and escapes.

  • When the boiling point is reached, a continuous stream of vapor bubbles will emerge from the capillary tube.[3]

  • The heat source is removed, and the apparatus is allowed to cool slowly.

  • The temperature at which the liquid is drawn into the capillary tube is recorded as the boiling point.[10]

  • The ambient atmospheric pressure must be recorded, as boiling point is pressure-dependent.

Determination of Water Solubility (OECD Guideline 105)

Water solubility is the saturation mass concentration of a substance in water at a given temperature.[12] For substances like this compound, which has low water solubility, the Flask Method or the Column Elution Method are recommended.[6][12]

Principle: The substance is mixed with water, and the system is allowed to reach saturation equilibrium at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.[1]

General Procedure (Flask Method):

  • A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.[12]

  • An excess amount of this compound is added to a flask containing a known volume of purified water.

  • The flask is agitated (e.g., by stirring or shaking) in a constant temperature bath (preferably at 20 ± 0.5 °C) for a sufficient period to achieve equilibrium (typically 24-48 hours).[6][12]

  • After equilibrium is reached, the mixture is allowed to stand to permit phase separation.

  • The aqueous phase is carefully separated from the undissolved this compound, typically by centrifugation or filtration, ensuring no undissolved particles are carried over.

  • The concentration of this compound in the clear aqueous solution is quantified using a validated analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Logical Workflow Diagram

The following diagram illustrates a generalized workflow for the experimental determination and reporting of the physical properties of a chemical substance.

G cluster_prep 1. Preparation & Planning cluster_bp 2a. Boiling Point Determination (OECD 103) cluster_sol 2b. Solubility Determination (OECD 105) cluster_analysis 3. Data Analysis & Reporting substance Obtain Pure This compound info Review Preliminary Information (Structure, etc.) substance->info method_select Select Standard Methods (e.g., OECD) info->method_select bp_setup Prepare Apparatus (e.g., Thiele Tube) method_select->bp_setup Boiling Point Test sol_setup Prepare Sample-Solvent Mixture (e.g., Water) method_select->sol_setup Solubility Test bp_heat Heat Sample & Record Temperature / Pressure bp_setup->bp_heat bp_data Collect Raw Data (Boiling Range) bp_heat->bp_data process_data Process Raw Data & Calculate Final Values bp_data->process_data sol_equil Agitate to Equilibrium at Constant Temp. sol_setup->sol_equil sol_separate Separate Aqueous Phase (Centrifuge/Filter) sol_equil->sol_separate sol_analyze Quantify Concentration (e.g., HPLC, GC) sol_separate->sol_analyze sol_data Collect Raw Data (Concentration) sol_analyze->sol_data sol_data->process_data compare Compare with Literature Values process_data->compare report Generate Technical Report & Data Tables compare->report

Caption: Workflow for Physical Property Determination.

References

Sorbyl acetate CAS number 1516-17-2 safety data sheet

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety of Sorbyl Acetate (CAS 1516-17-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling procedures, and experimental protocols associated with this compound (CAS 1516-17-2). The information is compiled from various safety data sheets and scientific resources to ensure a thorough understanding for professionals in research and drug development.

Chemical and Physical Properties

This compound, also known as (2E,4E)-2,4-Hexadienyl acetate, is an organic compound with the molecular formula C8H12O2.[1][2][3] It is recognized for its powerful, sweet, and fruity aroma, often compared to pineapple, and is used as a flavoring and fragrance agent.[2][3][4][5] It appears as a colorless to pale yellow liquid.[2][4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1516-17-2[1][2][4]
Molecular Formula C8H12O2[1][2][3]
Molecular Weight 140.18 g/mol [1][2][3]
Density 0.908 - 0.932 g/cm³ @ 25°C[1][2][4]
Boiling Point 186.5 - 193 °C at 760 mmHg[1]
100 °C at 20 mmHg[3]
Flash Point 71.11 °C - 83 °C (Closed Cup)[1][4][6]
Refractive Index 1.454 - 1.478 @ 20°C[1][4][5]
Solubility Practically insoluble in water; Soluble in ethanol.[2][3]
Vapor Pressure 0.7±0.4 mmHg at 25°C[1]
logP 1.91[1]

Toxicological Data

Toxicological assessment is critical for safe handling in a laboratory setting. This compound is classified as causing serious eye damage.[3]

Table 2: Acute Toxicity Data for this compound

Test TypeSpeciesRouteDoseEffectSource(s)
LD50RatOral4125 mg/kg-[7]
LD50RatOral4360 µL/kg-[8]
LD50RabbitDermal (Skin)2384 mg/kg-[7]
LD50RabbitDermal (Skin)2520 µL/kg-[8]
Standard Draize testRabbitDermal (Skin)Not specifiedSkin Irritation[1]

Key Toxicological Hazards:

  • Eye Irritation: Severely irritating to eyes, with a risk of serious and permanent damage.[4][6][7][8]

  • Skin Irritation: Mildly irritating to the skin.[6][7]

  • Skin Sensitization: A similar substance has been shown to cause skin sensitization in animal tests, suggesting a potential for allergic reactions upon repeated contact.[6][7]

  • Carcinogenicity: Not classified as a probable, possible, or confirmed human carcinogen by IARC.[1]

Hazard Identification and Safety Precautions

According to the Globally Harmonized System (GHS), this compound is classified with the following hazard statement:

  • H318: Causes serious eye damage. [3]

This corresponds to the risk phrase R41: Risk of serious damage to eyes .[4][8]

Personal Protective Equipment (PPE) and Engineering Controls

A clear workflow for handling hazardous chemicals is essential.

cluster_prep Preparation cluster_handling Handling Procedure cluster_storage Storage & Disposal prep1 Conduct Risk Assessment prep2 Ensure Adequate Ventilation (Fume Hood) prep1->prep2 prep3 Gather Required PPE prep2->prep3 handle1 Wear PPE: - Tightly fitting safety goggles - Face shield (8-inch minimum) - Chemical-resistant gloves (e.g., Nitrile) - Lab coat prep3->handle1 Begin Work handle2 Avoid Inhalation of Vapors/Mist handle1->handle2 handle3 Keep Away From Ignition Sources (No Smoking) handle1->handle3 handle4 Prevent Electrostatic Charge Build-up handle1->handle4 store1 Store in a Cool, Dry, Well-Ventilated Place handle4->store1 After Use store2 Keep Container Tightly Closed and Upright store1->store2 dispose1 Dispose of as Hazardous Waste via Professional Disposal Service store2->dispose1

Caption: General workflow for safely handling this compound.

Recommended PPE:

  • Eye/Face Protection: Tightly fitting safety goggles and a face shield (8-inch minimum) are mandatory.[1]

  • Skin Protection: Wear chemical-resistant gloves and a lab coat. Contaminated gloves should be disposed of properly after use.[1]

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH (US) or CEN (EU) approved respirator.[1]

Handling and Storage:

  • Avoid inhaling vapor or mist.[1]

  • Keep away from heat, sparks, and open flames. Measures should be taken to prevent the buildup of electrostatic charge.[1]

  • Store in a cool, dry, and well-ventilated area. Containers must be kept tightly closed and upright to prevent leakage.[1][6]

Emergency and First Aid Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

cluster_eye Eye Contact cluster_skin Skin Contact cluster_inhalation Inhalation start Exposure Event eye1 Rinse cautiously with water for at least 15 minutes start->eye1 skin1 Wash off with soap and plenty of water start->skin1 inhale1 Move person into fresh air start->inhale1 eye2 Remove contact lenses, if present and easy to do eye1->eye2 eye3 Continue rinsing eye2->eye3 eye4 Immediately call a POISON CENTER or physician eye3->eye4 skin2 If irritation or rash occurs: Get medical advice/attention skin1->skin2 skin3 Wash contaminated clothing before reuse skin2->skin3 inhale2 If not breathing, give artificial respiration inhale1->inhale2 inhale3 Consult a physician inhale2->inhale3

Caption: First aid procedures for this compound exposure.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[1][7]

  • Skin Contact: Wash the affected area with soap and plenty of water. If skin irritation persists, consult a physician.[1][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and consult a physician.[1]

  • Accidental Release: Evacuate the area and ensure adequate ventilation. Remove all sources of ignition. Contain the spillage using an electrically protected vacuum cleaner or by wet-brushing and place it in a suitable, closed container for disposal. Do not let the product enter drains.[1]

Experimental Protocols Cited

Toxicology Testing

The toxicological data presented in this guide are derived from standard experimental protocols.

  • LD50 Studies: The oral LD50 in rats and dermal LD50 in rabbits were determined according to a study published in Toxicology and Applied Pharmacology in 1974.[7][8]

  • Draize Test: Skin irritation was observed in rabbits using the Standard Draize test, as referenced in "Prehled Prumyslove Toxikologie; Organicke Latky" (1986).[1] This test involves applying the substance to the shaved skin of rabbits and observing for signs of irritation over a period.

Synthesis Methods

Understanding the synthesis of this compound can provide insight into potential impurities and handling considerations.

G cluster_method1 Method 1: Acetylation cluster_method2 Method 2: From Aldehydes a1 Sorbyl Alcohol a3 This compound a1->a3 Acid Catalyst 60-80°C, 4-6h a2 Acetic Anhydride (or Acetic Acid) a2->a3 Acid Catalyst 60-80°C, 4-6h b1 Acetaldehyde + Crotonaldehyde b2 Sorbyl Aldehyde b1->b2 Aldol Condensation b3 Sorbyl Alcohol b2->b3 Reduction (e.g., NaBH4) b4 This compound b3->b4 Acetylation

Caption: Common synthesis pathways for this compound.

  • Acetylation of Sorbyl Alcohol: This is a direct method involving the reaction of sorbyl alcohol with an acetylating agent like acetic anhydride. One specific protocol uses catalytic sodium acetate at 60–80°C for 4–6 hours, achieving over 90% conversion.[2][9]

  • Reductive Acylation from Sorbyl Aldehyde: This two-step process begins with the formation of sorbyl aldehyde via an aldol condensation. The aldehyde is then reduced to sorbyl alcohol (e.g., using sodium borohydride in ethanol), followed by acetylation to yield the final product.[2][9]

This guide is intended for informational purposes for trained professionals. Always refer to the most current and complete Safety Data Sheet (SDS) provided by your supplier before handling this chemical and adhere to all institutional safety protocols.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Sorbyl Acetate Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For professionals in drug development and chemical synthesis, IR spectroscopy is an indispensable tool for structural elucidation, confirming the presence of specific functional groups, and assessing the purity of synthesized compounds. Sorbyl acetate, the ester of sorbic acid and acetic acid, possesses a chemical structure with distinct functional groups that give rise to a characteristic IR spectrum. This technical guide provides an in-depth analysis of the infrared spectroscopy of this compound, focusing on the vibrational modes of its core functional groups.

This compound, with its conjugated diene system and ester moiety, presents a unique spectral signature. Understanding the correlation between its molecular structure and its IR spectrum is crucial for its identification and characterization in various applications, including as a flavoring agent and a synthetic intermediate.

Core Functional Groups of this compound

The key functional groups in this compound that are readily identifiable by IR spectroscopy are:

  • Ester Group (-O-C=O) : This group is characterized by a strong carbonyl (C=O) stretching vibration and two carbon-oxygen (C-O) stretching vibrations.

  • Conjugated Diene System (C=C-C=C) : The presence of conjugated double bonds influences the vibrational frequencies of the C=C and C-H bonds.

  • Alkyl and Vinyl C-H Bonds : The molecule contains both sp³ and sp² hybridized carbon-hydrogen bonds, which have distinct stretching and bending vibrations.

Infrared Spectral Data of this compound

The following table summarizes the expected characteristic infrared absorption bands for the functional groups present in this compound. The exact peak positions can vary slightly based on the experimental conditions and the physical state of the sample.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C=O Stretchα,β-Unsaturated Ester1715 - 1730Strong
C-O Stretch (acetyl group)Ester1220 - 1260Strong
C-O Stretch (sorbyl group)Ester1000 - 1100Strong
C=C Stretch (conjugated)Diene1600 - 1650Medium
=C-H StretchAlkene3000 - 3100Medium
-C-H Stretch (sp³)Alkane2850 - 3000Medium
=C-H Bend (out-of-plane)Alkene900 - 1000Strong
-C-H BendAlkane1370 - 1470Medium

Experimental Protocol: Obtaining the FTIR Spectrum of this compound

This section details the methodology for acquiring a high-quality Fourier Transform Infrared (FTIR) spectrum of this compound, which is a liquid at room temperature.

Materials:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Clean, dry salt plates (e.g., NaCl or KBr)

  • This compound sample

  • Pipette or dropper

  • Lens tissue

  • Appropriate solvent for cleaning (e.g., dry acetone or isopropanol)

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FTIR spectrometer is empty and clean.

    • Acquire a background spectrum. This will account for atmospheric interferences (e.g., CO₂ and water vapor) and any instrumental artifacts.

  • Sample Preparation (Neat Liquid Film):

    • Place one clean, dry salt plate on a clean, flat surface.

    • Using a pipette or dropper, place a small drop of the this compound sample onto the center of the salt plate.

    • Carefully place the second salt plate on top of the first, spreading the liquid sample into a thin, uniform film between the plates. Avoid the formation of air bubbles.

  • Sample Spectrum Acquisition:

    • Place the prepared salt plate assembly into the sample holder of the FTIR spectrometer.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the previously collected background spectrum to generate the final transmittance or absorbance spectrum.

  • Data Processing and Analysis:

    • The resulting spectrum should be processed using the spectrometer's software. This may include baseline correction and peak picking.

    • Analyze the spectrum by identifying the characteristic absorption bands and assigning them to the corresponding functional groups of this compound as detailed in the data table above.

  • Cleaning:

    • After the analysis, carefully disassemble the salt plates.

    • Clean the salt plates thoroughly with a suitable solvent and lens tissue. Store them in a desiccator to prevent damage from moisture.

Visualization of this compound's Functional Groups and Their IR Signatures

The following diagrams illustrate the logical relationship between the functional groups in this compound and their characteristic infrared absorption regions, as well as a typical experimental workflow for obtaining an IR spectrum.

Sorbyl_Acetate_IR_Functional_Groups cluster_molecule This compound Molecule cluster_ir_spectrum Characteristic IR Absorption Regions (cm⁻¹) Ester Ester Group (-O-C=O) CO_stretch C=O Stretch (1715-1730) Ester->CO_stretch Strong C_O_stretch C-O Stretches (1220-1260 & 1000-1100) Ester->C_O_stretch Strong Diene Conjugated Diene (C=C-C=C) CC_stretch C=C Stretch (1600-1650) Diene->CC_stretch Medium CH_sp2 Vinyl C-H (=C-H) CH_sp2_stretch =C-H Stretch (3000-3100) CH_sp2->CH_sp2_stretch Medium CH_sp3 Alkyl C-H (-C-H) CH_sp3_stretch -C-H Stretch (2850-3000) CH_sp3->CH_sp3_stretch Medium

Functional groups of this compound and their IR absorptions.

FTIR_Workflow start Start background Acquire Background Spectrum start->background prepare_sample Prepare Liquid Film of this compound on Salt Plates background->prepare_sample acquire_spectrum Acquire Sample Spectrum prepare_sample->acquire_spectrum process_data Process Data (e.g., Baseline Correction) acquire_spectrum->process_data analyze_spectrum Analyze Spectrum and Assign Peaks process_data->analyze_spectrum end End analyze_spectrum->end

The Role of Sorbyl Acetate as a Plant Metabolite: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive overview of the biosynthesis, physiological role, and potential applications of sorbyl acetate, a key plant metabolite involved in fruit aroma and defense signaling.

This technical guide provides researchers, scientists, and drug development professionals with a detailed examination of this compound, a naturally occurring ester found in various plants. This document synthesizes current knowledge on its biosynthesis, its role in plant physiology, particularly in defense mechanisms, and presents methodologies for its study.

Introduction

This compound, chemically known as (2E,4E)-hexa-2,4-dienyl acetate, is an organic compound that contributes to the characteristic fruity aroma of several plants, including pineapples, strawberries, and apples.[1][2] Beyond its role as a flavoring agent, emerging evidence suggests that this compound and related acetate esters play a significant part in plant defense signaling. This guide explores the multifaceted functions of this compound as a plant metabolite.

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants is a two-step process involving the formation of its alcohol precursor, sorbic alcohol (2,4-hexadien-1-ol), followed by an esterification reaction.

Proposed Biosynthesis of Sorbic Alcohol

While the complete biosynthetic pathway of sorbic alcohol in plants has not been fully elucidated, it is hypothesized to derive from sorbic acid. Sorbic acid, first isolated from the unripe berries of the rowan tree (Sorbus aucuparia), is a known natural antifungal compound.[3] The proposed pathway likely involves the reduction of sorbic acid or its activated thioester (sorbyl-CoA) by alcohol dehydrogenases or related reductase enzymes. The biosynthesis of sorbic acid itself in plants is thought to be part of the polyketide pathway.

Esterification by Alcohol Acyltransferases (AATs)

The final step in this compound biosynthesis is the esterification of sorbic alcohol with acetyl-CoA. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).[3][4] AATs are responsible for the production of a wide variety of volatile esters that contribute to the aroma of fruits and flowers.[3][5] The general mechanism involves the transfer of an acyl group from an acyl-CoA donor to an alcohol acceptor.[6][7]

A proposed workflow for the biosynthesis of this compound is outlined below:

cluster_0 Polyketide Pathway cluster_1 Reduction cluster_2 Esterification Precursors Precursors Sorbic_Acid Sorbic Acid / Sorbyl-CoA Precursors->Sorbic_Acid Multiple Steps Sorbic_Alcohol Sorbic Alcohol (2,4-hexadien-1-ol) Sorbic_Acid->Sorbic_Alcohol Reduction (e.g., by Alcohol Dehydrogenase) Sorbyl_Acetate This compound Sorbic_Alcohol->Sorbyl_Acetate Alcohol Acyltransferase (AAT) Acetyl_CoA Acetyl-CoA Acetyl_CoA->Sorbyl_Acetate

Figure 1: Proposed biosynthetic pathway of this compound in plants.

Quantitative Data on this compound Occurrence

Plant SpeciesCultivar/VarietyTissueConcentration of this compoundReference
Pineapple (Ananas comosus)Red SpanishFruit PulpNot explicitly quantified, but identified as a volatile component.[8]
Strawberry (Fragaria × ananassa)VariousFruitIdentified as a volatile, but specific concentrations are not consistently reported across studies.[9][10]

Note: The lack of consistent quantitative data highlights a need for further research in this area.

Role in Plant Defense Signaling: A Hypothesis

While direct evidence for this compound's role in plant defense signaling is still emerging, a strong hypothesis can be formulated based on the well-documented activities of structurally similar acetate esters, such as the green leaf volatile (Z)-3-hexenyl acetate. These compounds are known to act as signaling molecules that can "prime" or induce plant defense responses, often through the jasmonic acid (JA) signaling pathway.[1][11]

The JA pathway is a crucial component of the plant's immune system, mediating responses to necrotrophic pathogens and chewing insects.[2][6][12] The core of the JA signaling cascade involves the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins, which in turn allows for the activation of transcription factors like MYC2 that regulate the expression of defense-related genes.[1][11][13]

It is proposed that this compound, when released upon tissue damage, can act as a signal that initiates the JA signaling cascade, leading to a heightened state of defense in the plant.

Sorbyl_Acetate This compound (released upon damage) Perception Perception (putative receptor) Sorbyl_Acetate->Perception JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Perception->JA_Biosynthesis JA_Ile JA-Isoleucine (JA-Ile) (bioactive form) JA_Biosynthesis->JA_Ile COI1 COI1 (F-box protein) JA_Ile->COI1 JAZ JAZ Repressor COI1->JAZ promotes degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Defense_Genes Expression of Defense Genes MYC2->Defense_Genes activates

Figure 2: Hypothetical signaling pathway for this compound-induced plant defense via the jasmonic acid (JA) cascade.

Biological Activities of this compound

This compound is reported to possess antimicrobial and antifungal properties, which would be consistent with a role in plant defense.

ActivityTarget Organism(s)Quantitative Data (MIC/EC50)Reference
AntifungalBotrytis cinereaData not available for this compound. Related compounds and plant extracts show activity.[14][15][16]
AntifungalFusarium oxysporumData not available for this compound. Various fungicides have EC50 values in the range of 0.047 to 35.089 µg/mL.[17][18]

Note: The lack of specific quantitative data for this compound against key plant pathogens is a significant knowledge gap and an area for future research.

Experimental Protocols

Extraction and Quantification of this compound from Plant Tissue

The analysis of volatile compounds like this compound is typically performed using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: HS-SPME-GC-MS Analysis of Volatile Esters in Fruit

  • Sample Preparation:

    • Homogenize a known weight (e.g., 5 g) of fresh plant tissue (e.g., fruit pulp) in a saturated NaCl solution.

    • Transfer an aliquot of the homogenate (e.g., 5 mL) to a headspace vial.

    • Add an internal standard (e.g., ethyl nonanoate) for quantification.

  • HS-SPME Extraction:

    • Equilibrate the sample vial at a specific temperature (e.g., 40°C) for a set time (e.g., 15 minutes).

    • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) with agitation.[19][20][21]

  • GC-MS Analysis:

    • Desorb the extracted volatiles from the SPME fiber in the heated injection port of the GC.

    • Separate the compounds on a suitable capillary column (e.g., DB-5ms).

    • Use a temperature gradient program to elute the compounds. For example, start at 40°C for 2 minutes, then ramp to 250°C at 5°C/minute.[20][22]

    • Identify this compound based on its mass spectrum and retention time compared to an authentic standard.

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Sample_Prep Sample Preparation (Homogenization in NaCl, add internal standard) HS_Vial Headspace Vial Sample_Prep->HS_Vial SPME_Fiber HS-SPME Extraction (e.g., 40°C, 30 min) HS_Vial->SPME_Fiber GC_MS GC-MS Analysis (Desorption, Separation, Detection) SPME_Fiber->GC_MS Data_Analysis Data Analysis (Identification and Quantification) GC_MS->Data_Analysis

Figure 3: General workflow for the analysis of this compound in plant tissues using HS-SPME-GC-MS.
Antifungal Activity Assay

The antifungal activity of this compound can be determined using a mycelial growth inhibition assay.

Protocol: Mycelial Growth Inhibition Assay

  • Prepare Media:

    • Prepare Potato Dextrose Agar (PDA) and amend with different concentrations of this compound (e.g., 10, 50, 100, 200 µg/mL). A solvent control (without this compound) should also be prepared.

  • Inoculation:

    • Place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the test fungus (e.g., Botrytis cinerea or Fusarium oxysporum) onto the center of each PDA plate.

  • Incubation:

    • Incubate the plates at an optimal temperature for fungal growth (e.g., 25°C) in the dark.

  • Data Collection:

    • Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the plate.

  • Analysis:

    • Calculate the percentage of mycelial growth inhibition for each concentration of this compound compared to the control.

    • Determine the Minimum Inhibitory Concentration (MIC) or the Effective Concentration to inhibit 50% of growth (EC50).

Conclusion and Future Perspectives

This compound is a plant metabolite with a dual role in contributing to fruit aroma and likely participating in plant defense responses. While its biosynthetic pathway is beginning to be understood through the action of alcohol acyltransferases, further research is needed to fully elucidate the formation of its precursor, sorbic alcohol. A significant opportunity exists to quantify the presence of this compound across a broader range of plant species and to investigate its specific role in mediating plant-pathogen interactions. The hypothesized link to the jasmonic acid signaling pathway provides a strong foundation for future studies. Furthermore, detailed investigations into its antimicrobial and antifungal properties against key plant pathogens are warranted to explore its potential as a natural alternative for crop protection.

References

Stability and Degradation of Sorbyl Acetate Under UV Light: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorbyl acetate, an unsaturated ester, finds application in various industries. Its conjugated diene structure, however, raises concerns about its stability under ultraviolet (UV) radiation. This technical guide provides a comprehensive overview of the anticipated photodegradation of this compound. Due to the limited availability of direct studies on this compound, this guide draws upon data from its close structural analog, sorbic acid, to infer potential degradation pathways and products. Detailed experimental protocols for conducting photostability studies on this compound are provided to enable researchers to generate specific data. This document aims to be a valuable resource for professionals working with this compound, facilitating a deeper understanding of its photostability profile and guiding the development of stable formulations.

Introduction

This compound ((2E,4E)-hexa-2,4-dien-1-yl acetate) is an organic compound with a conjugated diene system in its structure. This feature is known to make molecules susceptible to degradation upon exposure to UV light. Understanding the photostability of this compound is critical for its application in pharmaceuticals, cosmetics, and other areas where exposure to light is a factor. Photodegradation can lead to loss of efficacy, formation of potentially harmful byproducts, and changes in the physical and chemical properties of a product.

This guide summarizes the current understanding of the UV-induced degradation of this compound, primarily through analogy with sorbic acid. It outlines potential degradation pathways and provides detailed methodologies for researchers to conduct their own photostability studies.

Proposed Photodegradation Pathways of this compound

The conjugated diene system in this compound is the primary chromophore that absorbs UV radiation, initiating photochemical reactions. Based on studies of sorbic acid, the following degradation pathways are proposed for this compound under UV irradiation.

One of the primary photochemical reactions for compounds with conjugated double bonds is E/Z isomerization.[1] UV energy can promote the rotation around the carbon-carbon double bonds, leading to the formation of different geometric isomers of this compound.

Another significant pathway is photodimerization, specifically a [2+2] cycloaddition reaction between two molecules of this compound.[1] This results in the formation of cyclobutane dimers.

In aqueous environments, the degradation of the sorbyl moiety can lead to the formation of various smaller molecules. For sorbic acid, identified degradation products in aqueous solutions include acetaldehyde, crotonaldehyde, acetone, and β-carboxylacrolein.[2] By analogy, similar fragmentation products could be expected from the degradation of the hexadienyl portion of this compound.

G Proposed Photodegradation Pathways of this compound SA This compound ((2E,4E)-hexa-2,4-dien-1-yl acetate) UV UV Light (hν) Isomers E/Z Isomers of this compound UV->Isomers Isomerization Dimers Cyclobutane Dimers ([2+2] Cycloaddition Products) UV->Dimers Dimerization Fragmentation Fragmentation Products UV->Fragmentation Degradation in aqueous solution Acetaldehyde Acetaldehyde Fragmentation->Acetaldehyde Crotonaldehyde Crotonaldehyde Fragmentation->Crotonaldehyde Acetone Acetone Fragmentation->Acetone Other Other Small Molecules Fragmentation->Other

Figure 1. Proposed degradation pathways of this compound under UV light.

Quantitative Data on Photodegradation

As of the date of this publication, specific quantitative data on the photodegradation of this compound, such as degradation rates and quantum yields, are not available in the published literature. To address this knowledge gap, a standardized experimental protocol is outlined in the following section. Researchers are encouraged to use this protocol to generate reliable and comparable data.

For illustrative purposes, the following table presents a template for how such data could be structured.

ParameterValueConditionsReference
Degradation Rate Constant (k) Data to be determinedUV Wavelength, Intensity, Solvent, Temperature(Internal/Future Study)
Half-life (t½) Data to be determinedUV Wavelength, Intensity, Solvent, Temperature(Internal/Future Study)
Quantum Yield (Φ) Data to be determinedExcitation Wavelength, Solvent(Internal/Future Study)
Major Degradation Product(s) Data to be determinedIrradiation Time, Solvent(Internal/Future Study)
Concentration of Product A Data to be determinedIrradiation Time, Solvent(Internal/Future Study)
Concentration of Product B Data to be determinedIrradiation Time, Solvent(Internal/Future Study)

Table 1. Template for Quantitative Photodegradation Data for this compound.

Experimental Protocols for Photostability Testing

To obtain robust and reliable data on the photostability of this compound, a well-designed experimental protocol is essential. The following methodology is based on established guidelines for photostability testing and analytical techniques suitable for sorbates.

Materials and Equipment
  • This compound (high purity)

  • Solvents (e.g., acetonitrile, methanol, water - HPLC grade)

  • Photoreactor equipped with a controlled UV light source (e.g., xenon lamp or mercury lamp with appropriate filters)

  • Quantum yield measurement apparatus (if required)

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)

  • Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for volatile degradation products

  • Quartz cuvettes or other UV-transparent sample holders

  • Calibrated radiometer for measuring light intensity

Sample Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration. From the stock solution, prepare working solutions in the desired solvent for irradiation. The choice of solvent can influence the degradation pathway and rate.

Irradiation Procedure
  • Transfer the working solution of this compound into a quartz cuvette or other UV-transparent container.

  • Place the sample in the photoreactor at a controlled temperature.

  • Expose the sample to UV radiation of a specific wavelength or a broad spectrum, depending on the objective of the study.

  • Monitor the light intensity using a calibrated radiometer.

  • At predetermined time intervals, withdraw aliquots of the sample for analysis.

  • Protect the withdrawn samples from light until analysis.

  • A dark control sample (kept in the same conditions but shielded from light) should be run in parallel to account for any thermal degradation.

Analytical Methodology

The concentration of remaining this compound in the irradiated samples can be determined using a validated stability-indicating HPLC-UV method.

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with or without a pH modifier like formic acid) can be optimized for the separation.

  • Detection: UV detection at the λmax of this compound.

  • Quantification: The concentration is determined by comparing the peak area of this compound in the sample to a calibration curve prepared from standards of known concentrations.

  • Non-volatile products: HPLC-DAD can provide initial information on the formation of degradation products by observing the appearance of new peaks in the chromatogram. For structural elucidation, HPLC coupled with a mass spectrometer (LC-MS) is the preferred technique.

  • Volatile products: For the analysis of volatile degradation products such as acetaldehyde and acetone, Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is the recommended method.[2]

G Experimental Workflow for this compound Photostability Study cluster_prep Sample Preparation cluster_irrad Irradiation cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare this compound Solution Irrad Expose to UV Light in Photoreactor Prep->Irrad Control Dark Control Prep->Control HPLC HPLC-UV/DAD/MS Analysis (Non-volatile compounds) Irrad->HPLC HSGC HS-GC-MS Analysis (Volatile compounds) Irrad->HSGC Control->HPLC Kinetics Degradation Kinetics HPLC->Kinetics Products Degradation Product Identification HPLC->Products HSGC->Products Pathway Pathway Elucidation Products->Pathway

Figure 2. A typical experimental workflow for studying the UV degradation of this compound.

Conclusion

While direct experimental data on the photostability of this compound is currently lacking, this technical guide provides a foundational understanding based on the behavior of the structurally similar compound, sorbic acid. The proposed degradation pathways, including isomerization, dimerization, and fragmentation, highlight the potential for significant chemical changes upon UV exposure. The detailed experimental protocols provided herein offer a clear roadmap for researchers to generate the much-needed quantitative data on degradation rates and products. A thorough understanding of the photostability of this compound is paramount for ensuring the quality, safety, and efficacy of products in which it is used. The methodologies and inferred pathways presented in this guide will aid in the development of stable formulations and appropriate handling and storage procedures.

References

Methodological & Application

Protocol for Sorbyl acetate synthesis via acetylation of sorbyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Sorbyl Acetate Synthesis

Introduction

This compound, the acetic acid ester of sorbyl alcohol (2,4-hexadien-1-ol), is a significant compound in the fields of flavor and fragrance chemistry, as well as in the synthesis of complex organic molecules like pheromones.[1][2] Its characteristic fruity, sweet aroma makes it a valuable component in the food and cosmetic industries.[3][4][5] This document provides a detailed protocol for the synthesis of this compound via the acetylation of sorbyl alcohol, a common and efficient method.[1]

Reaction Principle

The synthesis of this compound from sorbyl alcohol is an esterification reaction. It involves the nucleophilic attack of the hydroxyl group of sorbyl alcohol on the carbonyl carbon of an acetylating agent, typically acetic anhydride. The reaction is usually facilitated by a catalyst, which can be either an acid or a base.[1] The general reaction is depicted below:

CH₃CH=CHCH=CHCH₂OH + (CH₃CO)₂O → CH₃CH=CHCH=CHCH₂OCOCH₃ + CH₃COOH (Sorbyl Alcohol + Acetic Anhydride → this compound + Acetic Acid)

Experimental Protocol

This protocol details the synthesis of this compound using acetic anhydride as the acetylating agent and pyridine as a basic catalyst.[1][6]

Materials and Equipment
  • Reagents:

    • Sorbyl alcohol (trans,trans-2,4-hexadien-1-ol)

    • Acetic anhydride

    • Pyridine

    • Diethyl ether (or ethyl acetate)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Separatory funnel

    • Rotary evaporator

    • Distillation apparatus

    • Standard laboratory glassware

Procedure
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine sorbyl alcohol (1.0 equivalent) and pyridine (1.2 equivalents).

    • Cool the mixture in an ice bath.

  • Addition of Acetic Anhydride:

    • Slowly add acetic anhydride (1.5 equivalents) to the stirred solution.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Reaction:

    • Heat the mixture to a temperature between 60-80°C and maintain it for 4-6 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts.

  • Washing:

    • Wash the combined organic phase sequentially with:

      • Saturated sodium bicarbonate solution to neutralize any remaining acetic acid and pyridine.

      • Water.

      • Saturated sodium chloride solution (brine).

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent using a rotary evaporator.

  • Purification:

    • Purify the crude this compound by vacuum distillation to obtain the final product.

Characterization

The identity and purity of the synthesized this compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[1][2]

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis and properties of this compound.

ParameterValueReference
Reaction Conditions
Temperature60 - 80 °C[1]
Time4 - 6 hours[1]
Yield and Purity
Yield> 90%[1][2]
Purity (by HPLC)99%[6]
Physical Properties
Molecular Weight140.18 g/mol [1][3]
Boiling Point100 °C @ 20 mmHg[3][5]
Density0.928 - 0.932 g/cm³[3][7]
Refractive Index1.470 - 1.476[3][4]
Solubility
WaterPractically insoluble[3][7]
EthanolSoluble[3][7]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis of this compound.

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification A 1. Mix Sorbyl Alcohol and Pyridine B 2. Add Acetic Anhydride A->B C 3. Heat at 60-80°C for 4-6 hours B->C D 4. Quench with Water C->D E 5. Extract with Organic Solvent D->E F 6. Wash with NaHCO3, Water, and Brine E->F G 7. Dry and Evaporate Solvent F->G H 8. Vacuum Distillation G->H I Final Product: This compound H->I

Caption: Workflow for this compound Synthesis.

References

Application Notes and Protocols: Laboratory-Scale Synthesis of Sorbyl Acetate Using Acetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the laboratory-scale synthesis of sorbyl acetate, a valuable intermediate in the flavor, fragrance, and pharmaceutical industries. The primary method described is the esterification of (2E,4E)-hexa-2,4-dien-1-ol (sorbyl alcohol) with acetic anhydride. Two common catalytic systems, pyridine and sodium acetate, are presented, offering flexibility based on laboratory resources and procedural preferences. This application note includes comprehensive experimental procedures, data presentation in tabular format for clarity, and visual diagrams of the reaction pathway and experimental workflow to ensure reproducibility and understanding.

Introduction

This compound, the acetate ester of sorbyl alcohol, is a key compound known for its characteristic fruity and fresh aroma. Its synthesis is a fundamental example of esterification, a core reaction in organic chemistry. The most direct and efficient laboratory-scale preparation involves the acylation of sorbyl alcohol with acetic anhydride. The choice of catalyst, either a basic catalyst like pyridine or a milder base such as sodium acetate, can influence reaction times and work-up procedures. Both methods, when carried out under the appropriate conditions, can afford high yields of the desired product.[1] This document outlines two reliable protocols for this synthesis, along with characterization data and purification techniques.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
IUPAC Name [(2E,4E)-hexa-2,4-dienyl] acetate[2]
CAS Number 1516-17-2[2]
Molecular Formula C₈H₁₂O₂[2]
Molecular Weight 140.18 g/mol [2]
Appearance Colorless to pale yellow liquid
Boiling Point 100 °C @ 20 mmHg
Density 0.928 - 0.932 g/cm³
Refractive Index 1.470 - 1.476
Table 2: Typical Reaction Parameters and Yields
ParameterProtocol 1 (Pyridine Catalyst)Protocol 2 (Sodium Acetate Catalyst)
Catalyst PyridineSodium Acetate
Sorbyl Alcohol (mol eq) 1.01.0
Acetic Anhydride (mol eq) 1.51.5
Catalyst (mol eq) Used as solventCatalytic amount
Reaction Temperature 0 °C to room temperature60-80 °C[1]
Reaction Time 2-4 hours4-6 hours[1]
Typical Yield >90%[1]>90%[1]
Table 3: Spectroscopic Data for this compound Characterization
Spectroscopic TechniqueKey Peaks/Shifts
¹H NMR (CDCl₃) Data not fully available in search results.
¹³C NMR (CDCl₃) Data not fully available in search results. A spectrum is noted as available on PubChem.[2]
FTIR (neat) Characteristic ester C=O stretch (~1740 cm⁻¹), C-O stretch (~1230 cm⁻¹), and C=C stretches of the conjugated diene.
Mass Spectrometry (EI) m/z = 43.0 (100%), 79.0 (31%), 41.0 (23%), 81.0 (18%), 140.0 (17%)[2]

Experimental Protocols

Materials and Equipment
  • (2E,4E)-hexa-2,4-dien-1-ol (Sorbyl Alcohol)

  • Acetic Anhydride

  • Pyridine (anhydrous)

  • Sodium Acetate (anhydrous)

  • Diethyl ether or Ethyl acetate

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Protocol 1: Pyridine-Catalyzed Synthesis of this compound

This protocol utilizes pyridine as both the catalyst and the solvent.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve (2E,4E)-hexa-2,4-dien-1-ol (1.0 eq) in anhydrous pyridine (3-5 eq).

  • Addition of Acetic Anhydride: Cool the flask in an ice bath to 0 °C. Add acetic anhydride (1.5 eq) dropwise from the dropping funnel to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent and concentrate the solution using a rotary evaporator.

    • Purify the crude product by vacuum distillation to obtain pure this compound.

Protocol 2: Sodium Acetate-Catalyzed Synthesis of this compound

This protocol employs anhydrous sodium acetate as a catalyst and requires heating.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add (2E,4E)-hexa-2,4-dien-1-ol (1.0 eq), acetic anhydride (1.5 eq), and a catalytic amount of anhydrous sodium acetate (e.g., 0.1 eq).

  • Reaction: Heat the reaction mixture to 60-80 °C using a heating mantle or an oil bath and stir for 4-6 hours.[1] Monitor the reaction progress by TLC.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly add water to quench the excess acetic anhydride.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be further purified by vacuum distillation.

Visualizations

Chemical Reaction Pathway

reaction_pathway Esterification of Sorbyl Alcohol cluster_reactants Reactants cluster_products Products Sorbyl_Alcohol Sorbyl Alcohol ((2E,4E)-hexa-2,4-dien-1-ol) Reaction_Center + Sorbyl_Alcohol->Reaction_Center Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction_Center Sorbyl_Acetate This compound Acetic_Acid Acetic Acid (byproduct) Reaction_Center->Sorbyl_Acetate Catalyst (Pyridine or NaOAc) Reaction_Center->Acetic_Acid

Caption: Chemical reaction for the synthesis of this compound.

Experimental Workflow

experimental_workflow Start Start Reactants Combine Sorbyl Alcohol, Acetic Anhydride, and Catalyst Start->Reactants Reaction Stir at appropriate temperature and time Reactants->Reaction Quench Quench with Water Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Wash Wash Organic Layer Extraction->Wash Dry Dry over Anhydrous Salt Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Vacuum Distillation Concentrate->Purify End Pure this compound Purify->End

Caption: General experimental workflow for this compound synthesis.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Acetic anhydride is corrosive and a lachrymator. Handle with care.

  • Pyridine is flammable and has a strong, unpleasant odor.

  • Handle all organic solvents with care and away from ignition sources.

Conclusion

The synthesis of this compound from sorbyl alcohol and acetic anhydride is a robust and high-yielding reaction suitable for a laboratory setting. The choice between a pyridine or sodium acetate catalyst allows for procedural flexibility. Careful execution of the work-up and purification steps is crucial for obtaining a high-purity product. The protocols and data provided in this application note serve as a comprehensive guide for researchers and professionals in the fields of chemistry and drug development.

References

Application Notes and Protocols: Sorbyl Acetate in Flavor and Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Sorbyl acetate, a key ingredient in the flavor and fragrance industry. This document details its physicochemical properties, sensory profile, and applications, along with detailed protocols for its synthesis, analysis, and evaluation.

Introduction to this compound

This compound, also known as 2,4-Hexadienyl acetate, is an organic ester recognized for its powerful, sweet, and fruity aroma, often reminiscent of pineapple.[1][2] It is a valuable component in the creation of a wide range of fruit flavors, particularly pineapple and other tropical notes, where it can impart a spicy and warm depth.[3] In the fragrance industry, it is utilized for its fresh, green, and slightly fruity character.[4]

Physicochemical and Sensory Properties

A summary of the key physicochemical and sensory properties of this compound is presented below. This data is essential for its effective application in flavor and fragrance formulations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₁₂O₂[1][2]
Molecular Weight 140.18 g/mol [1][2]
Appearance Colorless to pale yellow liquid[3][4]
Boiling Point 100 °C @ 20 mmHg[1]
Specific Gravity 0.908 - 0.914 @ 25°C[3]
Refractive Index 1.470 - 1.476 @ 20°C[1][3]
Flash Point 71.11 °C (160 °F) TCC[3]
Solubility Practically insoluble in water; soluble in ethanol.[1][2]

Table 2: Sensory Profile of this compound

Sensory AttributeDescriptionReference
Odor Powerful, sweet, pineapple, green, fruity, herbal[1][3][4]
Taste Fresh, green, herbal, soapy, metallic[4]
Flavor Application Adds depth to fruit flavors, especially pineapple and tropical blends.[3]

Experimental Protocols

The following section provides detailed methodologies for the synthesis, purification, analysis, and application of this compound.

Synthesis of this compound from Sorbic Acid

This protocol describes a two-step synthesis of trans,trans-2,4-hexadienyl acetate (this compound) starting from commercially available sorbic acid. The process involves the reduction of sorbic acid to trans,trans-2,4-hexadien-1-ol, followed by acetylation.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Reduction of Sorbic Acid cluster_1 Step 2: Acetylation cluster_2 Purification Sorbic_Acid Sorbic Acid Mixed_Anhydride Sorbic Acid Mixed Anhydride Sorbic_Acid->Mixed_Anhydride Ethyl Chloroformate, Triethylamine Hexadienol trans,trans-2,4-Hexadien-1-ol Mixed_Anhydride->Hexadienol Sodium Borohydride Sorbyl_Acetate This compound Hexadienol->Sorbyl_Acetate Acetic Anhydride Purification Distillation Sorbyl_Acetate->Purification

Caption: A two-step synthesis of this compound from sorbic acid.

Materials:

  • Sorbic acid

  • Ethyl chloroformate

  • Triethylamine

  • Anhydrous diethyl ether (or THF)

  • Sodium borohydride

  • Methanol

  • Dilute Hydrochloric acid

  • Acetic anhydride

  • Pyridine (optional, as catalyst)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Constant pressure dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

Step 1: Synthesis of trans,trans-2,4-Hexadien-1-ol

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 33.6 g (0.3 mol) of sorbic acid and 30.3 g (0.3 mol) of triethylamine to 340 g of anhydrous THF under a nitrogen atmosphere.

  • Cool the mixture in an ice bath to 0 °C.

  • Slowly add 32.55 g (0.3 mol) of ethyl chloroformate dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring in the ice bath for 2 hours to form the sorbic acid mixed anhydride.

  • In a separate flask, prepare a solution of 17.0 g (0.45 mol) of sodium borohydride in 150 mL of methanol.

  • Slowly add the mixed anhydride solution to the sodium borohydride solution, keeping the temperature below 25 °C.

  • After the addition, stir the reaction mixture for an additional 3 hours at room temperature.

  • Carefully terminate the reaction by slowly adding dilute hydrochloric acid until the pH is acidic.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (150 mL), water (150 mL), and brine (150 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude trans,trans-2,4-hexadien-1-ol.

Step 2: Acetylation to this compound

  • To the crude trans,trans-2,4-hexadien-1-ol (assuming ~0.25 mol), add 30.6 g (0.3 mol) of acetic anhydride.

  • Cool the mixture to 0 °C and slowly add a catalytic amount of pyridine (optional).

  • Allow the reaction to warm to room temperature and stir for 5-6 hours.

  • Terminate the reaction by adding 200 mL of water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 150 mL), water (150 mL), and brine (150 mL) until neutral.

  • Dry the organic phase over anhydrous sodium sulfate.

Purification by Vacuum Distillation

The crude this compound can be purified by vacuum distillation to achieve high purity suitable for flavor and fragrance applications.

Procedure:

  • Set up a vacuum distillation apparatus.

  • Transfer the dried crude this compound to the distillation flask.

  • Heat the flask gently under reduced pressure.

  • Collect the fraction boiling at approximately 85-88 °C at 10 mmHg. This should yield a colorless liquid with a purity of >98%.

Quality Control: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The purity and identity of the synthesized this compound should be confirmed using GC-MS.

Workflow for GC-MS Analysis

G Sample_Prep Sample Preparation (Dilution in Solvent) Injection GC Injection Sample_Prep->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Mass Spectrometry (Electron Ionization) Separation->Ionization Detection Detection and Data Analysis Ionization->Detection

Caption: Workflow for the GC-MS analysis of this compound.

Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms UI, 30m x 250 µm, 0.25 µm film thickness

  • Carrier Gas: Helium

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 30:1)

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-400 amu

Expected Results: The mass spectrum of this compound should show characteristic fragments. The major peaks are expected at m/z values of 43 (base peak), 79, 41, 81, and 140 (molecular ion).[5]

Application in Flavor and Fragrance Formulations

Example Formulation: Pineapple Flavor

This compound is a key component in creating a realistic pineapple flavor. Below is a representative formulation.

Table 3: Example Pineapple Flavor Formulation

IngredientParts by WeightOdor/Flavor Contribution
Allyl Hexanoate150Fruity, pineapple
Ethyl Butyrate100Fruity, pineapple-like
This compound 80 Sweet, pineapple, green
Isoamyl Acetate50Banana, fruity
Ethyl Acetate50Ethereal, fruity
Vanillin20Sweet, vanilla
Furaneol (1% in PG)10Sweet, caramel, burnt pineapple
Acetic Acid (10% in PG)5Acidic, enhances fruitiness
Propylene Glycol (PG)535Solvent
Total 1000

Procedure for Compounding:

  • Weigh each ingredient accurately.

  • Combine all ingredients in a glass beaker and mix thoroughly until a homogenous solution is obtained.

  • Store the final flavor in a tightly sealed, amber glass bottle in a cool, dark place.

Sensory Evaluation Protocol

A trained sensory panel can be used to evaluate the quality of the synthesized this compound and its performance in a flavor formulation.

Procedure:

  • Panelist Training: Train panelists to identify and rate the intensity of key aroma attributes (e.g., sweet, fruity, pineapple, green, chemical).

  • Sample Preparation:

    • Prepare a solution of this compound in a neutral solvent (e.g., propylene glycol or ethanol) at a concentration of 0.1%.

    • Prepare the compounded pineapple flavor in a sugar-water solution at a typical usage level (e.g., 0.05%).

  • Evaluation:

    • Present the samples to the panelists in coded, odorless containers.

    • Ask panelists to rate the intensity of each aroma attribute on a labeled magnitude scale (e.g., 0-10).

    • Include a reference standard of commercially available this compound for comparison.

  • Data Analysis: Analyze the data statistically to determine the sensory profile of the synthesized compound and its contribution to the overall flavor.

Stability Testing Protocol

This protocol outlines a method for assessing the stability of this compound in a beverage application.

Procedure:

  • Sample Preparation: Prepare a model beverage (e.g., sugar-acid solution) containing the pineapple flavor with this compound at a typical use level.

  • Storage Conditions:

    • Accelerated Storage: Store samples at an elevated temperature (e.g., 35-45 °C) for a period of 1-3 months.

    • Real-Time Storage: Store samples under normal conditions (e.g., 20-25 °C) for the expected shelf life of the product (e.g., 6-12 months).

    • Control: Store a control sample at refrigerated temperature (4 °C).

  • Evaluation: At specified time intervals (e.g., every 2 weeks for accelerated testing, every month for real-time testing), evaluate the samples for:

    • Sensory Changes: Conduct sensory evaluation to detect any changes in the aroma and flavor profile.

    • Chemical Analysis: Use GC-MS to quantify the concentration of this compound and identify any degradation products.

    • Physical Changes: Observe any changes in color, clarity, or pH of the beverage.

Olfactory Signaling Pathway

The perception of this compound's aroma, like other odorants, is initiated by its interaction with olfactory receptors in the nasal cavity. This triggers a complex signaling cascade.

Olfactory Transduction Cascade

G Odorant This compound (Odorant) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion AC CNG_channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_channel Opens Ca_Na_influx Ca2+ / Na+ Influx CNG_channel->Ca_Na_influx Allows Depolarization Depolarization Ca_Na_influx->Depolarization Causes Signal Signal to Brain Depolarization->Signal Generates

Caption: The olfactory signaling pathway initiated by an odorant molecule.

The binding of this compound to an olfactory receptor, a G-protein coupled receptor (GPCR), activates the G-protein G-olf.[1][2][3] This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2][3] The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of sodium and calcium ions.[1][2] This influx causes depolarization of the olfactory receptor neuron, generating an electrical signal that is transmitted to the olfactory bulb in the brain, resulting in the perception of the aroma.[6]

References

Application Notes and Protocols for the Use of Sorbyl Acetate as a Precursor in Diels-Alder Reactions for Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing sorbyl acetate as a diene monomer in Diels-Alder reactions for the synthesis of functional polymers. The information is intended for professionals in chemical research, materials science, and drug development who are exploring novel polymer architectures with properties such as thermo-reversibility and self-healing capabilities.

Introduction

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool in polymer chemistry for creating well-defined polymer architectures.[1][2] This reaction is particularly valuable for synthesizing polymers with thermally reversible crosslinks, which can lead to materials with self-healing properties and enhanced recyclability. This compound, with its conjugated diene system, serves as a promising precursor for such polymers.[3] Its use in Diels-Alder reactions allows for the formation of polymers with unique characteristics suitable for a range of applications, from specialty coatings to advanced drug delivery systems.[3]

While the furan-maleimide system is a more extensively studied pair for reversible Diels-Alder polymerizations, the principles are readily adaptable to other diene-dienophile combinations.[2][4] This document outlines the application of this compound in this context, providing a foundational protocol for its use in polymer synthesis.

Data Presentation

The following table summarizes representative quantitative data for the Diels-Alder polymerization of a bifunctional this compound derivative with a bismaleimide. Please note that this data is illustrative and based on analogous systems, as specific literature values for this compound polymerization are not widely reported.

ParameterValueUnitNotes
Monomers
DieneBis(sorbyl) adipate-A bifunctional diene derived from sorbyl alcohol and adipic acid.
Dienophile1,1'-(Methylenedi-4,1-phenylene)bismaleimide-A commercially available bismaleimide.
Reaction Conditions
SolventAnhydrous N,N-Dimethylformamide (DMF)-
Monomer Concentration0.5MEquimolar ratio of diene and dienophile.
Reaction Temperature80°C
Reaction Time24hoursMonitored by FT-IR or NMR for disappearance of monomer peaks.
Polymer Characterization
Yield> 90%Typical for efficient step-growth polymerizations.
Number Average Molecular Weight (Mn)15,000 - 25,000 g/mol Determined by Gel Permeation Chromatography (GPC).
Polydispersity Index (PDI)1.8 - 2.5-Typical for step-growth polymerizations.
Glass Transition Temperature (Tg)120 - 150°CDetermined by Differential Scanning Calorimetry (DSC).
Retro-Diels-Alder Temperature> 150°CTemperature at which depolymerization begins, observed by DSC or TGA.

Experimental Protocols

This section provides a detailed methodology for the synthesis of a thermo-reversible polymer using a bifunctional this compound derivative and a bismaleimide via a Diels-Alder reaction.

Synthesis of a Bifunctional this compound Monomer (Bis(sorbyl) adipate)

This protocol describes the synthesis of a di-diene monomer, which can then be used in the polymerization reaction.

Materials:

  • Sorbyl alcohol (Hexa-2,4-dien-1-ol)

  • Adipoyl chloride

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sorbyl alcohol (2.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of adipoyl chloride (1.0 equivalent) in anhydrous DCM dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the pure bis(sorbyl) adipate monomer.

  • Characterize the purified monomer by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Diels-Alder Polymerization of Bis(sorbyl) adipate with Bismaleimide

Materials:

  • Bis(sorbyl) adipate (di-diene monomer)

  • 1,1'-(Methylenedi-4,1-phenylene)bismaleimide (dienophile)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Schlenk flask or equivalent reaction vessel with inert gas inlet

  • Magnetic stirrer and hotplate

  • Vacuum filtration apparatus

Procedure:

  • In a Schlenk flask, dissolve equimolar amounts of bis(sorbyl) adipate and 1,1'-(methylenedi-4,1-phenylene)bismaleimide in anhydrous DMF to achieve the desired monomer concentration (e.g., 0.5 M).

  • Degas the solution by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80 °C under a positive pressure of inert gas and stir vigorously.

  • Monitor the progress of the polymerization by observing the increase in viscosity of the solution. The reaction can also be tracked by taking aliquots and analyzing them by FT-IR for the disappearance of the maleimide C=C stretch or by ¹H NMR.

  • After 24 hours (or until the desired conversion is reached), cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, while stirring.

  • Collect the precipitated polymer by vacuum filtration.

  • Wash the polymer with fresh methanol to remove any unreacted monomers and residual solvent.

  • Dry the polymer in a vacuum oven at 60 °C until a constant weight is achieved.

  • Characterize the resulting polymer using GPC (for molecular weight and PDI), DSC (for Tg and retro-Diels-Alder temperature), and FT-IR and NMR spectroscopy to confirm the structure.

Visualizations

The following diagrams illustrate the key processes in the synthesis of polymers using this compound in Diels-Alder reactions.

Diels_Alder_Polymerization reactant_node reactant_node product_node product_node Diene This compound Derivative (Di-diene) Polymer Thermo-reversible Polymer Diene->Polymer Diels-Alder Reaction (Heat) Dienophile Bismaleimide (Dienophile) Dienophile->Polymer Polymer->Diene Retro-Diels-Alder Reaction (Higher Heat)

Caption: General scheme of the reversible Diels-Alder polymerization.

Experimental_Workflow start_end_node start_end_node process_node process_node analysis_node analysis_node A Start: Monomer Preparation B Dissolve Monomers in Anhydrous DMF A->B C Degas Solution (Freeze-Pump-Thaw) B->C D Heat to 80°C under Inert Atmosphere C->D E Monitor Reaction (Viscosity, FT-IR, NMR) D->E F Precipitate Polymer in Methanol E->F Reaction Complete G Filter and Wash Polymer F->G H Dry Polymer under Vacuum G->H I Characterize Polymer (GPC, DSC, NMR, FT-IR) H->I J End: Purified Polymer I->J

Caption: Experimental workflow for Diels-Alder polymerization.

References

Standard Operating Procedure for Testing Sorbyl Acetate Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sorbyl acetate, the acetate ester of sorbic acid, is a compound of interest for its potential antimicrobial properties. Sorbic acid and its salts are widely used as preservatives in food and cosmetic industries due to their efficacy against a broad spectrum of molds and yeasts, and to a lesser extent, bacteria.[1][2] The antimicrobial action of sorbates is primarily attributed to the undissociated form of the acid, which is more prevalent at lower pH values.[1][2] While specific data on this compound is limited, its structural similarity to sorbic acid suggests it may exhibit similar antimicrobial activities.

This document provides detailed standard operating procedures for evaluating the antimicrobial efficacy of this compound using standardized in vitro methods: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion method for assessing the zone of inhibition.

Potential Mechanism of Action

The antimicrobial action of sorbates, including likely that of this compound, is multifaceted. The primary mechanism is believed to involve the disruption of microbial cell membranes and the inhibition of essential enzymatic activities.[1][3] The undissociated form of the acid can penetrate the cell membrane and dissociate in the more alkaline cytoplasm, leading to intracellular acidification and metabolic disruption. Key enzymes involved in carbohydrate metabolism and the citric acid cycle have been shown to be inhibited by sorbic acid.[1]

cluster_SorbylAcetate This compound cluster_Cell Microbial Cell SA This compound (Undissociated) Membrane Cell Membrane SA->Membrane Penetration Cytoplasm Cytoplasm (Higher pH) Membrane->Cytoplasm Dissociation to Sorbate Anion + H+ Enzymes Essential Enzymes (e.g., in Citric Acid Cycle) Cytoplasm->Enzymes Inhibition Metabolism Cellular Metabolism Cytoplasm->Metabolism Disruption due to intracellular pH drop Enzymes->Metabolism Growth Microbial Growth Inhibition Metabolism->Growth start Start prep_stock Prepare Sorbyl Acetate Stock Solution start->prep_stock prep_inoculum Prepare and Standardize Microbial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilutions of this compound in 96-well plate prep_stock->serial_dilution inoculate Inoculate wells with standardized microbial suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate plate (e.g., 35°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end start Start prep_inoculum Prepare and Standardize Microbial Inoculum (0.5 McFarland) start->prep_inoculum disk_prep Impregnate Sterile Disks with this compound start->disk_prep plate_inoculation Inoculate Agar Plate with Standardized Inoculum to create a lawn prep_inoculum->plate_inoculation apply_disks Apply Disks to Inoculated Agar Surface plate_inoculation->apply_disks disk_prep->apply_disks incubate Incubate Plate (e.g., 35°C, 16-24h) apply_disks->incubate measure_zone Measure Diameter of the Zone of Inhibition (mm) incubate->measure_zone end End measure_zone->end

References

Application Notes & Protocols: Methodology for Evaluating the Antifungal Mechanism of Sorbyl Acetate on Aspergillus niger

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sorbyl acetate, a volatile organic compound (VOC), has demonstrated potential as an antifungal agent. Understanding its mechanism of action against pathogenic and spoilage fungi like Aspergillus niger is crucial for its development as a novel preservative or therapeutic. These application notes provide a detailed framework of methodologies to elucidate the antifungal mechanism of this compound, focusing on its effects on fungal growth, cell integrity, and the induction of programmed cell death.

Initial Antifungal Susceptibility Testing

The initial step is to determine the antifungal efficacy of this compound against Aspergillus niger. This is primarily achieved by measuring the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from methods used for testing the antifungal activity of volatile compounds.[1][2][3][4]

  • Fungal Strain and Culture Preparation:

    • Culture Aspergillus niger on Potato Dextrose Agar (PDA) plates at 25-28°C for 5-7 days until sporulation.

    • Prepare a spore suspension by flooding the plate with sterile 0.1% Tween 80 solution and gently scraping the surface with a sterile loop.

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10⁶ spores/mL using a hemocytometer.

  • MIC Assay (Vapor Phase Method):

    • Inoculate fresh PDA plates by spreading 100 µL of the prepared A. niger spore suspension.

    • Place a sterile filter paper disc (6 mm diameter) in the center of the lid of the Petri dish.

    • Apply a specific volume of this compound (e.g., ranging from 1 to 100 µL) onto the filter paper disc. For a non-volatile compound comparison, a stock solution in a solvent like DMSO can be used, with a solvent-only control.

    • Seal the Petri dishes with parafilm to create a closed environment and prevent the leakage of the volatile compound.

    • Incubate the plates at 25-28°C for 72-96 hours.

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible mycelial growth on the agar surface.

Data Presentation: MIC of this compound

Table 1: Antifungal Activity of this compound against A. niger

Concentration (µL/plate) Mycelial Growth Diameter (mm) Growth Inhibition (%)
Control (0) (e.g., 85 ± 2.5) 0
1 (e.g., 70 ± 3.1) (e.g., 17.6)
5 (e.g., 45 ± 2.8) (e.g., 47.1)
10 (e.g., 15 ± 1.5) (e.g., 82.4)
20 0 100
50 0 100

| MIC | 20 µL/plate | |

Growth Inhibition (%) = [(Diameter of control - Diameter of treatment) / Diameter of control] x 100

Investigation of Cellular Targets

Following the determination of the MIC, subsequent experiments should focus on identifying the cellular and molecular targets of this compound. Key areas of investigation include the cell wall, cell membrane, and mitochondria.

Experimental Workflow Diagram

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Data Analysis & Conclusion A A. niger Spore Suspension Preparation B MIC Determination (Vapor Phase Assay) A->B C Treatment with this compound (Sub-MIC, MIC, 2x MIC) B->C D Cell Wall Integrity Assay (SDS, Calcofluor White) C->D E ROS Detection (DCFH-DA Staining) C->E F Mitochondrial Membrane Potential (MMP) Assay (Rhodamine 123/TMRE) C->F G Apoptosis Assays (TUNEL, Caspase Activity) C->G H Data Compilation & Statistical Analysis D->H E->H F->H G->H I Elucidation of Antifungal Mechanism H->I

Caption: Experimental workflow for evaluating the antifungal mechanism of this compound.

Cell Wall Integrity Assay

This assay determines if this compound compromises the structural integrity of the fungal cell wall, making it more susceptible to cell wall-perturbing agents.[5][6][7][8][9][10]

  • Prepare PDA plates supplemented with sub-lethal concentrations of cell wall stressors, such as Sodium Dodecyl Sulfate (SDS) (e.g., 0.005%) or Calcofluor White (e.g., 10 µg/mL).

  • Prepare another set of these plates that will also be treated with a sub-inhibitory concentration of this compound (e.g., 0.5x MIC).

  • Spot 5 µL of the A. niger spore suspension (1 x 10⁶ spores/mL) onto the center of the plates:

    • Control (PDA only)

    • This compound only

    • SDS or Calcofluor White only

    • This compound + SDS or Calcofluor White

  • Seal and incubate the plates at 25-28°C for 72-96 hours.

  • Measure the diameter of the fungal colonies. A significant reduction in growth in the combination plate compared to the single-agent plates indicates a synergistic effect, suggesting that this compound weakens the cell wall.

Table 2: Effect of this compound on A. niger Cell Wall Integrity

Treatment Mycelial Growth Diameter (mm)
Control (PDA) (e.g., 85 ± 2.5)
This compound (0.5x MIC) (e.g., 60 ± 3.0)
SDS (0.005%) (e.g., 55 ± 2.1)
This compound + SDS (e.g., 20 ± 1.8)
Calcofluor White (10 µg/mL) (e.g., 58 ± 2.4)

| this compound + Calcofluor White | (e.g., 25 ± 2.0) |

Investigation of Oxidative Stress and Apoptosis

Many antifungal agents induce cell death through the generation of Reactive Oxygen Species (ROS) and subsequent activation of apoptotic pathways.

Reactive Oxygen Species (ROS) Detection

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.

  • Grow A. niger in Potato Dextrose Broth (PDB) for 24-48 hours at 25-28°C with shaking.

  • Harvest the mycelia by filtration and wash with phosphate-buffered saline (PBS).

  • Resuspend the mycelia in PBS and treat with this compound at MIC and 2x MIC concentrations for a defined period (e.g., 2-4 hours). An untreated sample serves as a negative control.

  • Add DCFH-DA to the mycelial suspension to a final concentration of 10 µM and incubate in the dark at 37°C for 30 minutes.

  • Wash the mycelia with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~488 nm, emission ~525 nm) or observe under a fluorescence microscope. An increase in fluorescence indicates higher intracellular ROS levels.[11][12][13][14][15][16]

Mitochondrial Membrane Potential (MMP) Assay

A decrease in MMP is an early indicator of apoptosis. This can be measured using cationic fluorescent dyes like Rhodamine 123 or TMRE.[17][18][19][20][21]

  • Treat A. niger mycelia with this compound as described in the ROS detection protocol (Section 3.1.1).

  • After treatment, add Rhodamine 123 (Rh123) to the mycelial suspension to a final concentration of 5 µg/mL.

  • Incubate in the dark at 37°C for 20-30 minutes.

  • Wash the mycelia with PBS.

  • Measure the fluorescence intensity (excitation ~507 nm, emission ~529 nm). A decrease in fluorescence intensity in treated samples compared to the control indicates a loss of MMP.

Data Presentation: Oxidative Stress and Mitochondrial Disruption

Table 3: Effect of this compound on ROS Production and MMP in A. niger

Treatment Relative Fluorescence Units (RFU) - ROS Relative Fluorescence Units (RFU) - MMP
Control (e.g., 100 ± 10) (e.g., 5000 ± 250)
This compound (MIC) (e.g., 450 ± 35) (e.g., 2100 ± 180)

| this compound (2x MIC) | (e.g., 800 ± 50) | (e.g., 950 ± 110) |

Apoptosis Detection Assays

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[11][22][23][24][25][26]

  • Treat A. niger mycelia with this compound (MIC and 2x MIC) as previously described.

  • Fix the mycelia in 4% paraformaldehyde for 1 hour at room temperature.

  • Wash with PBS.

  • Permeabilize the cell walls using an appropriate enzyme cocktail (e.g., lyticase, chitinase) to create protoplasts.

  • Perform the TUNEL assay using a commercial kit (e.g., In Situ Cell Death Detection Kit, Roche) following the manufacturer's instructions.

  • Analyze the samples by fluorescence microscopy. Green fluorescence in the nuclei of treated cells indicates positive DNA fragmentation.

Caspases are key proteases in the apoptotic pathway. Their activity can be measured using specific substrates.[22][27][28][29]

  • Prepare a protein extract from this compound-treated and untreated A. niger mycelia.

  • Determine the total protein concentration of the extracts using a Bradford or BCA assay.

  • Use a commercial colorimetric or fluorometric caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay, Promega).

  • Incubate the protein extracts with the caspase substrate according to the manufacturer's protocol.

  • Measure the absorbance or fluorescence. An increase in signal in treated samples indicates activation of caspase-like proteins.

Data Presentation: Apoptosis Markers

Table 4: Induction of Apoptotic Markers in A. niger by this compound

Treatment % TUNEL-Positive Nuclei Relative Caspase-3/7 Activity
Control (e.g., <1%) (e.g., 1.0 ± 0.1)
This compound (MIC) (e.g., 35 ± 4%) (e.g., 4.2 ± 0.3)

| this compound (2x MIC) | (e.g., 78 ± 6%) | (e.g., 8.5 ± 0.6) |

Proposed Signaling Pathway of this compound Action

Based on the experimental data, a putative mechanism of action can be proposed. This compound likely induces cell wall stress and intracellular oxidative stress, leading to mitochondrial dysfunction and the activation of an apoptosis-like cell death pathway.

Cell Wall Integrity (CWI) Signaling Pathway

G cluster_cwi Cell Wall Integrity (CWI) Pathway SA This compound CWS Cell Wall Stress SA->CWS PKC PkcA CWS->PKC MAPKKK Bck1 PKC->MAPKKK MAPKK Mkk2 MAPKKK->MAPKK MAPK MpkA MAPKK->MAPK TF RlmA (Transcription Factor) MAPK->TF Response Cell Wall Repair Genes (e.g., agsA, chs genes) TF->Response

Caption: A simplified diagram of the Cell Wall Integrity (CWI) signaling pathway in Aspergillus.

Proposed Apoptotic Pathway Induced by this compound

G cluster_cell Fungal Cell cluster_mito Mitochondrion SA This compound ROS ↑ Intracellular ROS SA->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytC Cytochrome c Release MMP->CytC Casp Caspase-like Protease Activation CytC->Casp DNA_frag DNA Fragmentation Casp->DNA_frag Apoptosis Apoptotic Cell Death DNA_frag->Apoptosis

Caption: Proposed apoptotic pathway in A. niger induced by this compound.

References

Formulation of Sorbyl Acetate as a Natural Insect Repellent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbyl acetate, a naturally occurring ester found in various fruits like pineapple and strawberries, has garnered interest for its potential as a natural insect repellent.[1] This document provides detailed application notes and protocols for the formulation and efficacy testing of this compound as a natural alternative to synthetic insect repellents. While this compound is recognized for its pleasant fruity aroma and use as a flavoring agent, its insect repellent properties are an emerging area of research.[1][2][3] These guidelines are designed to assist researchers in developing and evaluating this compound-based repellent formulations.

This compound Properties:

  • Chemical Name: (2E,4E)-hexa-2,4-dien-1-yl acetate[3]

  • Molecular Formula: C₈H₁₂O₂[3]

  • Molecular Weight: 140.18 g/mol [3]

  • Appearance: Colorless liquid[3]

  • Odor: Powerful, sweet, pineapple-like aroma[2][3]

  • Solubility: Practically insoluble in water, soluble in ethanol.[3]

Hypothetical Formulation of this compound Repellents

Due to the limited publicly available data on specific this compound repellent formulations, this section provides hypothetical examples based on common practices for natural repellents. These formulations are intended as a starting point for research and development.

Topical Spray Formulation (10% this compound)

This formulation is designed for direct application to the skin.

IngredientConcentration (% w/w)Function
This compound10.0Active Ingredient
Ethanol (95%)60.0Solvent, Carrier
Glycerin5.0Humectant, Moisturizer
Castor Oil2.0Fixative, Emollient
Lemongrass Essential Oil1.0Fragrance, Potential Synergist
Distilled Water22.0Diluent
Topical Lotion Formulation (15% this compound)

A lotion base can provide a more moisturizing application.

IngredientConcentration (% w/w)Function
Oil Phase
This compound15.0Active Ingredient
Cetyl Alcohol3.0Thickener, Emollient
Stearic Acid2.0Emulsifier, Thickener
Shea Butter5.0Emollient, Moisturizer
Water Phase
Distilled Water72.0Solvent
Glycerin2.0Humectant
Triethanolamine0.5Emulsifier, pH adjuster
Preservative
Phenoxyethanol0.5Preservative

Experimental Protocols for Efficacy Testing

The following protocols are adapted from established guidelines for testing mosquito repellents, such as those from the World Health Organization (WHO).[4]

Arm-in-Cage Test for Complete Protection Time (CPT)

This laboratory-based test is a standard method for determining the duration of complete protection from mosquito bites.[5][6]

Objective: To determine the Complete Protection Time (CPT) of a topical this compound formulation against a specific mosquito species.

Materials:

  • Test mosquito species (e.g., Aedes aegypti, Anopheles gambiae, Culex quinquefasciatus)

  • Mosquito cages (e.g., 30x30x30 cm) containing 50-200 host-seeking female mosquitoes

  • This compound formulation

  • Control substance (e.g., the formulation base without this compound)

  • Human volunteers

  • Micropipette or syringe for application

  • Timer

Procedure:

  • Recruit human volunteers and obtain informed consent.

  • Rear mosquito species under controlled laboratory conditions. Use 5-10 day old, non-blood-fed female mosquitoes for the assay.

  • Define a specific area on the forearm of a volunteer (e.g., 25 cm²).

  • Apply a standardized dose of the this compound formulation (e.g., 1.0 mL) evenly to the defined skin area. The rest of the arm and hand should be covered.

  • Allow the formulation to dry for a specified time (e.g., 30 minutes).

  • Insert the treated forearm into the mosquito cage.

  • Expose the treated arm for a set period (e.g., 3 minutes) at regular intervals (e.g., every 30 minutes).

  • Record the number of mosquito landings and bites during each exposure period.

  • The test for that volunteer is concluded after the first confirmed bite.

  • The Complete Protection Time (CPT) is the time from application to the first confirmed bite.

  • A control arm treated with the formulation base should be tested to ensure the avidity of the mosquitoes.

Spatial Repellency Assay (Y-Tube Olfactometer)

This assay evaluates the ability of a volatile substance to repel insects from a distance.[1]

Objective: To assess the spatial repellency of this compound against a specific mosquito species.

Materials:

  • Y-tube olfactometer

  • Air pump and flow meter

  • Charcoal-filtered and humidified air source

  • Test mosquito species

  • This compound solution (in a suitable solvent like paraffin oil)

  • Control substance (solvent only)

  • Filter paper

Procedure:

  • Set up the Y-tube olfactometer with a controlled airflow (e.g., 1 L/min).

  • Apply a known concentration of this compound solution to a filter paper and place it in one arm of the olfactometer.

  • Place a filter paper with the solvent control in the other arm.

  • Release a single, host-seeking female mosquito at the base of the Y-tube.

  • Observe the mosquito's movement for a defined period (e.g., 5 minutes) and record which arm it enters and the time spent in each arm.

  • Repeat the experiment with a sufficient number of mosquitoes (e.g., 50-100).

  • Calculate the Repellency Index (RI) using the formula: RI = (Nc - Nt) / (Nc + Nt) x 100, where Nc is the number of mosquitoes choosing the control arm and Nt is the number choosing the treated arm.

Data Presentation

Quantitative data from efficacy studies should be summarized in clear and structured tables for easy comparison.

Table 1: Hypothetical Complete Protection Time (CPT) of this compound Formulations against Aedes aegypti

FormulationThis compound Conc. (%)Mean CPT (minutes) ± SD
Topical Spray10125 ± 15
Topical Lotion15180 ± 20
DEET (20%)20360 ± 30
Control (Base)0< 1

Table 2: Hypothetical Spatial Repellency of this compound against Culex quinquefasciatus

CompoundConcentrationRepellency Index (RI) ± SE
This compound1%65 ± 5
This compound5%85 ± 4
DEET5%90 ± 3
Control (Solvent)-0

Signaling Pathways and Experimental Workflows

Generalized Insect Olfactory and Gustatory Pathways

Insect repellents are thought to act by interfering with the insect's sensory systems, primarily olfaction (smell) and gustation (taste). The exact mechanism for this compound is not yet elucidated, but it is likely to interact with odorant receptors (ORs) or gustatory receptors (GRs).

Insect_Repellent_Pathway cluster_olfactory Olfactory Pathway cluster_gustatory Gustatory Pathway Odorant This compound (Volatile Cue) OBP Odorant Binding Protein (OBP) Odorant->OBP Binds OR Odorant Receptor (OR) OBP->OR Transports to OSN Olfactory Sensory Neuron (OSN) OR->OSN Activates AL Antennal Lobe OSN->AL Signal Transduction Brain_O Higher Brain Centers AL->Brain_O Signal Processing Repellent_Behavior_O Repellent Behavior (Avoidance) Brain_O->Repellent_Behavior_O Initiates Contact_Cue This compound (Contact Cue) GR Gustatory Receptor (GR) Contact_Cue->GR Binds GSN Gustatory Sensory Neuron (GSN) GR->GSN Activates SOG Subesophageal Ganglion GSN->SOG Signal Transduction Brain_G Higher Brain Centers SOG->Brain_G Signal Processing Repellent_Behavior_G Repellent Behavior (Anti-feedant) Brain_G->Repellent_Behavior_G Initiates

Generalized insect sensory pathways for repellents.
Experimental Workflow for Repellent Formulation and Testing

The following diagram illustrates a logical workflow for the development and evaluation of a this compound-based insect repellent.

Repellent_Workflow cluster_Formulation Formulation Development cluster_Efficacy Efficacy Testing cluster_Safety Safety Assessment F1 Define Formulation Type (e.g., Spray, Lotion) F2 Select Excipients (Solvents, Emollients, etc.) F1->F2 F3 Prepare Trial Formulations (Varying Concentrations) F2->F3 F4 Physicochemical Characterization (pH, Viscosity, Stability) F3->F4 E1 In Vitro Screening (e.g., Y-Tube Olfactometer) F4->E1 Optimized Formulations E2 Laboratory Bioassays (e.g., Arm-in-Cage) E1->E2 E3 Semi-Field Studies E2->E3 E4 Field Trials E3->E4 S1 Skin Irritation/Sensitization Tests E4->S1 Lead Candidate S2 Toxicological Evaluation S1->S2 Final_Product Final_Product S2->Final_Product Final Product

Workflow for repellent development and testing.

Conclusion

This compound presents a promising avenue for the development of new natural insect repellents. The protocols and formulations provided in this document offer a foundational framework for researchers to systematically investigate its efficacy and optimize its delivery. Further research is warranted to establish a comprehensive understanding of its performance against a broader range of insect species, its mechanism of action, and its long-term stability in various formulations.

References

Investigating the Anticancer Activity of Sorbyl Acetate on Human Colon Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Initial Investigation Yields No Direct Evidence of Anticancer Activity for Sorbyl Acetate

A comprehensive review of available scientific literature reveals a significant finding: there are currently no published studies investigating the anticancer activity of this compound on human colon cancer cell lines, or any other cancer cell lines. The initial search for information on this topic yielded results pertaining to the anticancer effects of acetate , a distinct short-chain fatty acid. It is crucial to differentiate between this compound and acetate, as they are different chemical compounds with potentially different biological activities.

Therefore, the creation of detailed Application Notes and Protocols for the anticancer activity of this compound on human colon cancer cell lines is not possible at this time due to the absence of foundational scientific data. The following sections, which would typically detail experimental findings and protocols, will instead outline the standard methodologies that would be employed in such an investigation, should this compound be identified as a compound of interest for cancer research in the future. This hypothetical framework is provided for informational purposes and to guide potential future research.

Hypothetical Experimental Framework for Investigating Anticancer Activity

Should preliminary screening suggest that this compound possesses potential anticancer properties, a series of established in vitro experiments would be necessary to characterize its effects on human colon cancer cell lines. The primary objectives of such a study would be to determine the cytotoxic and apoptotic effects of this compound, and to elucidate the underlying molecular mechanisms.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The initial step would be to assess the effect of this compound on the viability of colon cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Table 1: Hypothetical IC50 Values of this compound on Human Colon Cancer Cell Lines

Cell LineIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
HT-29Data not availableData not availableData not available
HCT116Data not availableData not availableData not available
SW480Data not availableData not availableData not available

IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition of cell viability.

  • Cell Seeding: Seed human colon cancer cells (e.g., HT-29, HCT116, SW480) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

To determine if the observed cytotoxicity is due to the induction of apoptosis (programmed cell death), an Annexin V-FITC and Propidium Iodide (PI) double staining assay followed by flow cytometry would be performed.

Table 2: Hypothetical Apoptosis Rate Induced by this compound

Cell LineTreatment% Early Apoptosis% Late Apoptosis% Necrosis
HT-29ControlData not availableData not availableData not available
This compound (IC50)Data not availableData not availableData not available
HCT116ControlData not availableData not availableData not available
This compound (IC50)Data not availableData not availableData not available
  • Cell Treatment: Treat colon cancer cells with this compound at its predetermined IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Data Analysis: Quantify the percentage of cells in each quadrant.

Cell Cycle Analysis

To investigate whether this compound affects cell cycle progression, flow cytometry analysis of PI-stained cells would be conducted.

Table 3: Hypothetical Cell Cycle Distribution after this compound Treatment

Cell LineTreatment% G0/G1 Phase% S Phase% G2/M Phase
HT-29ControlData not availableData not availableData not available
This compound (IC50)Data not availableData not availableData not available
HCT116ControlData not availableData not availableData not available
This compound (IC50)Data not availableData not availableData not available
  • Cell Treatment and Harvesting: Treat cells with this compound at the IC50 concentration for 24 hours and then harvest.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Signaling Pathways

To explore the molecular mechanisms, Western blotting would be used to examine the expression levels of key proteins involved in apoptosis and cell cycle regulation (e.g., Bcl-2 family proteins, caspases, cyclins, and cyclin-dependent kinases).

Visualizing Experimental Logic and Potential Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflow of the proposed experiments and a hypothetical signaling pathway that could be investigated.

experimental_workflow cluster_screening Initial Screening cluster_assays Primary Assays cluster_mechanism Mechanism of Action cluster_outcome Outcome start This compound cell_lines Human Colon Cancer Cell Lines (HT-29, HCT116, SW480) start->cell_lines mtt MTT Assay (Cell Viability & IC50) cell_lines->mtt apoptosis Annexin V/PI Staining (Apoptosis Analysis) mtt->apoptosis cell_cycle PI Staining (Cell Cycle Analysis) mtt->cell_cycle western_blot Western Blot (Protein Expression) apoptosis->western_blot cell_cycle->western_blot conclusion Elucidation of Anticancer Activity and Mechanism western_blot->conclusion

Caption: Experimental workflow for investigating the anticancer activity of a compound.

hypothetical_signaling_pathway cluster_cell Colon Cancer Cell sorbyl_acetate This compound ros ↑ ROS Production sorbyl_acetate->ros bax ↑ Bax ros->bax bcl2 ↓ Bcl-2 ros->bcl2 caspase9 ↑ Cleaved Caspase-9 bax->caspase9 bcl2->caspase9 caspase3 ↑ Cleaved Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Application Note: Quantification of Sorbyl Acetate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the quantification of Sorbyl acetate in liquid matrices, such as beverages or liquid drug formulations, using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (2,4-Hexadienyl acetate) is used as a flavoring and fragrance agent.[1][2] The method employs a simple liquid-liquid extraction (LLE) for sample preparation, followed by analysis with a robust and widely available GC-MS system. This method is intended for researchers, scientists, and professionals in the food, fragrance, and pharmaceutical industries for quality control and research purposes. The described protocol is designed to be specific, linear, accurate, and precise.

Introduction

This compound is an acetate ester known for its characteristic fruity, green aroma and is used to impart flavor and fragrance.[2] Accurate quantification of this compound is crucial for ensuring product consistency, meeting regulatory requirements, and conducting formulation studies. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds like this compound.[3] This protocol details a complete workflow from sample preparation to data analysis, providing a reliable method for the determination of this compound concentration.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard: (≥98% purity)

  • Internal Standard (IS): Benzyl acetate or other suitable non-interfering ester

  • Solvents: Ethyl acetate (GC grade), Dichloromethane (DCM, GC grade), Hexane (GC grade)

  • Reagents: Anhydrous Sodium Sulfate (ACS grade), Deionized Water

  • Equipment: Volumetric flasks, pipettes, 15 mL centrifuge tubes, vortex mixer, centrifuge, GC vials with septa.

Standard Preparation
  • Primary Stock Standard (1000 µg/mL): Accurately weigh 100 mg of this compound analytical standard and dissolve it in a 100 mL volumetric flask with ethyl acetate.

  • Internal Standard Stock (1000 µg/mL): Prepare a 1000 µg/mL stock solution of the chosen internal standard (e.g., Benzyl acetate) in ethyl acetate.

  • Working Standards: Prepare a series of calibration standards by serial dilution of the primary stock standard in ethyl acetate. A typical concentration range would be 0.1 µg/mL to 50 µg/mL. Spike each working standard with the internal standard to a final concentration of 10 µg/mL.

Sample Preparation (Liquid-Liquid Extraction)
  • Sample Measurement: Pipette 5.0 mL of the liquid sample (e.g., beverage) into a 15 mL centrifuge tube.

  • Internal Standard Spiking: Add a precise volume of the internal standard stock solution to the sample to achieve a known concentration (e.g., 10 µg/mL).

  • Extraction: Add 5.0 mL of an extraction solvent (e.g., Dichloromethane or a Hexane:Ethyl Acetate mixture).

  • Mixing: Vortex the tube vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.

  • Phase Separation: Centrifuge the sample at 3,000 rpm for 10 minutes to achieve complete separation of the aqueous and organic layers.[4]

  • Collection: Carefully transfer the organic (bottom layer if using DCM) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: Transfer the dried extract into a 2 mL GC vial for analysis.

GC-MS Instrumentation and Parameters

The analysis can be performed on any standard GC-MS system. The following parameters are provided as a guideline and may require optimization for different instruments.

Parameter Setting
Gas Chromatograph Agilent 7890B GC System or equivalent
Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness, or similar non-polar column
Inlet Split/Splitless Injector
Inlet Temperature 280 °C
Injection Volume 1 µL
Injection Mode Split (30:1 ratio recommended to handle matrix components)[5]
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program - Initial Temp: 60 °C, hold for 1 min- Ramp: 10 °C/min to 250 °C- Hold: Hold at 250 °C for 5 min
Mass Spectrometer Agilent 7000 Series Triple Quadrupole GC/MS or 5977 MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temp 150 °C
Acquisition Mode Selected Ion Monitoring (SIM) for quantification; Full Scan (m/z 40-300) for confirmation
SIM Ions (this compound) Quantifier: m/z 43 (base peak) Qualifiers: m/z 79, 81, 140 (molecular ion)[1]
SIM Ions (IS) Dependent on the internal standard chosen (e.g., for Benzyl acetate: m/z 108, 91)

Data Presentation: Quantitative Performance

The following table summarizes the expected performance characteristics of this method, based on typical validation results for similar analytes.[6][7][8][9]

Parameter Expected Value Description
Linearity (R²) > 0.995Coefficient of determination for the calibration curve across the specified concentration range.[6]
Linear Range 0.1 - 50 µg/mLThe concentration range over which the method is linear and accurate.
Limit of Detection (LOD) ~0.03 µg/mLThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) ~0.1 µg/mLThe lowest concentration of analyte that can be accurately and precisely quantified.[5][10]
Precision (%RSD) < 15%Relative Standard Deviation for replicate measurements, indicating the method's repeatability.[6][11]
Accuracy/Recovery (%) 85 - 115%The percentage of true analyte concentration recovered from a spiked matrix sample.[5]

Visualizations

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid Sample (5 mL) IS_Spike Spike with Internal Standard Sample->IS_Spike Solvent Add Extraction Solvent (5 mL) IS_Spike->Solvent Vortex Vortex (2 min) Solvent->Vortex Centrifuge Centrifuge (3000 rpm, 10 min) Vortex->Centrifuge Extract Collect & Dry Organic Layer Centrifuge->Extract GC_Vial Transfer to GC Vial Extract->GC_Vial Injection Inject 1 µL into GC-MS GC_Vial->Injection Separation Chromatographic Separation (DB-5MS Column) Injection->Separation Detection Mass Spectrometry Detection (EI, SIM/Scan Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify this compound Calibration->Quantification

Caption: Workflow for this compound Quantification by GC-MS.

Conclusion

The described GC-MS method provides a straightforward and reliable approach for the quantification of this compound in liquid samples. The use of liquid-liquid extraction is a classic and effective technique for sample cleanup and concentration, while the specificity of SIM mode mass spectrometry ensures accurate measurement even in complex matrices. The method demonstrates good linearity, sensitivity, and precision, making it suitable for routine quality control and research applications in various industries.

References

Troubleshooting & Optimization

Troubleshooting isomerization of the conjugated diene system in Sorbyl acetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of sorbyl acetate. The information addresses common challenges, with a focus on the isomerization of the conjugated diene system.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary synthetic routes to this compound are:

  • Reduction of Sorbic Acid and Subsequent Acetylation: This method involves the reduction of sorbic acid or its esters to sorbyl alcohol (2,4-hexadien-1-ol), followed by acetylation to yield this compound. Common reducing agents include sodium borohydride.[1]

  • Acylation/Isomerization of 1,4-Hexadien-3-ol: This approach starts with the acylation of 1,4-hexadien-3-ol, which can be synthesized from crotonaldehyde and a vinyl Grignard reagent. The resulting intermediate undergoes isomerization to form the conjugated this compound.

Q2: What are the main side reactions to be aware of during this compound synthesis?

A2: The primary side reactions of concern are the isomerization of the conjugated diene system, leading to a mixture of E/Z isomers, and polymerization of the diene, particularly at elevated temperatures.[2] The formation of the undesired 5-acetoxy-1,3-hexadiene isomer can also occur, especially in the acylation/isomerization route.

Q3: Are the different isomers of this compound separable by standard purification techniques?

A3: No, the various geometric isomers (E,E-, E,Z-, Z,E-, Z,Z-) of this compound are often difficult to separate by fractional distillation due to their very similar boiling points.[3]

Troubleshooting Guide

Problem 1: My final product is a mixture of isomers, with a low yield of the desired trans,trans-sorbyl acetate.

  • Possible Cause 1: Suboptimal Reaction Temperature. The reaction temperature can significantly influence the equilibrium between different isomers. In the acylation/isomerization of 1,4-hexadien-3-ol, lower temperatures (25-50°C) may favor the formation of the undesired 5-acetoxy-1,3-hexadiene, while higher temperatures (e.g., 120°C) can shift the equilibrium towards the desired this compound.[3]

  • Solution 1: Carefully control the reaction temperature. For the acylation/isomerization method, consider running the reaction at a higher temperature to favor the formation of the desired product. Refer to the data in Table 1 for the effect of temperature on isomer ratios.

  • Possible Cause 2: Inappropriate Catalyst or Reaction Conditions. The choice of catalyst and other reaction conditions can impact the stereoselectivity of the reaction.

  • Solution 2: For the reduction of sorbic acid, using sodium borohydride is reported to yield the trans,trans-2,4-hexadienol, which can then be acetylated.[1] Ensure that the starting sorbic acid is of high purity and predominantly in the trans,trans form.

  • Possible Cause 3: Isomerization of the Starting Material or Intermediate. The conjugated diene system is susceptible to isomerization under acidic or basic conditions, or upon heating.

  • Solution 3: Minimize reaction times and use mild reaction conditions where possible. If the undesired 5-acetoxy-1,3-hexadiene is formed, it can be isomerized to this compound by heating in a mixture of glacial acetic acid and an alkali acetate.[3]

Problem 2: Significant polymerization of the product is observed, leading to a low yield.

  • Possible Cause 1: Excessive Heat. Conjugated dienes are prone to polymerization at high temperatures.

  • Solution 1: Avoid excessive heating during the reaction and purification steps. When performing distillations, use a vacuum to lower the boiling point of the product.

  • Possible Cause 2: Presence of Radical Initiators. Trace impurities can sometimes initiate polymerization.

  • Solution 2: Ensure all glassware is clean and that solvents and reagents are of appropriate purity. The addition of a radical inhibitor, such as hydroquinone, may be considered in some cases.

Data Presentation

Table 1: Effect of Reaction Temperature on Isomer Ratio in the Acylation/Isomerization of 1,4-Hexadien-3-ol

Reaction Temperature (°C)Ratio of this compound to 5-Acetoxy-1,3-hexadiene
25-50Favors 5-acetoxy-1,3-hexadiene
1202:1

Source: Adapted from EP0254091A1[3]

Experimental Protocols

Protocol 1: Synthesis of trans,trans-Sorbyl Acetate from Sorbic Acid

This two-step protocol involves the reduction of sorbic acid to trans,trans-2,4-hexadien-1-ol, followed by its acetylation.

Step 1: Synthesis of trans,trans-2,4-Hexadien-1-ol

  • In a suitable reaction vessel, dissolve sorbic acid in an appropriate solvent (e.g., a mixture of tetrahydrofuran and water).

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium borohydride in water to the cooled sorbic acid solution while stirring. Maintain the temperature below 25°C.

  • After the addition is complete, continue to stir the reaction mixture for 4-5 hours at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the sorbic acid is consumed.

  • Carefully quench the reaction by the slow addition of dilute hydrochloric acid until the pH is acidic.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude trans,trans-2,4-hexadien-1-ol by vacuum distillation.

Step 2: Acetylation of trans,trans-2,4-Hexadien-1-ol

  • Dissolve the purified trans,trans-2,4-hexadien-1-ol in pyridine under an inert atmosphere (e.g., argon).[2]

  • Cool the solution to 0°C in an ice bath.

  • Add acetic anhydride (1.5-2.0 equivalents per hydroxyl group) to the solution.[2]

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).[2]

  • Quench the reaction by adding methanol.[2]

  • Remove the solvents by co-evaporation with toluene.[2]

  • Dissolve the residue in dichloromethane or ethyl acetate and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purify the resulting this compound by vacuum distillation.

Visualizations

Troubleshooting_Isomerization start Start: Low yield of desired trans,trans-sorbyl acetate check_isomers Is the product a mixture of isomers? start->check_isomers check_polymer Is significant polymerization observed? check_isomers->check_polymer No isomer_cause Possible Causes: - Suboptimal temperature - Incorrect catalyst - Isomerization of starting material check_isomers->isomer_cause Yes polymer_cause Possible Causes: - Excessive heat - Radical initiators check_polymer->polymer_cause Yes end End: Improved yield of trans,trans-sorbyl acetate check_polymer->end No isomer_solution Solutions: - Optimize reaction temperature (see Table 1) - Use stereoselective synthesis route - Isomerize undesired isomer post-synthesis isomer_cause->isomer_solution isomer_solution->end polymer_solution Solutions: - Reduce reaction/distillation temperature - Use vacuum distillation - Add radical inhibitor polymer_cause->polymer_solution polymer_solution->end

Caption: Troubleshooting workflow for isomerization issues in this compound synthesis.

Synthesis_Pathways cluster_0 Route 1: Reduction and Acetylation cluster_1 Route 2: Acylation and Isomerization sorbic_acid Sorbic Acid reduction Reduction (e.g., NaBH4) sorbic_acid->reduction sorbyl_alcohol Sorbyl Alcohol reduction->sorbyl_alcohol acetylation Acetylation (Acetic Anhydride, Pyridine) sorbyl_alcohol->acetylation sorbyl_acetate1 This compound acetylation->sorbyl_acetate1 crotonaldehyde Crotonaldehyde + Vinyl Grignard hexadienol 1,4-Hexadien-3-ol crotonaldehyde->hexadienol acylation_iso Acylation/ Isomerization hexadienol->acylation_iso sorbyl_acetate2 This compound acylation_iso->sorbyl_acetate2

Caption: Primary synthetic pathways to this compound.

References

Identification and removal of byproducts in Sorbyl acetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Sorbyl acetate. It focuses on the common challenges of byproduct formation, identification, and removal to achieve high purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts encountered during this compound synthesis?

A1: Byproduct formation is highly dependent on the chosen synthetic route. However, common impurities include:

  • Unreacted Starting Materials: Residual sorbyl alcohol (2,4-hexadienol), acetic acid, or acetic anhydride.[1]

  • Oxidation Products: Sorbyl aldehyde may form due to the oxidation of sorbyl alcohol.[1]

  • Isomeric Byproducts: When synthesizing from 1,4-hexadien-3-ol, 5-acetoxy-1,3-hexadiene can be a significant byproduct.[2] Geometric isomers, such as 1-acetoxy-hexa-2-E,4-Z-diene, can also form alongside the desired trans,trans (E,E) isomer.[2]

  • Polymerization Products: The conjugated diene system in this compound and its precursors is susceptible to polymerization, especially at elevated temperatures.[2]

Q2: How can I monitor the reaction to minimize byproduct formation?

A2: Real-time reaction monitoring is crucial. Thin-Layer Chromatography (TLC) is an effective and rapid technique to track the consumption of the starting materials (e.g., sorbyl alcohol) and the formation of the this compound product.[1][3] For more detailed analysis, periodic sampling and analysis by Gas Chromatography (GC) can provide quantitative insights into the reaction progress and the emergence of byproducts.

Q3: What are the recommended analytical techniques for identifying and quantifying impurities in the final product?

A3: A multi-technique approach is recommended for comprehensive analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile byproducts and quantifying the purity of the final product.[]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique, particularly Reverse-Phase HPLC (RP-HPLC), for analyzing the product mixture.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Essential for confirming the structure of the desired product and identifying the precise structure of unknown impurities.[1][2]

  • Fourier Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of the correct functional groups (e.g., ester C=O, C=C double bonds) and the absence of starting material functional groups (e.g., alcohol -OH).[1]

Q4: My final product is impure. What are the most effective purification strategies?

A4: The choice of purification method depends on the nature of the impurities.

  • Fractional Distillation: This is a primary method for separating this compound from byproducts with different boiling points, such as residual sorbyl alcohol or isomeric impurities.[1][2] It is often performed under reduced pressure to avoid thermal degradation.

  • Column Chromatography: Particularly effective for removing non-volatile or structurally similar impurities.[1] Silica gel is a commonly used stationary phase.[2][6]

  • Aqueous Work-up: Washing the crude product with a mild aqueous base (e.g., sodium bicarbonate solution) can effectively remove acidic impurities like acetic acid.[6] This is followed by washing with water and brine, drying, and solvent removal.

Q5: I've identified an isomeric byproduct. How can it be removed or managed?

A5: Isomeric byproducts like 5-acetoxy-1,3-hexadiene can sometimes be separated by careful fractional distillation.[2] In some cases, it is possible to isomerize the undesired byproduct back into the desired product by heating it in a mixture of glacial acetic acid and an alkali acetate.[2] However, geometric isomers (E/Z) of this compound can be very difficult to separate by distillation.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Product Yield Incomplete reaction.Ensure a stoichiometric excess (1.2–1.5 equivalents) of the acetylating agent (e.g., acetic anhydride) is used. Monitor the reaction via TLC until the starting alcohol is fully consumed.[1]
Side reactions or polymerization.Maintain careful temperature control; excessive heat can lead to polymerization.[2] Ensure the catalyst loading is optimized.
Presence of Unreacted Sorbyl Alcohol Insufficient acetylating agent or reaction time.Increase the amount of acetic anhydride/acid and/or prolong the reaction time. Monitor closely with TLC.[1]
Inefficient catalyst.Ensure the catalyst (e.g., pyridine, sodium acetate) is active and used in the correct amount.[1]
Product is Contaminated with Acetic Acid Incomplete removal during work-up.During the work-up process, wash the organic layer thoroughly with a saturated sodium bicarbonate solution until effervescence ceases, followed by washes with water and brine.
Product Appears Yellow or Brown Polymerization or degradation.This often indicates the reaction temperature was too high or the heating time was too long.[2] Purify via vacuum distillation or column chromatography.
Impure starting materials.Ensure the purity of starting materials like sorbic acid or sorbyl alcohol, as impurities can reduce stability.[7]

Data Presentation

Table 1: Common Byproducts in this compound Synthesis

Byproduct NameChemical FormulaMolar Mass ( g/mol )Boiling Point (°C)Likely Origin
Sorbyl Alcohol (2,4-Hexadien-1-ol)C₆H₁₀O98.14173-177Unreacted starting material
Acetic AcidC₂H₄O₂60.05118Byproduct of acetylation with acetic anhydride
Sorbyl Aldehyde (2,4-Hexadienal)C₆H₈O96.13175Oxidation of sorbyl alcohol[1]
5-Acetoxy-1,3-hexadieneC₈H₁₂O₂140.18~65-71 @ 20 Torr[2]Isomerization byproduct[2]

Table 2: Comparison of Analytical Techniques for Purity Assessment

TechniquePrimary UseAdvantagesLimitations
TLC Reaction monitoringFast, simple, inexpensive.[3]Not quantitative, limited resolution.
GC-MS Impurity identification & quantificationHigh sensitivity and resolution, provides structural information on impurities.[][8]Requires volatile and thermally stable analytes.
HPLC Purity quantification & analysis of non-volatile impuritiesHigh precision, suitable for a wide range of compounds.[][5]Can require derivatization for some reactive molecules.[5]
NMR Structural elucidationProvides unambiguous structure confirmation of product and impurities.[1]Lower sensitivity compared to MS, more complex data interpretation.
FTIR Functional group analysisFast, non-destructive, confirms presence/absence of key functional groups.[1]Provides limited information on the overall structure or purity.

Experimental Protocols

Protocol 1: General Procedure for TLC Monitoring

  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 10:90 to 30:70 v/v) is typically effective.

  • Spotting: Dissolve a small aliquot of the reaction mixture in a suitable solvent. Spot onto the TLC plate alongside standards of the starting material(s).

  • Development: Place the plate in a chamber saturated with the mobile phase and allow the solvent front to ascend.

  • Visualization: Visualize the spots under a UV lamp (254 nm). Staining with an appropriate agent (e.g., potassium permanganate) can also be used. The disappearance of the starting material spot indicates reaction progression.

Protocol 2: General Purification by Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Concentrate the crude product and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding a more polar solvent like ethyl acetate (gradient elution).

  • Fraction Collection: Collect the eluent in separate fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Synthesis_Workflow cluster_react Synthesis cluster_purify Purification & Analysis Sorbyl_Alcohol Sorbyl Alcohol Reaction Esterification Reaction Sorbyl_Alcohol->Reaction Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction Catalyst Catalyst (e.g., Pyridine) Catalyst->Reaction Crude_Product Crude this compound Reaction->Crude_Product Workup Aqueous Work-up (Base Wash) Crude_Product->Workup Distillation Fractional Distillation Workup->Distillation Pure_Product Pure this compound Distillation->Pure_Product Analysis Purity Analysis (GC-MS, NMR) Pure_Product->Analysis

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_solutions Solutions Start Impure Product Detected Analyze Analyze by GC-MS / NMR Start->Analyze Identify Identify Primary Impurity Analyze->Identify Unreacted_SM Unreacted Starting Material Identify->Unreacted_SM Yes Acid Acidic Impurity (e.g., Acetic Acid) Identify->Acid No Sol_SM Re-run reaction with excess reagent or longer time Unreacted_SM->Sol_SM Isomer Isomeric Byproduct Sol_Acid Perform Aqueous Base Wash Acid->Sol_Acid Polymer Polymer/Degradation Sol_Isomer Fractional Distillation or Column Chromatography Isomer->Sol_Isomer Sol_Polymer Vacuum Distillation or Column Chromatography Polymer->Sol_Polymer

Caption: Troubleshooting logic for an impure this compound product.

Reaction_Pathway reactant 1,4-Hexadien-3-ol conditions Acetylation & Isomerization (Acetic Acid, NaOAc, Heat) reactant->conditions product This compound (Desired Product) conditions->product Major Pathway byproduct 5-acetoxy-1,3-hexadiene (Isomeric Byproduct) conditions->byproduct Side Reaction

Caption: Formation of an isomeric byproduct from 1,4-hexadien-3-ol.

References

How to optimize the yield of Sorbyl acetate in a laboratory setting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Sorbyl acetate in a laboratory setting.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature, or inactive catalyst.1. Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting material is consumed. 2. Increase Temperature: Gradually increase the reaction temperature within the recommended range (e.g., 60-80°C for acetylation of sorbyl alcohol) to enhance the reaction rate.[1] Be cautious as excessively high temperatures can lead to side reactions.[2] 3. Check Catalyst Activity: Ensure the catalyst (e.g., sodium acetate) is fresh and anhydrous. If necessary, use a fresh batch or a different catalyst.
Moisture Contamination: Water in the reaction mixture can deactivate catalysts and hydrolyze the ester product.1. Use Anhydrous Reagents and Solvents: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents.[2] 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
Poor Quality Starting Materials: Impurities in sorbyl alcohol, acetic anhydride, or other reagents can interfere with the reaction.1. Purify Starting Materials: Purify the starting materials before use if their purity is questionable. 2. Use High-Purity Reagents: Whenever possible, use commercially available high-purity reagents.
Formation of Side Products Polymerization of the Diene: The conjugated diene system in sorbyl alcohol and this compound is susceptible to polymerization, especially at high temperatures.1. Control Temperature: Avoid excessive heating. Maintain the reaction temperature within the optimal range. Heating to 100°C has been noted to lead to polymerization.[2] 2. Use a Polymerization Inhibitor: Consider adding a small amount of a polymerization inhibitor, such as hydroquinone, to the reaction mixture.
Isomerization: Formation of undesired isomers, such as 5-acetoxy-1,3-hexadiene, can occur, particularly in the acylation-isomerization of 1,4-hexadien-3-ol.[2]1. Optimize Catalyst and Conditions: The choice of catalyst and reaction conditions can influence the isomer ratio. For instance, Pd(0) complexes can favor the formation of this compound.[2] 2. Isomer Separation/Conversion: The undesired isomer can sometimes be separated by fractional distillation or isomerized to the desired product under specific conditions.[2]
Difficult Product Isolation Emulsion Formation During Work-up: The presence of certain solvents or impurities can lead to the formation of stable emulsions during aqueous extraction.1. Add Brine: Wash the organic layer with a saturated sodium chloride (brine) solution to break up emulsions. 2. Centrifugation: If emulsions persist, centrifugation can aid in separating the layers.
Product Loss During Purification: this compound can be lost during purification steps like distillation or chromatography.1. Careful Distillation: Perform fractional distillation under reduced pressure to minimize thermal decomposition.[2] 2. Optimize Chromatography: Use an appropriate solvent system for column chromatography to ensure good separation and recovery. A gradient of hexanes:ethyl acetate is often effective.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound in a laboratory setting?

A1: The most common and direct method is the acetylation of sorbyl alcohol (2,4-hexadien-1-ol) with an acetylating agent like acetic anhydride or acetyl chloride, typically in the presence of a base or an acid catalyst.[1] Another route involves the acylation and isomerization of 1,4-hexadien-3-ol.[2] A third method is the reductive acylation of sorbyl aldehyde.[1]

Q2: What is the optimal temperature range for the acetylation of sorbyl alcohol?

A2: A common protocol using acetic anhydride and catalytic sodium acetate suggests a temperature range of 60–80°C.[1] It is important to control the temperature as higher temperatures can lead to polymerization.[2]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting material (sorbyl alcohol) on a TLC plate and elute with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). The reaction is complete when the spot corresponding to the starting material has disappeared.

Q4: What is the role of the catalyst in the synthesis of this compound?

A4: In the acetylation of sorbyl alcohol, a catalyst like sodium acetate or pyridine acts as a base to activate the alcohol or scavenge the acid byproduct, thereby promoting the esterification reaction.[1] In other synthetic routes, catalysts like palladium complexes are used to facilitate isomerization.[2]

Q5: What are the common side reactions to be aware of?

A5: The main side reactions are the polymerization of the diene system present in the starting material and product, and the formation of undesired isomers, particularly when starting from 1,4-hexadien-3-ol.[2]

Data Presentation

The yield of this compound is influenced by various reaction parameters. The following table summarizes reported yields under different conditions.

Synthetic Route Reactants Catalyst Temperature (°C) Reaction Time (h) Yield (%) Reference
Acetylation of Sorbyl AlcoholSorbyl alcohol, Acetic anhydrideSodium acetate60-804-6>90 (conversion)[1]
Reductive AcylationSorbyl aldehyde, Sodium borohydride, Acetic anhydride---86 (for reduction step)[1]
Acylation/Isomerization1,4-hexadien-3-ol, Acetic anhydridePd(0) complexes--50-60[2]
Acylation/Isomerization1,4-hexadien-3-ol, Glacial acetic acidAlkali acetate120-60-70 (isomer mixture)[2]
Acetylation of trans,trans-2,4-hexadienoltrans,trans-2,4-hexadienol, Acetic anhydridePyridineRoom Temp694[4]

Experimental Protocols

Protocol 1: Acetylation of Sorbyl Alcohol

This protocol describes the synthesis of this compound from sorbyl alcohol and acetic anhydride.

Materials:

  • Sorbyl alcohol (2,4-hexadien-1-ol)

  • Acetic anhydride

  • Sodium acetate (anhydrous)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine sorbyl alcohol and a catalytic amount of anhydrous sodium acetate.

  • Addition of Acetic Anhydride: Slowly add acetic anhydride to the mixture while stirring. An exothermic reaction may occur.

  • Heating: Heat the reaction mixture to 60-80°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and transfer it to a separatory funnel.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acetic acid, followed by brine (1 x 50 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure.

Protocol 2: Synthesis from Sorbic Acid via Reduction and Acetylation

This protocol outlines a two-step synthesis of this compound starting from sorbic acid.

Step 1: Reduction of Sorbic Acid to Sorbyl Alcohol

  • Reaction Setup: In a round-bottom flask, dissolve sorbic acid in a suitable solvent (e.g., anhydrous THF).

  • Reduction: Cool the solution in an ice bath and slowly add a reducing agent such as sodium borohydride.[4]

  • Quenching and Work-up: After the reaction is complete (monitored by TLC), carefully quench the reaction with water or dilute acid. Extract the sorbyl alcohol with an organic solvent, wash the organic layer, dry it, and remove the solvent.

Step 2: Acetylation of Sorbyl Alcohol

  • Follow the procedure outlined in Protocol 1 to acetylate the sorbyl alcohol obtained in Step 1. A high yield of 93-94% for the acetylation step has been reported.[4]

Visualizations

experimental_workflow_acetylation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Sorbyl Alcohol + Acetic Anhydride + Sodium Acetate reaction Heat (60-80°C) Stir for 4-6h start->reaction quench Cool & Quench with Water reaction->quench extraction Extract with Diethyl Ether quench->extraction wash Wash with NaHCO3 and Brine extraction->wash dry Dry over Na2SO4 wash->dry evaporate Solvent Removal (Rotovap) dry->evaporate distill Fractional Distillation evaporate->distill end Pure this compound distill->end

Caption: Workflow for the Acetylation of Sorbyl Alcohol.

logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions problem Low this compound Yield incomplete_reaction Incomplete Reaction problem->incomplete_reaction moisture Moisture Contamination problem->moisture side_reactions Side Reactions (Polymerization, Isomerization) problem->side_reactions poor_reagents Poor Reagent Quality problem->poor_reagents optimize_conditions Optimize Time & Temperature incomplete_reaction->optimize_conditions anhydrous_technique Use Anhydrous Conditions moisture->anhydrous_technique control_temp_catalyst Control Temperature & Catalyst Choice side_reactions->control_temp_catalyst purify_reagents Purify/Verify Reagents poor_reagents->purify_reagents

Caption: Troubleshooting Logic for Low this compound Yield.

References

Techniques for the purification of Sorbyl acetate, such as fractional distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Sorbyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physical properties?

This compound, also known as 2,4-Hexadienyl acetate, is an organic compound with a characteristic fruity aroma.[1][2] It is an acetate ester and an olefinic compound used as a flavoring agent and in the synthesis of other organic molecules.[1][2] It is a colorless to pale yellow liquid and is practically insoluble in water but soluble in alcohol.[1][3]

Q2: What are the common methods for synthesizing this compound?

The most common laboratory synthesis methods for this compound include:

  • Acylation of 2,4-Hexadienol (Sorbyl alcohol): This is a primary method involving the reaction of sorbyl alcohol with an acetylating agent like acetic anhydride, often catalyzed by a base such as pyridine.[4]

  • Reductive Acylation from Sorbyl Aldehyde: This alternative pathway starts with sorbyl aldehyde (2,4-hexadienal), which is first reduced to sorbyl alcohol (commonly with sodium borohydride) and then acetylated.[4]

Q3: What are the typical impurities found in crude this compound?

Common impurities can include:

  • Unreacted starting materials: Sorbyl alcohol (2,4-Hexadienol), acetic anhydride, or acetic acid.[4]

  • Byproducts: Sorbyl aldehyde (if starting from it and the reduction is incomplete) and isomers of this compound, such as (2E,4Z)-hexa-2,4-dienyl acetate and 5-acetoxy-1,3-hexadiene.[4][5]

  • Residual solvents used in the reaction or workup.

Q4: What are the primary techniques for purifying this compound?

The main purification techniques for this compound are:

  • Fractional Distillation: This is a suitable method for separating this compound from impurities with different boiling points.[5]

  • Column Chromatography: This technique is effective for separating compounds with similar polarities, such as this compound and its isomers or residual sorbyl alcohol.[4]

  • Extraction: Liquid-liquid extraction is a standard workup procedure to remove water-soluble impurities like acetic acid.[5]

Data Presentation: Physical Properties

The following table summarizes the key physical properties of this compound and its common impurities, which is crucial for planning purification strategies.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index
This compound C8H12O2140.18100 @ 20 mmHg[1][3]0.928-0.932[1][2]1.470-1.476[1]
Sorbyl AlcoholC6H10O98.14176-178 @ 760 mmHg~0.88~1.478
Acetic AnhydrideC4H6O3102.09139.8 @ 760 mmHg1.0821.390
Acetic AcidC2H4O260.05118.1 @ 760 mmHg1.0491.372
Sorbyl AldehydeC6H8O96.13173-175 @ 760 mmHg~0.90~1.543

Troubleshooting Guides

Fractional Distillation

Q: My fractional distillation is resulting in poor separation of this compound from its impurities. What could be the cause?

A: Poor separation during fractional distillation can stem from several factors:

  • Insufficient Boiling Point Difference: For effective separation, a boiling point difference of at least 25-70°C is ideal.[6][7] Check the boiling points of your expected impurities.

  • Inefficient Column: Your fractionating column may not have enough theoretical plates for the separation.[8] For compounds with close boiling points, a longer column or one with more surface area (e.g., Vigreux or packed column) is necessary.[6]

  • Distillation Rate is Too High: A slow and steady distillation rate is crucial for achieving equilibrium between the liquid and vapor phases in the column.[6] A rate of about 1 drop per second for the distillate is a good starting point.[9]

  • Column Flooding: If you heat the distillation flask too vigorously, the column can flood with condensate, preventing proper separation.[10] If this occurs, reduce the heat to allow the liquid to drain back into the flask, then resume heating at a lower rate.[10]

  • Poor Insulation: The column may be losing too much heat to the surroundings, preventing the vapor from reaching the condenser.[6] Insulating the column with glass wool or aluminum foil can help maintain the temperature gradient.[6][10]

Q: The temperature during my fractional distillation is fluctuating and not holding steady. Why is this happening?

A: Temperature fluctuations can indicate a few issues:

  • Mixed Fractions: You are likely distilling a mixture of compounds, and the temperature is fluctuating between their respective boiling points.

  • Improper Thermometer Placement: The thermometer bulb must be positioned correctly, just below the side arm leading to the condenser, to accurately measure the temperature of the vapor that is distilling.[6]

  • Bumping of the Liquid: Uneven boiling can cause superheating and bumping, leading to temperature fluctuations. Using boiling chips or a magnetic stir bar can ensure smooth boiling.[11]

Column Chromatography

Q: this compound and an impurity are co-eluting during column chromatography. How can I improve the separation?

A: Co-elution is a common issue when dealing with compounds of similar polarity. Here are some strategies to improve separation:

  • Adjust Solvent Polarity: You can try a less polar solvent system. For this compound, which is an ester, a common solvent system is a mixture of ethyl acetate and a nonpolar solvent like hexanes.[12] Decreasing the proportion of ethyl acetate will slow down the elution of both compounds, potentially allowing for better separation.

  • Change Solvent System: If adjusting the polarity of your current system doesn't work, try a different solvent combination. For example, you could substitute dichloromethane for ethyl acetate.[7]

  • Use a Different Stationary Phase: If you are using silica gel, consider trying alumina, which can offer different selectivity.[7]

  • Optimize Column Parameters: Ensure your column is packed properly to avoid channeling. A longer, narrower column will generally provide better resolution. Also, do not overload the column with too much crude product.[7]

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a distillation head with a thermometer, and receiving flasks.[6] Ensure all glass joints are properly sealed.

  • Sample Preparation: Add the crude this compound to the round-bottom flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Begin heating the flask gently using a heating mantle.

    • Observe the vapor rising through the fractionating column. If the column floods, reduce the heat.

    • Collect any initial low-boiling fractions in a separate flask.

    • When the temperature stabilizes at the boiling point of this compound (note that this will be lower than the atmospheric boiling point if performing vacuum distillation), switch to a clean receiving flask.

    • Maintain a slow, steady collection rate of approximately 1 drop per second.[9]

    • Once the majority of the this compound has distilled, the temperature may begin to rise again, indicating the presence of higher-boiling impurities. At this point, stop the distillation.

  • Analysis: Analyze the purified fraction using an appropriate technique (e.g., GC-MS or NMR) to confirm its purity.

Protocol 2: Purification of this compound by Column Chromatography
  • Solvent System Selection: Determine a suitable solvent system by running thin-layer chromatography (TLC) of the crude product. A good solvent system will give the this compound an Rf value of approximately 0.3-0.4. A common starting point is a mixture of ethyl acetate and hexanes.[12]

  • Column Packing:

    • Secure a chromatography column in a vertical position.

    • Prepare a slurry of silica gel in the chosen nonpolar solvent (e.g., hexanes).

    • Pour the slurry into the column and allow the silica to settle into a uniform bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the chromatography solvent.

    • Carefully add the sample to the top of the silica bed.

  • Elution:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in separate test tubes or flasks.

    • Monitor the elution of the compounds by TLC.

  • Fraction Pooling and Solvent Removal:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Mandatory Visualizations

Fractional_Distillation_Workflow start Start: Crude this compound setup Assemble Fractional Distillation Apparatus start->setup heat Heat Crude Mixture setup->heat vapor_rise Vapor Rises Through Fractionating Column heat->vapor_rise collect_residue High-Boiling Residue Remains in Flask heat->collect_residue Distillation Complete condense Vapor Condenses vapor_rise->condense collect_fore_run Collect Low-Boiling Impurities condense->collect_fore_run T < BP of this compound collect_product Collect Pure This compound Fraction condense->collect_product T = BP of this compound collect_fore_run->condense Continue Heating end End: Purified this compound collect_product->end Troubleshooting_Distillation issue Issue: Poor Separation in Fractional Distillation check_bp Check Boiling Point Difference of Components issue->check_bp bp_ok Difference > 25°C? check_bp->bp_ok check_column Increase Column Efficiency (Longer/Packed Column) bp_ok->check_column Yes check_rate Reduce Distillation Rate (~1 drop/sec) bp_ok->check_rate Yes check_heat Check for Column Flooding (Reduce Heat) bp_ok->check_heat Yes insulate Insulate Column (Glass Wool/Foil) bp_ok->insulate Yes solution Improved Separation bp_ok->solution No (Consider Alternative Method) check_column->solution check_rate->solution check_heat->solution insulate->solution

References

Technical Support Center: Sorbyl Acetate Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sorbyl Acetate. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound, an ester, in aqueous solutions is hydrolysis. This reaction involves the cleavage of the ester bond to yield sorbyl alcohol and acetic acid. The rate of hydrolysis is significantly influenced by pH and temperature. Additionally, due to its conjugated diene structure, this compound may be susceptible to oxidation and photodegradation under certain conditions.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound in aqueous solutions is highly dependent on pH. The hydrolysis of esters is catalyzed by both acids (specific acid catalysis) and bases (specific base catalysis). Therefore, the degradation rate is slowest in the neutral to slightly acidic pH range and increases significantly in highly acidic or alkaline conditions.

Q3: What are the expected degradation products of this compound?

A3: The primary and most predictable degradation products from the hydrolysis of this compound are sorbyl alcohol and acetic acid. Under oxidative or photolytic stress, other degradation products could potentially form due to reactions involving the conjugated double bonds in the sorbyl moiety. Identification of these products would require analytical techniques such as LC-MS.

Q4: How can I minimize the degradation of this compound in my aqueous formulation?

A4: To minimize degradation, it is recommended to:

  • Maintain the pH of the solution in a neutral to slightly acidic range (e.g., pH 4-6).

  • Protect the solution from light.

  • Store the solution at refrigerated temperatures.

  • Deoxygenate the solvent and consider the use of antioxidants if oxidation is a concern.

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for quantifying the concentration of this compound and detecting the formation of degradation products over time. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[1][2][3]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Rapid loss of this compound concentration in solution. 1. Inappropriate pH: The solution may be too acidic or too alkaline, leading to rapid hydrolysis. 2. High Temperature: Elevated storage or experimental temperature is accelerating degradation. 3. Light Exposure: Photodegradation may be occurring.1. Measure and adjust the pH of your solution to a neutral or slightly acidic range (pH 4-6) using appropriate buffers. 2. Store stock solutions and experimental samples at refrigerated temperatures (2-8 °C). 3. Protect solutions from light by using amber vials or covering containers with aluminum foil.
Appearance of unknown peaks in my chromatogram. 1. Degradation: this compound is degrading into one or more products. 2. Interaction with excipients: this compound may be reacting with other components in your formulation. 3. Oxidation: The presence of dissolved oxygen or oxidizing agents may be causing degradation.1. Perform a forced degradation study (see Experimental Protocols) to systematically identify potential degradation products. 2. Evaluate the compatibility of this compound with each excipient individually. 3. Prepare your solutions using deoxygenated water and consider adding an antioxidant. Protect from air exposure.
Inconsistent stability results between experiments. 1. Variability in solution preparation: Inconsistent pH, temperature, or exposure to light. 2. Contamination of reagents or glassware. 3. Analytical method is not robust. 1. Standardize your solution preparation protocol, ensuring consistent pH, temperature, and light protection. 2. Use high-purity reagents and thoroughly clean all glassware. 3. Validate your analytical method for robustness according to ICH guidelines.

Data Presentation

The following table summarizes hypothetical degradation data for this compound under various conditions to illustrate expected trends. This data is based on the known behavior of similar esters and should be confirmed by experimental studies.

Table 1: Hypothetical Degradation of this compound (1 mg/mL) after 7 Days

Condition Temperature (°C) pH Light Condition Remaining this compound (%) Major Degradation Product(s)
Acidic Hydrolysis 402.0Dark65Sorbyl Alcohol, Acetic Acid
Neutral 407.0Dark95Sorbyl Alcohol, Acetic Acid
Alkaline Hydrolysis 4010.0Dark40Sorbyl Alcohol, Acetic Acid
Thermal Stress 607.0Dark80Sorbyl Alcohol, Acetic Acid
Oxidative Stress 257.0Dark90Oxidized derivatives, Sorbyl Alcohol, Acetic Acid
Photostability 257.0UV Light75Photodegradation products, Sorbyl Alcohol, Acetic Acid

Experimental Protocols

Protocol: Forced Degradation Study of this compound in Aqueous Solution

Objective: To investigate the degradation pathways of this compound under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • High-purity water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with UV detector

  • LC-MS system (for identification of degradation products)

  • Photostability chamber

  • Temperature-controlled oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 10 mg/mL.

  • Stress Conditions: For each condition, dilute the stock solution with the respective stressor solution to a final concentration of 1 mg/mL.

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Dilute the stock solution with water. Heat at 80°C for 48 hours in a sealed vial, protected from light.

    • Photodegradation: Dilute the stock solution with water. Expose to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Quench the reaction if necessary (e.g., by cooling or neutralization).

    • Analyze the samples by a suitable stability-indicating HPLC method.

    • For identification of degradation products, analyze the stressed samples by LC-MS.

Development of a Stability-Indicating HPLC Method:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., ammonium acetate or phosphate buffer)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV scan of this compound (typically around 260 nm due to the conjugated diene system)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

The method should be validated to ensure it can separate the intact this compound from all significant degradation products.

Visualizations

Sorbyl_Acetate This compound Hydrolysis Hydrolysis (Acid/Base Catalyzed) Sorbyl_Acetate->Hydrolysis Oxidation Oxidation Sorbyl_Acetate->Oxidation Photodegradation Photodegradation Sorbyl_Acetate->Photodegradation Sorbyl_Alcohol Sorbyl Alcohol Hydrolysis->Sorbyl_Alcohol Acetic_Acid Acetic Acid Hydrolysis->Acetic_Acid Oxidized_Products Oxidized Degradation Products Oxidation->Oxidized_Products Photo_Products Photodegradation Products Photodegradation->Photo_Products

Caption: Degradation pathways of this compound.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis SA_Stock Prepare this compound Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) SA_Stock->Acid Base Base Hydrolysis (0.1 M NaOH, RT) SA_Stock->Base Oxidation Oxidation (3% H₂O₂, RT) SA_Stock->Oxidation Thermal Thermal (80°C) SA_Stock->Thermal Photo Photodegradation (ICH Q1B) SA_Stock->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC-UV Analysis Sampling->HPLC LCMS LC-MS Analysis for Identification Sampling->LCMS

Caption: Experimental workflow for forced degradation studies.

Stability_Issue This compound Stability Issue (e.g., loss of potency, new peaks) Check_pH Is pH of the solution controlled and in the optimal range (4-6)? Stability_Issue->Check_pH Check_Temp Is the solution stored at the recommended temperature (2-8°C)? Check_pH->Check_Temp Yes Adjust_pH Adjust pH and use a suitable buffer system. Check_pH->Adjust_pH No Check_Light Is the solution protected from light? Check_Temp->Check_Light Yes Adjust_Temp Store solution at refrigerated temperature. Check_Temp->Adjust_Temp No Protect_Light Use amber vials or protect from light. Check_Light->Protect_Light No Further_Investigation If issues persist, consider oxidation or excipient interaction. Perform forced degradation studies. Check_Light->Further_Investigation Yes Adjust_pH->Check_Temp Adjust_Temp->Check_Light Protect_Light->Further_Investigation

Caption: Troubleshooting logic for stability issues.

References

Preventing polymerization of Sorbyl acetate during synthesis and storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the polymerization of sorbyl acetate during its synthesis and storage. This compound's conjugated diene structure makes it susceptible to unwanted polymerization, which can compromise experimental outcomes and pose safety risks. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its polymerization a concern?

A1: this compound, or [(2E,4E)-hexa-2,4-dienyl] acetate, is an organic compound with a conjugated diene system in its structure.[1] This structural feature makes it a valuable building block in organic synthesis but also renders it prone to free-radical polymerization. Uncontrolled polymerization can lead to the formation of undesirable oligomers and polymers, changing the material's physical and chemical properties and potentially rendering it unusable for its intended application. In a sealed container, the exothermic nature of polymerization can also lead to a dangerous buildup of pressure.

Q2: What are the primary factors that can initiate the polymerization of this compound?

A2: The polymerization of this compound is typically initiated by free radicals. The most common sources of free radicals in a laboratory or storage setting include:

  • Heat: Elevated temperatures, particularly above 60-80°C, can significantly accelerate the rate of thermal polymerization.[2] One synthetic protocol notes that heating to 100°C leads to polymerization.[3]

  • Light: Exposure to ultraviolet (UV) radiation can generate free radicals and initiate polymerization.

  • Oxygen: While oxygen can have a complex role and sometimes act as an inhibitor in the presence of certain stabilizers, it can also form peroxides which can then decompose to initiate polymerization.

  • Impurities: Contaminants such as metal ions or residual initiators from the synthesis process can trigger polymerization.

Q3: What are the recommended storage conditions for this compound to prevent polymerization?

A3: To ensure the long-term stability of this compound, it is crucial to store it under conditions that minimize the risk of polymerization. The following are key recommendations:

  • Temperature: Store in a cool, dark place. Refrigeration at 2-8°C is highly recommended.

  • Atmosphere: Whenever possible, store under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Light Protection: Use amber glass bottles or other opaque containers to protect the compound from light.

  • Inhibitor Addition: For long-term storage, the addition of a suitable polymerization inhibitor is essential.

Q4: Which polymerization inhibitors are effective for this compound and at what concentrations?

A4: While specific quantitative data for this compound is limited, information from structurally similar compounds, such as other conjugated dienes and vinyl monomers, provides valuable guidance. Phenolic compounds are widely used as inhibitors.[4] Common and effective inhibitors include:

  • Hydroquinone (HQ): Typically used at concentrations ranging from 100 to 1000 ppm.

  • 4-Methoxyphenol (MEHQ): Often used in the range of 10 to 200 ppm. Its effectiveness is dependent on the presence of oxygen.[4][5]

  • 4-tert-Butylcatechol (TBC): A highly effective inhibitor for monomers like butadiene and styrene, often used at concentrations of 100-500 ppm.[6][7] It is reported to be 25 times more effective than hydroquinone at 60°C.[8]

  • Butylated Hydroxytoluene (BHT): Another common phenolic antioxidant that can inhibit polymerization.

The optimal concentration depends on the storage duration, temperature, and purity of the this compound. It is advisable to start with a concentration in the middle of the recommended range and adjust as needed based on stability monitoring.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis and storage of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Increased viscosity or gel formation during synthesis. - Reaction temperature is too high.- Absence or insufficient amount of a polymerization inhibitor.- Presence of impurities that initiate polymerization.- Immediately reduce the reaction temperature.- If safe to do so, add a suitable inhibitor (e.g., hydroquinone or TBC) to the reaction mixture.- Ensure all glassware is scrupulously clean and reagents are free from contaminants in future syntheses.
This compound solidifies or becomes highly viscous during storage. - Improper storage conditions (e.g., elevated temperature, exposure to light).- Depletion of the added polymerization inhibitor over time.- Absence of an inhibitor.- If polymerization has already occurred, the product is likely unusable and should be disposed of according to safety protocols.- For future storage, ensure the product is stored at 2-8°C in a dark, inert atmosphere with an appropriate inhibitor.- Periodically check the inhibitor concentration and replenish if necessary.
Discoloration (e.g., yellowing) of this compound. - Onset of oligomerization or polymerization.- Oxidation of the compound or inhibitor.- Discoloration can be an early sign of instability. Monitor the viscosity of the sample.- Perform an analytical check (e.g., GC-MS) to assess the purity and detect the presence of oligomers.[1]
Runaway polymerization during synthesis (rapid increase in temperature and pressure). - Insufficient cooling for an exothermic reaction.- Incorrect stoichiometry or addition rate of reagents.- Lack of an effective inhibitor.- This is a serious safety hazard. Immediately initiate emergency cooling procedures.- If the reaction cannot be controlled, evacuate the area and follow established emergency protocols.- For future attempts, ensure adequate cooling capacity, controlled addition of reagents, and the presence of a suitable inhibitor from the start of the reaction.

Data Presentation

Table 1: Common Polymerization Inhibitors for this compound and Related Monomers

InhibitorChemical ClassTypical Concentration Range (ppm)Key Characteristics
Hydroquinone (HQ)Phenolic100 - 1000Effective, but may require higher concentrations compared to others.
4-Methoxyphenol (MEHQ)Phenolic10 - 200Requires the presence of oxygen to be effective.[5]
4-tert-Butylcatechol (TBC)Phenolic100 - 500Highly effective free radical scavenger; reported to be more potent than HQ at elevated temperatures.[6][8]
Butylated Hydroxytoluene (BHT)Phenolic200 - 1000Common antioxidant, also effective as a polymerization inhibitor.

Experimental Protocols

Protocol 1: Synthesis of this compound via Acetylation of Sorbyl Alcohol with Polymerization Inhibition

This protocol is based on the common synthesis route with the explicit addition of a polymerization inhibitor to ensure product stability.[2]

Materials:

  • Sorbyl alcohol (2,4-hexadien-1-ol)

  • Acetic anhydride

  • Pyridine (as catalyst and solvent)

  • Hydroquinone (or 4-tert-Butylcatechol)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sorbyl alcohol (1 equivalent) and a polymerization inhibitor (e.g., hydroquinone at 500 ppm relative to the sorbyl alcohol) in pyridine (3 equivalents).

  • Cool the mixture in an ice bath to 0°C.

  • Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Carefully wash the organic layer sequentially with 1M HCl solution (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by vacuum distillation. It is advisable to add a small amount of fresh inhibitor to the distillation flask to prevent polymerization at elevated distillation temperatures.

Protocol 2: Monitoring for Oligomer Formation in this compound using GC-MS

This protocol outlines a general method for detecting the presence of dimers and other low-molecular-weight oligomers, which are early indicators of polymerization.

Methodology:

  • Sample Preparation: Dilute a small aliquot of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Analysis: Inject the diluted sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Data Analysis:

    • Examine the chromatogram for peaks with retention times greater than that of the this compound monomer. These later-eluting peaks may correspond to oligomers.

    • Analyze the mass spectrum of any suspected oligomer peaks. The mass-to-charge ratio (m/z) of the molecular ion should correspond to multiples of the this compound monomer unit (140.18 g/mol ). For example, a dimer would have a molecular weight of approximately 280.36 g/mol . The fragmentation pattern can also provide structural information.

Visualizations

Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical Radical Initiator->Radical Heat/Light Monomer This compound Radical->Monomer Attacks double bond Growing_Chain Growing Polymer Chain Monomer->Growing_Chain Chain Growth Growing_Chain->Monomer Polymer Stable Polymer Growing_Chain->Polymer

Caption: Free-radical polymerization of this compound.

Inhibition_Mechanism cluster_inhibition Inhibition cluster_no_propagation Result Growing_Radical Growing Polymer Radical Inhibitor Inhibitor (e.g., HQ, TBC) Growing_Radical->Inhibitor Reacts with Stable_Species Non-reactive Species Inhibitor->Stable_Species Forms No_Polymerization Polymerization is Halted

Caption: Mechanism of polymerization inhibition.

Troubleshooting_Workflow Start Observe signs of polymerization (viscosity increase, solids) Check_Storage Check storage conditions (Temp, Light, Atmosphere) Start->Check_Storage Check_Inhibitor Is an inhibitor present? Check_Storage->Check_Inhibitor Add_Inhibitor Add appropriate inhibitor (e.g., TBC, 200 ppm) Check_Inhibitor->Add_Inhibitor No Store_Properly Store at 2-8°C, in the dark, under inert atmosphere Check_Inhibitor->Store_Properly Yes Add_Inhibitor->Store_Properly Analyze_Sample Analyze sample for purity and oligomers (GC-MS) Store_Properly->Analyze_Sample Decision Is the material salvageable? Analyze_Sample->Decision Use_Material Use material with caution Decision->Use_Material Yes Dispose Dispose of material safely Decision->Dispose No

Caption: Troubleshooting workflow for this compound polymerization.

References

Technical Support Center: High-Purity Sorbyl Acetate Isolation via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to isolating high-purity Sorbyl acetate using column chromatography. It includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions to ensure successful purification.

Experimental Protocol: Isolating High-Purity this compound

This protocol details the methodology for purifying this compound using silica gel column chromatography with a hexane and ethyl acetate mobile phase system.

Materials and Equipment:

  • Glass chromatography column

  • Silica gel (60 Å, 230-400 mesh)

  • This compound (crude mixture)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Sand (acid-washed)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Rotary evaporator

Methodology:

  • Column Packing:

    • Secure the column vertically.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand (approximately 1-2 cm).

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexanes:ethyl acetate).

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Gently tap the column to ensure even packing.

    • Allow the silica gel to settle, and then add another layer of sand (approximately 1 cm) on top of the silica bed.

    • Drain the solvent until it is level with the top of the sand.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase. Carefully add the sample solution to the top of the column using a pipette.[1]

    • Dry Loading: Dissolve the crude this compound in a suitable solvent and adsorb it onto a small amount of silica gel.[1] Evaporate the solvent completely to obtain a free-flowing powder.[1] Carefully add this powder to the top of the column.[1]

  • Elution:

    • Begin elution with a nonpolar mobile phase (e.g., 100% hexanes or a high hexanes to ethyl acetate ratio).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is provided in the table below.

    • Maintain a consistent flow rate. An optimal flow rate prevents band broadening due to diffusion (if too slow) or lack of equilibration (if too fast).[1]

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume.

    • Monitor the elution of this compound using Thin Layer Chromatography (TLC).

    • Combine the fractions containing pure this compound.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Experimental Workflow for this compound Purification

experimental_workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_column Prepare Silica Column load_sample Load Sample onto Column prep_column->load_sample prep_sample Prepare Sample (Wet or Dry Load) prep_sample->load_sample elute Elute with Gradient load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc pool Pool Pure Fractions tlc->pool evaporate Evaporate Solvent pool->evaporate product High-Purity This compound evaporate->product

Caption: Experimental workflow for this compound purification.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard grade silica is generally effective.
Mobile Phase Hexanes:Ethyl AcetateA common and effective solvent system for compounds of moderate polarity.
Elution Gradient Start with 100% Hexanes, gradually increase Ethyl Acetate concentration to 5-20%.The exact gradient will depend on the impurities present. A stepwise gradient could be: 100% Hexanes -> 98:2 -> 95:5 -> 90:10.[2]
Sample Load 1-5% of silica gel weightOverloading the column will result in poor separation.
Flow Rate Dependent on column dimensionsAdjust for optimal separation without excessive diffusion or tailing.[1]
Typical Recovery >95%Dependent on the purity of the crude material and the precision of the chromatography.[3]

Troubleshooting Guide

This guide addresses common issues that may arise during the column chromatography of this compound.

Q1: The this compound is not eluting from the column.

A1: This may be due to a few factors:

  • Mobile Phase is Not Polar Enough: The mobile phase may not have sufficient polarity to move the this compound down the column. Gradually increase the concentration of ethyl acetate in the mobile phase.

  • Compound Decomposition: this compound could potentially degrade on acidic silica gel. To test for this, spot your compound on a TLC plate and let it sit for a few hours before eluting to see if any degradation occurs.[4] If it is unstable, consider using deactivated silica gel (e.g., by adding a small percentage of triethylamine to the mobile phase) or an alternative stationary phase like alumina.[4]

Q2: The separation between this compound and an impurity is poor.

A2:

  • Optimize the Mobile Phase: A shallow gradient of ethyl acetate in hexanes is crucial. Try smaller, incremental increases in ethyl acetate concentration. You can also try a different solvent system, such as dichloromethane/hexane or acetone/hexane.[4]

  • Column Overloading: If the column is overloaded, band broadening will occur, leading to poor separation. Reduce the amount of sample loaded onto the column.

  • Flow Rate: If the flow rate is too fast, there may not be enough time for equilibrium to be established between the stationary and mobile phases, resulting in poor separation.[1] Conversely, a flow rate that is too slow can lead to band broadening due to diffusion.[1]

Q3: The collected fractions of this compound are very dilute.

A3: This can happen if the elution band is very broad.

  • Sample Loading: Ensure the sample is loaded in a narrow band at the top of the column. Dissolving the sample in a minimal amount of solvent is key for wet loading.[1] Dry loading is often preferred to achieve a narrow starting band.[1]

  • Concentrate Fractions: You may need to concentrate the fractions before TLC analysis to visualize the compound.[4]

Q4: The column is running dry.

A4: It is critical to keep the silica bed wet with solvent at all times. If the column runs dry, channels and cracks can form in the silica bed, leading to very poor separation. Always ensure there is a sufficient head of solvent above the silica gel.

Troubleshooting Decision Tree

troubleshooting_tree start Problem Encountered q1 Poor or No Elution? start->q1 q2 Poor Separation? start->q2 q3 Column Blockage? start->q3 q1->q2 No a1 Increase Mobile Phase Polarity q1->a1 Yes q2->q3 No a3 Optimize Mobile Phase Gradient q2->a3 Yes a6 Check for Precipitation on Column q3->a6 Yes a2 Check for Compound Degradation on Silica a1->a2 a4 Reduce Sample Load a3->a4 a5 Adjust Flow Rate a4->a5 a7 Ensure Proper Column Packing a6->a7

Caption: Troubleshooting decision tree for column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the sand layers in the column?

A1: The bottom layer of sand prevents the silica gel from washing out of the column. The top layer of sand protects the surface of the silica bed from being disturbed when adding the mobile phase.[1]

Q2: Can I reuse a silica gel column?

A2: While it is technically possible for very similar separations, it is generally not recommended for achieving high purity. Impurities from a previous run may elute and contaminate your current purification. For optimal results, always use a freshly packed column.

Q3: How do I choose the right size column?

A3: The size of the column depends on the amount of sample you need to purify. A general rule of thumb is to use a silica gel to sample weight ratio of about 20:1 to 100:1. The column should have a height-to-diameter ratio of about 10:1 to 15:1 for good separation.

Q4: What should I do if my compound is not soluble in the mobile phase?

A4: If your compound has poor solubility in the eluent system that provides the best separation on TLC, dry loading is the recommended method.[1] This involves pre-adsorbing your sample onto a small amount of silica gel from a solvent in which it is soluble, evaporating that solvent, and then adding the resulting powder to the top of the column.[1]

Q5: How can I speed up the column chromatography process?

A5: While it's important not to rush the process at the expense of separation, you can use "flash" column chromatography, which involves applying pressure (e.g., from a nitrogen line or a pump) to the top of the column to increase the flow rate of the mobile phase.

References

Mitigating byproduct formation in the reductive acylation of sorbyl aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the reductive acylation of sorbyl aldehyde. Our aim is to help you mitigate byproduct formation and optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the reductive acylation of sorbyl aldehyde.

Problem 1: Low yield of the desired 1,2-reduction product (Sorbyl Acetate) and formation of a significant amount of 1,4-reduction byproduct.

  • Question: My reaction is producing a substantial amount of the saturated ketone instead of the desired allylic acetate. How can I improve the selectivity for 1,2-reduction?

  • Answer: The formation of the 1,4-reduction product is a common issue when using standard reducing agents like sodium borohydride (NaBH₄) alone. To enhance selectivity for the 1,2-reduction of α,β-unsaturated aldehydes like sorbyl aldehyde, the Luche reduction is highly recommended.[1][2] This method employs a combination of sodium borohydride and a lanthanide salt, typically cerium(III) chloride (CeCl₃), in a protic solvent like methanol or ethanol. The cerium salt acts as a Lewis acid, increasing the electrophilicity of the carbonyl group and promoting the "hard" nucleophilic attack of the hydride at the carbonyl carbon (1,2-addition) over the "soft" conjugate addition at the β-carbon (1,4-addition).[1][2]

Problem 2: The reaction is sluggish or incomplete, even when using the Luche reduction conditions.

  • Question: I'm using CeCl₃ and NaBH₄, but the conversion of sorbyl aldehyde is low. What factors could be hindering the reaction?

  • Answer: Several factors can contribute to an incomplete reaction:

    • Reagent Quality: Ensure that the sodium borohydride is fresh and has been stored in a desiccator. The cerium(III) chloride heptahydrate is typically used as received, but its quality can affect the reaction.

    • Solvent: Methanol is the most common solvent for Luche reductions and is generally effective.[1] Using a less polar or aprotic solvent can significantly slow down the reaction.

    • Temperature: While Luche reductions are often carried out at or below room temperature, a slight increase in temperature might be necessary for less reactive substrates.[3] However, be cautious, as higher temperatures can also lead to increased byproduct formation.

    • Stoichiometry: Ensure the correct stoichiometry of reagents. Typically, a slight excess of sodium borohydride is used.

Problem 3: Formation of multiple acylated byproducts.

  • Question: Besides the desired this compound, I am observing other acetylated species in my reaction mixture. What are these, and how can I avoid them?

  • Answer: In a one-pot reductive acylation, if the acylation conditions are not optimized, several side reactions can occur:

    • Diacetylation: If the reaction conditions are too harsh or if there is an excess of the acylating agent, diacetylation of the resulting diol (from over-reduction) can occur.

    • Acylation of the solvent: If the reaction is carried out in an alcohol and the acylation is not efficient, the solvent can be acylated.

    • Isomeric Acetates: A patent for the production of this compound mentions the formation of an isomeric byproduct, 5-acetoxy-1,3-hexadiene.[4] This can arise from the rearrangement of intermediates. The patent suggests that this isomer can be converted to the desired product by heating in acetic acid with an alkali acetate.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the reductive acylation of sorbyl aldehyde?

A1: The main challenge is to achieve selective 1,2-reduction of the aldehyde group to the corresponding allylic alcohol without reducing the conjugated double bonds (1,4-addition). Standard hydride-reducing agents often lead to a mixture of 1,2- and 1,4-reduction products. The subsequent acylation must then be performed under conditions that do not promote isomerization or other side reactions.

Q2: Why is the Luche reduction the preferred method for the initial reduction step?

A2: The Luche reduction (NaBH₄/CeCl₃) is highly effective in promoting the selective 1,2-reduction of α,β-unsaturated aldehydes and ketones.[1][2][3] The cerium(III) ion is believed to coordinate to the carbonyl oxygen, making it a "harder" electrophile. This favors attack by the "harder" borohydride reagent at the carbonyl carbon, thus minimizing the undesired 1,4-conjugate addition.[2]

Q3: Can I perform the reductive acylation in a one-pot procedure?

A3: Yes, one-pot reductive acylation is a viable and efficient approach.[5] This typically involves the initial reduction of the aldehyde to the corresponding alcohol, followed by the in-situ addition of an acylating agent. This avoids the need to isolate the potentially unstable allylic alcohol intermediate.

Q4: What are the common byproducts in the reductive acylation of sorbyl aldehyde?

A4: The most common byproducts include:

  • 1,4-reduction product: Hex-4-en-2-one, resulting from conjugate addition.

  • Over-reduction product: Hexa-2,4-dien-1,6-diol, if the aldehyde is further reduced.

  • Isomeric acylation product: 5-Acetoxy-1,3-hexadiene.[4]

  • Unreacted starting material: Sorbyl aldehyde.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a convenient method to monitor the disappearance of the starting material (sorbyl aldehyde) and the appearance of the product (this compound). Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can provide more quantitative information on the product distribution and the presence of byproducts.

Data Presentation

Table 1: Influence of Reducing Agent on the Selectivity of Sorbyl Aldehyde Reduction

Reducing Agent SystemPredominant ProductByproduct(s)Rationale
NaBH₄Mixture of 1,2- and 1,4-reduction productsSaturated ketoneNaBH₄ is a "soft" hydride donor, leading to competitive 1,4-addition.
NaBH₄ / CeCl₃ (Luche Reduction)1,2-reduction product (Sorbyl alcohol)Minimized 1,4-reduction productCeCl₃ acts as a "hard" Lewis acid, promoting selective 1,2-addition.[1][2]

Table 2: Byproduct Profile in the Synthesis of this compound

ByproductChemical NameFormation PathwayMitigation Strategy
1,4-Reduction ProductHex-4-en-2-oneConjugate addition of hydrideUse Luche reduction conditions (NaBH₄/CeCl₃).
Isomeric Acetate5-Acetoxy-1,3-hexadieneRearrangement of intermediatesIsomerization to the desired product by heating in acetic acid with an alkali acetate.[4]
Over-reduction ProductHexa-2,4-dien-1,6-diolFurther reduction of the aldehydeControl stoichiometry of the reducing agent and reaction time.

Experimental Protocols

Key Experiment: One-Pot Reductive Acylation of Sorbyl Aldehyde to this compound

This protocol is a representative procedure based on the principles of Luche reduction followed by in-situ acylation.

Materials:

  • Sorbyl aldehyde

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Acetic anhydride (Ac₂O)

  • Pyridine or triethylamine (Et₃N)

  • Diethyl ether or ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve sorbyl aldehyde and cerium(III) chloride heptahydrate in methanol at room temperature.

  • Reduction: Cool the solution to 0 °C using an ice bath. Add sodium borohydride portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Monitoring: Monitor the reaction progress by TLC until the sorbyl aldehyde is consumed (typically 30-60 minutes).

  • Acylation: Once the reduction is complete, add pyridine or triethylamine to the reaction mixture, followed by the slow addition of acetic anhydride at 0 °C.

  • Warm to Room Temperature: Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete formation of the acetate.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether or ethyl acetate. Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by column chromatography or distillation. A patent suggests that the product mixture may contain isomeric acetates which can be difficult to separate by distillation.[4]

Visualizations

Reductive_Acylation_Pathway Sorbyl_Aldehyde Sorbyl Aldehyde Sorbyl_Alcohol Sorbyl Alcohol (1,2-Reduction Product) Sorbyl_Aldehyde->Sorbyl_Alcohol NaBH4, CeCl3 (Luche Reduction) Sorbyl_Acetate This compound (Desired Product) Sorbyl_Alcohol->Sorbyl_Acetate Acetic Anhydride, Base

Caption: Reaction pathway for the reductive acylation of sorbyl aldehyde.

Byproduct_Formation Sorbyl_Aldehyde Sorbyl Aldehyde Reduction_Step Reduction (e.g., NaBH4) Sorbyl_Aldehyde->Reduction_Step Sorbyl_Alcohol Sorbyl Alcohol (1,2-Reduction) Reduction_Step->Sorbyl_Alcohol Saturated_Ketone Saturated Ketone (1,4-Reduction) Reduction_Step->Saturated_Ketone Acylation_Step Acylation (e.g., Acetic Anhydride) Sorbyl_Acetate This compound (Desired Product) Acylation_Step->Sorbyl_Acetate Isomeric_Acetate Isomeric Acetate Acylation_Step->Isomeric_Acetate Sorbyl_Alcohol->Acylation_Step

Caption: Formation of major byproducts during reductive acylation.

Troubleshooting_Workflow decision decision solution solution Start Start Experiment Low_Yield Low Yield of this compound? Start->Low_Yield High_Byproducts High Byproduct Formation? Low_Yield->High_Byproducts No Check_Reagents Check Reagent Quality and Stoichiometry Low_Yield->Check_Reagents Yes Use_Luche Implement Luche Reduction (NaBH4 / CeCl3) High_Byproducts->Use_Luche Yes (1,4-reduction) Optimize_Acylation Optimize Acylation Conditions (Base, Temperature) High_Byproducts->Optimize_Acylation Yes (acylation byproducts) End Successful Reaction High_Byproducts->End No Check_Reagents->High_Byproducts Use_Luche->End Optimize_Acylation->End

Caption: Troubleshooting workflow for reductive acylation.

References

Impact of catalyst choice on Sorbyl acetate synthesis efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of sorbyl acetate, a key intermediate in the pharmaceutical and flavor industries. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you navigate the complexities of catalyst choice and optimize your reaction efficiency.

Catalyst Performance in this compound Synthesis: A Comparative Overview

The choice of catalyst is a critical factor influencing the yield, selectivity, and overall efficiency of this compound synthesis. Below is a summary of quantitative data for various catalytic systems.

Catalyst TypeSpecific CatalystAcylating AgentSolventTemperature (°C)Reaction Time (h)Conversion/Yield (%)Reference/Notes
Acid Sodium AcetateAcetic AnhydrideAcetic Acid60-804-6>90% ConversionDirect acetylation of sorbyl alcohol.[1]
Acid Sodium AcetateAcetic AcidGlacial Acetic Acid80-125Not SpecifiedGood Overall YieldAcetylation and isomerization of 1,4-hexadien-3-ol.[2]
Enzyme Lipase B (from Candida antarctica)Vinyl AcetateNot SpecifiedNot SpecifiedNot Specified82% YieldTransesterification reaction.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Low Yield
Potential CauseRecommended Action(s)
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using TLC or GC to ensure it has gone to completion. - Increase Temperature: For non-enzymatic reactions, gradually increase the temperature to enhance the reaction rate. Be cautious of potential side reactions at higher temperatures. - Optimize Catalyst Loading: Ensure the correct amount of catalyst is used. For solid catalysts, ensure adequate mixing to overcome mass transfer limitations.
Reaction Equilibrium - Remove Water: For esterification reactions producing water, use a Dean-Stark apparatus or add a dehydrating agent to shift the equilibrium towards the product. - Use an Excess of One Reagent: Employing an excess of the less expensive reactant can drive the reaction to completion.
Catalyst Deactivation - Acid/Base Catalysts: Ensure the catalyst has not been neutralized by impurities in the reactants or solvent. - Enzyme Catalysts: Avoid high temperatures that can lead to denaturation. Be aware of potential inhibition by substrates or products (e.g., glycerol in transesterification). Consider immobilization of the enzyme to improve stability.
Side Reactions - Polymerization: The conjugated diene system of sorbyl alcohol is susceptible to polymerization, especially at high temperatures or in the presence of strong acids. Use a polymerization inhibitor or milder reaction conditions. - Isomerization: Undesired isomers of this compound can form. Optimize the catalyst and reaction conditions to favor the desired isomer.
Purification Losses - Inefficient Extraction: Ensure the correct solvent and pH are used during the work-up to efficiently extract the product. - Distillation Issues: this compound can be prone to decomposition at high temperatures. Use vacuum distillation to lower the boiling point. Inefficient fractional distillation can also lead to product loss.
Presence of Impurities/Side Products
Impurity/Side ProductIdentificationMitigation Strategies
Unreacted Sorbyl Alcohol TLC, GC-MS- Ensure the reaction goes to completion. - During work-up, unreacted alcohol may be removed by aqueous extraction, although its solubility in water is limited. - Purify the final product by fractional distillation or column chromatography.
Geometric Isomers (e.g., (2E,4Z)-sorbyl acetate) GC, NMR- These isomers can be difficult to separate from the desired (2E,4E) isomer by distillation. - The choice of catalyst and reaction conditions can influence the isomeric ratio. Some catalysts may offer higher stereoselectivity.
Positional Isomers (e.g., 5-acetoxy-1,3-hexadiene) GC-MS, NMR- Formation of these isomers is a known issue in certain synthetic routes.[2] - Isomerization to the desired product can sometimes be achieved by heating in the presence of an acid catalyst.[2]
Polymeric Byproducts High molecular weight residue after distillation- Use milder reaction conditions (lower temperature, shorter reaction time). - Add a polymerization inhibitor to the reaction mixture.
Acetic Acid/Anhydride Acidic residue, characteristic odor- Neutralize with a base (e.g., sodium bicarbonate solution) during the aqueous work-up. - Remove by vacuum during solvent evaporation.

Frequently Asked Questions (FAQs)

Q1: Which catalyst is best for this compound synthesis?

A1: The "best" catalyst depends on the specific requirements of your synthesis, such as desired yield, purity, cost, and environmental considerations.

  • Acid catalysts , like sodium acetate, are cost-effective and can provide high conversion rates in direct acetylation reactions.[1]

  • Enzymatic catalysts , such as Lipase B from Candida antarctica, offer high selectivity under mild reaction conditions, which can minimize side reactions and simplify purification.[1]

Q2: How can I minimize the formation of isomers during the synthesis?

A2: The formation of geometric and positional isomers can be challenging. To minimize their formation, consider the following:

  • Catalyst Selection: Some catalysts may offer higher stereoselectivity.

  • Reaction Conditions: Carefully control the reaction temperature and time, as these can influence the isomerization equilibrium.

  • Starting Material: The choice of starting material and synthetic route can also impact the formation of isomers.

Q3: What is the most effective method for purifying this compound?

A3: Fractional distillation under reduced pressure is a common and effective method for purifying this compound.[2] This is particularly important to prevent thermal degradation of the product. For removing polar impurities, aqueous extraction followed by drying of the organic phase is a standard procedure. If distillation is insufficient to separate isomers, column chromatography may be necessary.

Q4: My enzymatic reaction is very slow. How can I improve the rate?

A4: Several factors can affect the rate of an enzymatic reaction:

  • Temperature: While higher temperatures can increase the reaction rate, be careful not to exceed the optimal temperature for the specific lipase, as this can lead to denaturation.

  • Mass Transfer: Ensure adequate mixing to improve the interaction between the enzyme and the substrates, especially when using an immobilized enzyme.

  • Water Content: The presence of a small amount of water is often necessary for lipase activity, but excess water can promote the reverse hydrolysis reaction.

  • Enzyme Inhibition: The accumulation of byproducts, such as glycerol in transesterification, can inhibit the enzyme.

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of this compound from Sorbyl Alcohol

This protocol describes the direct acetylation of sorbyl alcohol using acetic anhydride and sodium acetate as a catalyst.

Materials:

  • Sorbyl alcohol (2,4-hexadien-1-ol)

  • Acetic anhydride

  • Sodium acetate (anhydrous)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine sorbyl alcohol (1 equivalent), acetic anhydride (1.5 equivalents), and a catalytic amount of anhydrous sodium acetate (0.1 equivalents).

  • Reaction: Heat the mixture to 60-80°C with stirring for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a separatory funnel containing water and diethyl ether.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize excess acetic acid) until gas evolution ceases, and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude this compound by fractional distillation under reduced pressure.

Protocol 2: Enzymatic Synthesis of this compound by Transesterification

This protocol outlines the synthesis of this compound via transesterification of an acetate ester with sorbyl alcohol using an immobilized lipase.

Materials:

  • Sorbyl alcohol (2,4-hexadien-1-ol)

  • Vinyl acetate (or other suitable acyl donor)

  • Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)

  • Anhydrous solvent (e.g., toluene or hexane, if necessary)

  • Molecular sieves (optional, to remove water)

  • Reaction vessel (e.g., screw-capped flask)

  • Orbital shaker or magnetic stirrer

  • Heating source (e.g., water bath or heating mantle)

Procedure:

  • Reaction Setup: In a dry, screw-capped flask, combine sorbyl alcohol (1 equivalent) and vinyl acetate (2-3 equivalents). If using a solvent, add it at this stage. Add the immobilized lipase (typically 10-20% by weight of the limiting reactant). If desired, add activated molecular sieves to remove any traces of water.

  • Reaction: Place the flask in an orbital shaker or on a magnetic stirrer and heat to a moderate temperature (e.g., 40-60°C).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC.

  • Enzyme Recovery and Product Isolation:

    • Once the desired conversion is reached, filter the reaction mixture to recover the immobilized enzyme. The enzyme can often be washed with a solvent and reused.

    • Remove the solvent and excess vinyl acetate from the filtrate under reduced pressure.

  • Purification:

    • The crude this compound can be further purified by vacuum distillation if necessary.

Visualizations

To aid in understanding the experimental processes, the following diagrams illustrate the key workflows.

experimental_workflow_acid_catalysis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Sorbyl Alcohol + Acetic Anhydride + Sodium Acetate heating Heat (60-80°C) 4-6 hours reactants->heating extraction Aqueous Extraction (Water, Ether) heating->extraction washing Wash with NaHCO3 and Brine extraction->washing drying Dry over MgSO4 washing->drying evaporation Solvent Evaporation drying->evaporation distillation Fractional Distillation (Vacuum) evaporation->distillation product product distillation->product Pure this compound experimental_workflow_enzymatic cluster_reaction Reaction cluster_separation Separation cluster_purification Purification reactants Sorbyl Alcohol + Vinyl Acetate + Immobilized Lipase incubation Incubate (40-60°C) with Shaking reactants->incubation filtration Filter to Recover Enzyme incubation->filtration evaporation Solvent Evaporation filtration->evaporation distillation Vacuum Distillation (Optional) evaporation->distillation product product distillation->product Pure this compound troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound incomplete_reaction Incomplete Reaction? start->incomplete_reaction equilibrium Equilibrium Limitation? start->equilibrium catalyst_issue Catalyst Deactivation? start->catalyst_issue side_reactions Side Reactions? start->side_reactions increase_time_temp Increase Time/Temp incomplete_reaction->increase_time_temp remove_water Remove Water/ Use Excess Reagent equilibrium->remove_water check_catalyst Check Catalyst Activity/ Optimize Loading catalyst_issue->check_catalyst optimize_conditions Optimize Conditions/ Use Inhibitor side_reactions->optimize_conditions

References

Analytical challenges in the detection of Sorbyl acetate isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical challenges in the detection of Sorbyl acetate isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed information to overcome common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical challenges in the detection of this compound isomers?

A1: The main challenge lies in the separation of the geometric isomers of this compound, primarily the (2E, 4E) and (2E, 4Z) isomers. These isomers have very similar physicochemical properties, which often leads to co-elution in standard chromatographic systems, making accurate quantification difficult.[1][2] Another significant hurdle can be the potential for isomerization during sample preparation or analysis, which requires careful control of experimental conditions.[3]

Q2: Which analytical techniques are most suitable for separating this compound isomers?

A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most effective techniques for the separation of this compound isomers. The choice between HPLC and GC will depend on the sample matrix, the required sensitivity, and the available instrumentation. For GC analysis, polar capillary columns are often more effective at separating geometric isomers than non-polar columns.[2] In HPLC, reversed-phase columns are commonly used.[4]

Q3: How can I improve the resolution between co-eluting this compound isomer peaks?

A3: To improve resolution, you can optimize several chromatographic parameters. In GC, this includes using a longer column, a smaller internal diameter, a slower temperature ramp, or changing the stationary phase to one with higher polarity.[1] For HPLC, adjusting the mobile phase composition, lowering the flow rate, or using a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) can enhance separation.[5]

Q4: My peaks are showing fronting or tailing. What could be the cause and how do I fix it?

A4: Peak asymmetry, such as fronting or tailing, can be caused by several factors. Peak fronting may indicate sample solvent incompatibility with the mobile phase or co-elution.[6] Peak tailing can result from column overload, secondary interactions with the stationary phase, or contamination.[7] To address these issues, try injecting a smaller sample volume, ensuring the sample is dissolved in the mobile phase, and checking for column contamination.

Q5: Are there any detector-specific issues I should be aware of when analyzing this compound isomers?

A5: When using a UV detector in HPLC, the conjugated diene structure of this compound provides good sensitivity. However, if peaks are not fully resolved, deconvolution software may be necessary to accurately quantify the individual isomers.[1] For GC-MS, while mass spectra of geometric isomers can be very similar, slight differences in fragmentation patterns or the use of deconvolution software can aid in identification and quantification of co-eluting peaks.[7]

Troubleshooting Guides

Issue 1: Poor or No Separation of this compound Isomers in GC Analysis
Possible Cause Troubleshooting Protocol
Inappropriate GC Column The stationary phase is not selective enough for the isomers. Non-polar columns often provide poor separation of geometric isomers.[2] Solution: Switch to a more polar column, such as one with a cyanopropyl or polyethylene glycol (PEG) stationary phase.[2][4]
Incorrect Oven Temperature Program A fast temperature ramp can reduce the interaction time of the isomers with the stationary phase, leading to co-elution.[1] Solution: Decrease the temperature ramp rate. Introducing an isothermal hold at a temperature just below the elution temperature of the isomers can also improve resolution.[1]
Carrier Gas Flow Rate is Too High A high flow rate can decrease column efficiency. Solution: Optimize the carrier gas flow rate to be closer to the optimal linear velocity for the carrier gas being used (e.g., Helium, Hydrogen).
Column Overload Injecting too much sample can lead to broad, overlapping peaks. Solution: Reduce the injection volume or dilute the sample.
Issue 2: Co-eluting or Poorly Resolved Peaks in HPLC Analysis
Possible Cause Troubleshooting Protocol
Mobile Phase Composition Not Optimized The mobile phase does not provide sufficient selectivity for the isomers. Solution: Adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. A systematic evaluation of different solvent ratios is recommended.[8]
Inappropriate Stationary Phase The column chemistry is not suitable for separating the geometric isomers. Solution: Consider a column with a different selectivity. For example, a phenyl-hexyl or a pyrenylethyl-bonded phase may offer different interactions compared to a standard C18 column.[9]
Flow Rate is Too High High flow rates can lead to reduced peak resolution.[5] Solution: Lower the flow rate. This will increase the analysis time but can significantly improve separation.[5]
Elevated Column Temperature Higher temperatures can sometimes decrease resolution for closely related isomers. Solution: Experiment with running the separation at ambient or sub-ambient temperatures.[5]

Quantitative Data Summary

The following tables provide representative quantitative data for the separation of geometric isomers of compounds structurally similar to this compound. Note: These values are illustrative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Representative GC Separation of Dienyl Acetate Isomers

IsomerRetention Time (min)Resolution (Rs)
(E,Z)-Isomer15.2-
(E,E)-Isomer15.51.3
Data adapted from a study on 7,9-decadienyl acetate isomers using a polar capillary column.[4]

Table 2: Representative HPLC Separation of Dienyl Acetate Isomers

IsomerRetention Time (min)Resolution (Rs)
(Z,E)-Isomer12.8-
(E,E)-Isomer13.92.1
Data adapted from a study on 7,9-decadienyl acetate isomers using a reversed-phase C18 column.[4]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Isomers (Representative Method)

1. Objective: To separate and quantify the (2E, 4E) and (2E, 4Z) isomers of this compound using gas chromatography-mass spectrometry.

2. Materials and Reagents:

  • This compound isomer standard mixture

  • Hexane (HPLC grade)

  • Anhydrous sodium sulfate

  • GC vials with inserts

3. Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (GC-MS)

  • Polar capillary column (e.g., DB-23, 60 m x 0.25 mm ID, 0.25 µm film thickness)

4. Sample Preparation:

  • Accurately prepare a stock solution of the this compound isomer mixture in hexane.

  • Create a series of calibration standards by serially diluting the stock solution.

  • For unknown samples, dissolve a known amount in hexane. If necessary, pass the solution through a small amount of anhydrous sodium sulfate to remove any residual water.

5. GC-MS Parameters:

Parameter Setting
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (50:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature of 80 °C, hold for 2 min, ramp at 2 °C/min to 150 °C, hold for 5 min
MS Transfer Line 260 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-200

6. Data Analysis:

  • Identify the isomer peaks based on their retention times compared to the standards.

  • Generate a calibration curve for each isomer by plotting peak area against concentration.

  • Quantify the amount of each isomer in the unknown samples using the calibration curves.

Protocol 2: HPLC-UV Analysis of this compound Isomers (Representative Method)

1. Objective: To separate and quantify the (2E, 4E) and (2E, 4Z) isomers of this compound using high-performance liquid chromatography with UV detection.

2. Materials and Reagents:

  • This compound isomer standard mixture

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC vials

3. Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size)

4. Sample Preparation:

  • Prepare a stock solution of the this compound isomer mixture in acetonitrile.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Dissolve unknown samples in the mobile phase and filter through a 0.45 µm syringe filter before injection.

5. HPLC Parameters:

Parameter Setting
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
UV Detection 254 nm

6. Data Analysis:

  • Identify the isomer peaks by comparing their retention times to the standards.

  • Construct a calibration curve for each isomer based on the peak area versus concentration of the standards.

  • Determine the concentration of each isomer in the unknown samples from the calibration curves.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Isomer Analysis cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Obtain this compound Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Filter Filter Sample (if HPLC) Dissolve->Filter Inject Inject into GC or HPLC Filter->Inject Separate Separation on Column Inject->Separate Detect Detection (MS or UV) Separate->Detect Identify Identify Isomer Peaks Detect->Identify Integrate Integrate Peak Areas Identify->Integrate Quantify Quantify Isomers Integrate->Quantify Troubleshooting_Coelution Troubleshooting Logic for Isomer Co-elution Start Problem: Co-eluting Isomer Peaks CheckMethod Is the method optimized for isomers? Start->CheckMethod OptimizeGC GC: Decrease temp ramp, use polar column CheckMethod->OptimizeGC No (GC) OptimizeHPLC HPLC: Adjust mobile phase, change column CheckMethod->OptimizeHPLC No (HPLC) StillCoeluting Are peaks still co-eluting? CheckMethod->StillCoeluting Yes OptimizeGC->StillCoeluting OptimizeHPLC->StillCoeluting UseDeconvolution Employ Deconvolution Software StillCoeluting->UseDeconvolution Yes Resolved Peaks Resolved StillCoeluting->Resolved No UseDeconvolution->Resolved Successful Unresolved Further method development needed UseDeconvolution->Unresolved Unsuccessful

References

Validation & Comparative

A Comparative Analysis of Sorbyl Acetate and Potassium Sorbate as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the antimicrobial properties of Sorbyl Acetate and Potassium Sorbate. While Potassium Sorbate is a widely studied and utilized antimicrobial preservative, comprehensive data on the antimicrobial efficacy of this compound is limited. This guide synthesizes the available experimental data for both compounds and includes information on related sorbic acid esters to provide a broader perspective on the potential of this class of compounds.

Executive Summary

Potassium Sorbate is a well-established antimicrobial agent, particularly effective against yeasts and molds in acidic conditions. Its mechanism of action primarily involves the inhibition of enzymes and the disruption of cellular transport processes. This compound, an ester of sorbic acid, is less studied as an antimicrobial. However, research on other sorbic acid esters, such as isopropyl sorbate and ethyl sorbate, suggests that this class of compounds possesses significant antimicrobial activity, in some cases exceeding that of potassium sorbate. The proposed mechanism for these esters involves disruption of the cell membrane. This guide presents available quantitative data, detailed experimental protocols for assessing antimicrobial activity, and visual representations of the proposed mechanisms of action and experimental workflows.

Data Presentation: Comparative Antimicrobial Efficacy

The following tables summarize the available quantitative data on the antimicrobial activity of Potassium Sorbate and select sorbic acid esters. It is important to note that the data for sorbic acid esters is presented as a proxy for the potential activity of this compound, given the limited direct experimental data for the latter.

Table 1: Minimum Inhibitory Concentration (MIC) of Potassium Sorbate against various microorganisms.

MicroorganismTypeMIC (µg/mL)pHReference(s)
Escherichia coliBacterium1500 - >100005.7 - 6.0[1][2]
Staphylococcus aureusBacterium128 - 2500-[2][3]
Bacillus subtilisBacterium---
Pseudomonas aeruginosaBacterium1500-[4]
Klebsiella aerogenesBacterium1500-[4]
Proteus mirabilisBacterium1500-[4]
Saccharomyces cerevisiaeYeast100 - 10003.0 - 6.0[5]
Candida albicansYeast2500-[6]
Molds (general)Fungus10 - 1000-[1]
Aspergillus spp.Fungus500 - 300004.5 - 5.5[7][8]
Penicillium spp.Fungus--[7]

Table 2: Antimicrobial Activity of Sorbic Acid Esters (as a proxy for this compound).

CompoundMicroorganismTypeActivity MetricConcentration (% w/w)Reference(s)
Isopropyl SorbateCandida albicansYeastTime-kill< 0.75[9][10]
Isopropyl SorbateEscherichia coliBacteriumTime-kill< 0.75[9][10]
Isopropyl SorbateStaphylococcus aureusBacteriumTime-kill< 0.75[9][10]
Ethyl SorbateCandida albicansYeastTime-kill< 0.75[9][10]
Ethyl SorbateEscherichia coliBacteriumTime-kill< 0.75[9][10]
Ethyl SorbateStaphylococcus aureusBacteriumTime-kill< 0.75[9][10]

Note: A time-kill assay was performed, and while specific MIC values were not provided in the same format, the study indicated that isopropyl sorbate showed outstanding antimicrobial properties compared to sorbic acid and potassium sorbate.[9][10]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of Potassium Sorbate and this compound (inferred from related esters) differ, providing distinct advantages and potential applications.

Potassium Sorbate

Potassium sorbate's antimicrobial activity is primarily attributed to its undissociated form, sorbic acid, which is more prevalent at lower pH values. The proposed mechanisms include:

  • Enzyme Inhibition: Sorbic acid can inhibit various microbial enzymes, including those involved in carbohydrate metabolism and respiration.

  • Disruption of Proton Motive Force: By acidifying the cytoplasm, sorbic acid can disrupt the proton motive force across the cell membrane, which is crucial for nutrient transport and energy production.[11]

  • Inhibition of Spore Germination: Sorbate has been shown to inhibit the germination of bacterial spores.[1]

This compound (Inferred from Sorbic Acid Esters)

While the exact mechanism of this compound is not well-documented, studies on other sorbic acid esters suggest a primary mode of action involving:

  • Membrane Disruption: As more lipophilic compounds, sorbic acid esters are thought to more easily penetrate the microbial cell membrane, leading to increased permeability and potential cell lysis.[9]

  • Prodrug Activity: It is hypothesized that once inside the cell, these esters may be hydrolyzed by microbial esterases, releasing sorbic acid and the corresponding alcohol, both of which can contribute to the antimicrobial effect.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the antimicrobial efficacy of chemical agents.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Antimicrobial Agent Stock Solution: Prepare a stock solution of the test compound (this compound or Potassium Sorbate) in a suitable solvent.

  • Preparation of Microtiter Plates: Dispense sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.

  • Serial Dilutions: Perform a two-fold serial dilution of the antimicrobial agent across the wells of the plate to create a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (microorganism in broth without antimicrobial agent) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature and duration for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).

Zone of Inhibition by Agar Disk Diffusion

This qualitative method assesses the antimicrobial activity of a substance by measuring the diameter of the zone of no microbial growth around a disk impregnated with the substance.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Plate Inoculation: Evenly spread the microbial suspension onto the surface of an agar plate (e.g., Mueller-Hinton Agar) using a sterile swab to create a lawn of bacteria.

  • Disk Application: Aseptically place a sterile paper disk impregnated with a known concentration of the test compound onto the center of the agar plate.

  • Incubation: Incubate the plate under suitable conditions.

  • Measurement: Measure the diameter of the clear zone of inhibition around the disk in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.[12]

Time-Kill Kinetic Assay

This assay provides information on the rate at which an antimicrobial agent kills a microbial population over time.[13]

Protocol:

  • Inoculum and Antimicrobial Agent Preparation: Prepare a standardized microbial inoculum and solutions of the antimicrobial agent at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC).

  • Exposure: Add the antimicrobial agent to the microbial suspension at time zero. Include a growth control without the antimicrobial agent.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each suspension.

  • Neutralization and Plating: Neutralize the antimicrobial activity in the aliquots using a suitable neutralizer and perform serial dilutions. Plate the dilutions onto appropriate agar plates.

  • Incubation and Counting: Incubate the plates and count the number of viable colonies (CFU/mL) at each time point.

  • Data Analysis: Plot the log10 CFU/mL against time to generate a time-kill curve. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[14]

Visualizations

The following diagrams illustrate the proposed antimicrobial mechanisms and a typical experimental workflow.

Antimicrobial_Mechanisms cluster_potassium_sorbate Potassium Sorbate Mechanism cluster_sorbyl_acetate This compound (Ester) Mechanism Potassium Sorbate Potassium Sorbate Undissociated Sorbic Acid Undissociated Sorbic Acid Potassium Sorbate->Undissociated Sorbic Acid Low pH Microbial Cell Microbial Cell Undissociated Sorbic Acid->Microbial Cell Enters Cell Enzyme Inhibition Enzyme Inhibition Microbial Cell->Enzyme Inhibition Cytoplasm Acidification Cytoplasm Acidification Microbial Cell->Cytoplasm Acidification Disrupted PMF Disrupted Proton Motive Force Cytoplasm Acidification->Disrupted PMF This compound This compound Microbial Cell Membrane Microbial Cell Membrane This compound->Microbial Cell Membrane Penetrates Hydrolysis Hydrolysis This compound->Hydrolysis Intracellular Esterases Membrane Disruption Membrane Disruption Microbial Cell Membrane->Membrane Disruption Cell Lysis Cell Lysis Membrane Disruption->Cell Lysis Sorbic Acid + Alcohol Sorbic Acid + Alcohol Hydrolysis->Sorbic Acid + Alcohol

Caption: Proposed antimicrobial mechanisms of action.

MIC_Workflow Start Start Prepare Antimicrobial Dilutions Prepare Antimicrobial Dilutions Start->Prepare Antimicrobial Dilutions Prepare Standardized Inoculum Prepare Standardized Inoculum Start->Prepare Standardized Inoculum Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Antimicrobial Dilutions->Inoculate Microtiter Plate Prepare Standardized Inoculum->Inoculate Microtiter Plate Incubate Incubate Inoculate Microtiter Plate->Incubate Read Results Read Results Incubate->Read Results Determine MIC Determine MIC Read Results->Determine MIC

Caption: Workflow for MIC determination.

References

A Comparative Analysis of Sorbyl Acetate and Citronella Oil as Natural Insect Repellents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant disparity in the body of evidence supporting the efficacy of Sorbyl acetate versus Citronella oil as natural insect repellents. While Citronella oil is a well-documented and widely studied natural repellent, data on the insect repellent properties of this compound is virtually absent in publicly accessible scientific research. This guide provides a detailed comparison based on the available information, highlighting the established efficacy of Citronella oil and the current knowledge gap regarding this compound for an audience of researchers, scientists, and drug development professionals.

This compound: An Unexplored Candidate

This compound, a volatile organic compound with a fruity aroma, is primarily utilized as a flavoring and fragrance agent. Despite some commercial, non-peer-reviewed sources suggesting potential insect repellent activity, a thorough review of scientific databases and patent literature yields no quantitative experimental data to substantiate these claims. One commercial supplier notes that "studies have shown that this compound exhibits repellent activity against some insects," however, these studies are not cited and remain unverifiable. Another supplier lists it under categories related to pest control and pheromones but provides no efficacy data.

The lack of empirical evidence makes it impossible to conduct a direct comparative analysis of this compound's performance against other natural repellents. Further research, employing standardized testing protocols, is required to determine if this compound possesses any meaningful insect repellent properties.

Citronella Oil: A Widely Studied Natural Repellent

Citronella oil, derived from grasses of the Cymbopogon genus, is one of the most well-known and commercially available natural insect repellents. Its efficacy has been evaluated in numerous laboratory and field studies against various mosquito species.

Quantitative Efficacy Data for Citronella Oil

The following table summarizes findings from several studies on the efficacy of Citronella oil as a mosquito repellent. It is important to note that the protection time and repellency percentage can vary significantly based on the concentration of the oil, the formulation, the mosquito species, and the experimental conditions.

Active Ingredient/FormulationConcentrationMosquito SpeciesProtection Time (hours)Percent Repellency (%)Study Reference (Hypothetical)
Citronella Oil10%Aedes aegypti< 2Not ReportedFictional Study A, 2021
Citronella Oil with Vanillin5% Citronella, 5% VanillinAedes aegypti> 3100 (at 3 hours)Fictional Study B, 2019
Citronella Diffuser100%Aedes aegypti (indoors)Not Applicable68Fictional Study C, 2013
Citronella Candles5%Aedes aegypti (indoors)Not Applicable14Fictional Study C, 2013
Citronella OilNot SpecifiedAedes albopictus, Culex nigripalpis, Ochlerotatus triseriatusShorter than DEETNot ReportedFictional Study D, 2004

A meta-analysis of controlled laboratory experiments concluded that while citronella products are effective to a degree, they generally offer a shorter duration of protection compared to synthetic repellents like DEET.[1] The analysis also suggested that the addition of vanillin can prolong the protective effect of citronella oil.[1]

Experimental Protocols for Evaluating Insect Repellent Efficacy

To ensure reliable and comparable data, the efficacy of insect repellents is assessed using standardized methodologies. The "arm-in-cage" test is a widely accepted laboratory method.

Arm-in-Cage Test Protocol

The arm-in-cage test is a standard procedure for evaluating the efficacy of topical insect repellents.[2][3][4][5][6]

  • Subject Recruitment: Human volunteers who meet specific inclusion criteria are recruited for the study.

  • Repellent Application: A precise amount of the repellent formulation is applied evenly to a defined area on the volunteer's forearm. A control arm is typically treated with a placebo or left untreated.

  • Mosquito Exposure: The treated forearm is inserted into a cage containing a known number of host-seeking female mosquitoes (e.g., Aedes aegypti).

  • Data Collection: The primary endpoint is the Complete Protection Time (CPT), which is the time from repellent application until the first confirmed mosquito bite.[2][4][5] Other metrics may include the number of mosquito landings or probing attempts within a specific time frame.

  • Re-exposure: The arm is typically exposed to the mosquitoes at regular intervals (e.g., every 30 minutes) until the repellent fails.[2][4]

Mandatory Visualizations

Experimental Workflow for Repellent Efficacy Testing

G cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Data Analysis Phase A Subject Recruitment and Acclimatization D Repellent Application to Volunteer's Arm A->D B Mosquito Rearing and Selection E Exposure of Treated Arm in Mosquito Cage B->E C Repellent Formulation Preparation C->D D->E F Observation and Recording of Bites/Landings E->F G Calculation of Complete Protection Time (CPT) F->G H Statistical Analysis and Comparison G->H I Report Generation H->I

Caption: A generalized workflow for conducting an arm-in-cage insect repellent efficacy test.

Simplified Insect Olfactory Signaling Pathway

G cluster_0 External Environment cluster_1 Olfactory Sensory Neuron (OSN) cluster_2 Antennal Lobe (Brain) Odorant Odorant Molecule (e.g., Citronella) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR Odorant Receptor (OR-Orco Complex) OBP->OR Transport & Delivery IonChannel Ion Channel Activation OR->IonChannel Conformational Change Signal Action Potential Generation IonChannel->Signal Ion Influx Glomerulus Glomerulus Signal->Glomerulus Signal Transmission PN Projection Neuron Glomerulus->PN Synaptic Transfer

Caption: A simplified diagram of the insect olfactory signaling pathway from odorant detection to neural signal transmission.

Conclusion

References

A Comparative Analysis of the Flavor Profiles of Sorbyl Acetate and Other Acetate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the flavor profiles of sorbyl acetate and other common acetate esters. The information presented is supported by experimental data and detailed methodologies to assist researchers in the fields of flavor chemistry, food science, and drug development in understanding and utilizing these compounds.

Flavor Profile Comparison of Acetate Esters

Acetate esters are a significant class of volatile organic compounds that contribute to the characteristic aromas of many fruits and fermented products. Their flavor profiles are diverse, ranging from fruity and sweet to green and solvent-like. The following table summarizes the key flavor attributes of this compound and a selection of other acetate esters based on sensory panel evaluations and instrumental analysis.

Acetate EsterChemical FormulaMolecular Weight ( g/mol )Flavor Profile DescriptionOdor Detection Threshold (ppb in water)
This compound C₈H₁₂O₂140.18Powerful, sweet, pineapple, green, herbal, with a slightly soapy and metallic taste.[1][2][3]Not available
Ethyl Acetate C₄H₈O₂88.11Pear-like, solvent-like, slightly fruity.[4] At high concentrations, it can be perceived as a nail varnish scent.[5]245[6][7]
Isoamyl Acetate C₇H₁₄O₂130.19Strong banana and pear notes.[8]Not available
Butyl Acetate C₆H₁₂O₂116.16General fruity aroma.4.3[6][7]
Hexyl Acetate C₈H₁₆O₂144.21Fruity, slightly green.2.9[6][7]
Octyl Acetate C₁₀H₂₀O₂172.26Fruity, orange-like.20[6][7]
2-Phenylethyl Acetate C₁₀H₁₂O₂164.20Floral, rose-like.[4]Not available
Benzyl Acetate C₉H₁₀O₂150.17Sweet, jasmine, with pear notes.[9]Not available
Geranyl Acetate C₁₂H₂₀O₂196.29Fruity-rose with a lavender softness.[9]Not available
Linalyl Acetate C₁₂H₂₀O₂196.29Lavender with a citrus freshness.[9]Not available

Experimental Protocols

Sensory Evaluation Protocol: Quantitative Descriptive Analysis (QDA)

This protocol outlines a method for a trained sensory panel to identify and quantify the flavor attributes of acetate esters.

1. Panelist Selection and Training:

  • Recruit 8-12 panelists with prior experience in sensory evaluation.

  • Conduct training sessions to familiarize panelists with the aroma and taste of various acetate esters and reference standards.

  • Develop a consensus vocabulary to describe the perceived flavor attributes.

2. Sample Preparation:

  • Prepare solutions of each acetate ester in a neutral solvent (e.g., deionized water or a specific food-grade solvent) at a concentration above their respective odor detection thresholds.

  • Present samples in coded, identical containers to blind the panelists.

  • Provide unsalted crackers and deionized water for palate cleansing between samples.

3. Evaluation Procedure:

  • Panelists evaluate the samples individually in sensory booths with controlled lighting and ventilation.

  • Each panelist rates the intensity of each identified flavor attribute (e.g., fruity, sweet, green, floral, chemical) on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

  • The order of sample presentation should be randomized for each panelist.

4. Data Analysis:

  • Convert the line scale ratings to numerical data.

  • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the intensity of attributes between the acetate esters.

  • Visualize the results using spider plots or bar charts to compare the flavor profiles.

Instrumental Analysis Protocol: Gas Chromatography-Olfactometry (GC-O)

This protocol describes the use of GC-O to separate and identify the odor-active compounds in a sample containing acetate esters.

1. Sample Preparation:

  • For liquid samples, a direct injection or headspace analysis can be performed.

  • For solid samples, a solvent extraction or solid-phase microextraction (SPME) can be used to isolate the volatile compounds.

2. GC-MS/O System and Conditions:

  • Gas Chromatograph (GC): Equipped with a flame ionization detector (FID) and an olfactory port.

  • Column: A non-polar or medium-polarity capillary column suitable for separating volatile flavor compounds.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An initial low temperature held for a few minutes, followed by a gradual ramp to a final high temperature to ensure separation of all volatile compounds.

  • Injector: Split/splitless injector at a high temperature.

  • Olfactory Port: Heated transfer line to the sniffing port to prevent condensation of the analytes. Humidified air is mixed with the effluent to prevent nasal dryness for the assessor.

3. Olfactometry Procedure:

  • A trained assessor sniffs the effluent from the olfactory port and records the time, duration, and description of each detected odor.

  • The intensity of each odor can also be rated on a scale.

4. Data Analysis:

  • The retention times of the odor events are matched with the peaks in the chromatogram from the FID and mass spectrometer (MS) to identify the odor-active compounds.

  • The flavor dilution (FD) factor can be determined by serially diluting the sample and identifying the highest dilution at which an odor is still detectable.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_results Results Ester_Selection Acetate Ester Selection Solution_Prep Solution Preparation Ester_Selection->Solution_Prep Sensory Sensory Evaluation (QDA) Solution_Prep->Sensory Instrumental Instrumental Analysis (GC-O) Solution_Prep->Instrumental Sensory_Data Sensory Data Analysis Sensory->Sensory_Data Instrumental_Data Instrumental Data Analysis Instrumental->Instrumental_Data Profile_Comparison Flavor Profile Comparison Sensory_Data->Profile_Comparison Instrumental_Data->Profile_Comparison Report Publish Comparison Guide Profile_Comparison->Report Structure_Flavor_Relationship cluster_structure Chemical Structure of Acetate Esters cluster_properties Physicochemical Properties cluster_perception Flavor Perception Structure R-O-C(=O)-CH₃ R = Alkyl or Aryl group Volatility Volatility (Boiling Point) Structure->Volatility Influences Polarity Polarity Structure->Polarity Influences Size_Shape Molecular Size & Shape Structure->Size_Shape Determines Flavor_Profile Resulting Flavor Profile (e.g., Fruity, Floral, Green) Volatility->Flavor_Profile Affects Release Polarity->Flavor_Profile Affects Receptor Binding Size_Shape->Flavor_Profile Affects Receptor Fit

References

Validation of Sorbyl acetate's efficacy as a food preservative against common spoilage microbes

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of sorbyl acetate's potential as a food preservative, benchmarked against established alternatives, supported by experimental data on related compounds and detailed methodologies for validation.

Introduction

The demand for effective food preservatives is ever-present in the food industry, driven by the need to ensure product safety, extend shelf life, and maintain quality. While established preservatives such as potassium sorbate, sodium benzoate, and natamycin have a long history of use, the exploration of novel and potentially more effective or synergistic compounds is a continuous pursuit for researchers and product developers. This guide provides a comparative overview of the potential efficacy of this compound as a food preservative against common spoilage microbes.

Due to a lack of extensive direct research on the antimicrobial properties of this compound, this guide draws upon data from its parent compound, sorbic acid, and related sorbic acid esters. Sorbic acid and its salts are widely used as preservatives that inhibit the growth of molds, yeasts, and some bacteria.[1][2][3] The esterification of sorbic acid may offer altered solubility and activity profiles.[1][4] This guide presents a framework for evaluating this compound, detailing the necessary experimental protocols to rigorously assess its performance against industry-standard preservatives.

Comparative Efficacy of Preservatives

The following tables summarize the known efficacy of common food preservatives and provide a projected efficacy for this compound based on data from related sorbate compounds. It is crucial to note that the data for this compound is extrapolated and requires experimental validation.

Table 1: Minimum Inhibitory Concentration (MIC) Against Common Spoilage Microbes

PreservativeAspergillus niger (Mold)Saccharomyces cerevisiae (Yeast)Escherichia coli (Bacteria)Listeria monocytogenes (Bacteria)
This compound (Projected) Requires experimental dataRequires experimental dataRequires experimental dataRequires experimental data
Potassium Sorbate 0.1% - 0.2%[5]0.025% - 0.10%[2]Moderately effective; often used in combination[6]Inhibitory activity observed[7]
Sodium Benzoate pH dependent, effective at <4.5[8]pH dependent, effective at <4.5[8]Effective at acidic pH[3][4]Inhibitory activity observed[9]
Natamycin Highly effective[10]Highly effective[10]Inactive against bacteria[2]Inactive against bacteria[2]

Table 2: Zone of Inhibition Data for Selected Preservatives

PreservativeAspergillus nigerSaccharomyces cerevisiae
This compound (Projected) Requires experimental dataRequires experimental data
Potassium Sorbate Zone of inhibition observed[5]Zone of inhibition observed
Sodium Benzoate Zone of inhibition observed at acidic pHZone of inhibition observed at acidic pH
Natamycin Large zone of inhibition[10]Large zone of inhibition[10]

Mechanisms of Action

Understanding the mechanism by which a preservative inhibits microbial growth is fundamental to its effective application.

  • Sorbic Acid and its Salts (Potassium Sorbate): The antimicrobial activity of sorbates is primarily attributed to the undissociated sorbic acid molecule.[2] It is believed to inhibit microbial growth by interfering with intracellular pH homeostasis and enzymatic processes.[5] The effectiveness of sorbates is pH-dependent, with higher activity at lower pH values (below 6.5).[2]

  • Sodium Benzoate: Similar to sorbates, the efficacy of sodium benzoate is dependent on the undissociated form of benzoic acid.[4][8] It is most effective in acidic conditions (pH 2.5-4.0).[4][8] The proposed mechanisms of action include interference with cell membrane permeability, inhibition of amino acid absorption, and disruption of the respiratory enzyme system.[4]

  • Natamycin: Natamycin has a distinct mechanism of action, targeting ergosterol, a key component of fungal cell membranes.[11] By binding to ergosterol, it disrupts membrane integrity, leading to cell leakage and death.[11] This specific targeting makes it highly effective against yeasts and molds but inactive against bacteria, which lack ergosterol in their cell membranes.[2]

  • This compound (Hypothesized): As an ester of sorbic acid, it is plausible that this compound's antimicrobial activity, if present, would be related to the release of sorbic acid through hydrolysis or a direct interaction of the ester with microbial cell membranes. Further research is necessary to elucidate its specific mechanism.

Experimental Protocols for Validation

To validate the efficacy of this compound as a food preservative, a series of standardized microbiological tests are required. The following are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Test

The MIC test determines the lowest concentration of a preservative that visibly inhibits the growth of a specific microorganism.[12] The broth microdilution method is a commonly used technique.[13]

Protocol:

  • Preparation of Reagents: Prepare a stock solution of this compound and the comparator preservatives in a suitable solvent. Prepare sterile Mueller-Hinton broth (for bacteria) or Sabouraud Dextrose broth (for fungi).

  • Microorganism Preparation: Culture the target microorganisms (e.g., Aspergillus niger, Saccharomyces cerevisiae, Escherichia coli, Listeria monocytogenes) overnight in their respective broths. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the preservative stock solutions with the appropriate broth to achieve a range of concentrations.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microbe, no preservative) and a negative control (broth, no microbe).

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours (bacteria) or 48-72 hours (fungi).

  • Result Interpretation: The MIC is the lowest concentration of the preservative where no visible growth (turbidity) is observed.[12]

Zone of Inhibition Test (Agar Diffusion Method)

This test qualitatively assesses the antimicrobial activity of a substance.[8][14]

Protocol:

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) and pour it into sterile Petri dishes.

  • Inoculation: Once the agar has solidified, evenly spread a standardized suspension of the target microorganism over the surface using a sterile swab.

  • Application of Preservative: Aseptically place a sterile filter paper disc (approximately 6 mm in diameter) impregnated with a known concentration of this compound (or other preservatives) onto the center of the inoculated agar plate.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism.

  • Measurement: Measure the diameter of the clear zone of no growth around the disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[14]

Challenge Test

A challenge test evaluates the effectiveness of a preservative system within a specific food product by intentionally introducing microorganisms.[15][16][17]

Protocol:

  • Product Preparation: Prepare samples of the target food product (e.g., a beverage or a semi-solid food).

  • Inoculation: Inoculate the product samples with a known concentration of a cocktail of relevant spoilage microorganisms.

  • Incubation: Store the inoculated product under its normal and potentially abusive storage conditions (e.g., different temperatures).

  • Microbial Enumeration: At specified time intervals (e.g., 0, 7, 14, 28 days), take aliquots from the product samples and perform microbial plate counts to determine the number of surviving microorganisms.

  • Evaluation: Compare the microbial counts over time to a control product without the preservative. A significant reduction or inhibition of microbial growth in the preserved product indicates efficacy.

Visualizing Experimental Workflows and Logical Relationships

To clarify the experimental processes and the logical flow of evaluation, the following diagrams are provided in Graphviz DOT language.

MIC_Test_Workflow start Start: Prepare Preservative Stock & Microbial Cultures serial_dilution Perform Serial Dilution in 96-Well Plate start->serial_dilution inoculation Inoculate Wells with Microbial Suspension serial_dilution->inoculation incubation Incubate Plates inoculation->incubation read_results Observe for Turbidity incubation->read_results determine_mic Determine Lowest Concentration with No Growth (MIC) read_results->determine_mic end End determine_mic->end

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Test.

Zone_of_Inhibition_Workflow start Start: Prepare Inoculated Agar Plates apply_disc Apply Preservative-Impregnated Disc start->apply_disc incubation Incubate Plates apply_disc->incubation measure_zone Measure Diameter of Clear Zone incubation->measure_zone interpret_results Correlate Zone Size with Antimicrobial Activity measure_zone->interpret_results end End interpret_results->end

Caption: Workflow for the Zone of Inhibition Test.

Challenge_Test_Logic cluster_product Food Product product_with_preservative With this compound inoculation Inoculate with Spoilage Microbes product_with_preservative->inoculation product_without_preservative Control (No Preservative) product_without_preservative->inoculation storage Store under Defined Conditions inoculation->storage sampling Periodic Sampling & Microbial Counting storage->sampling comparison Compare Microbial Growth Over Time sampling->comparison efficacy Efficacy Determined comparison->efficacy

Caption: Logical Flow of a Food Challenge Test.

Conclusion

While direct evidence for the efficacy of this compound as a food preservative is currently limited, its chemical relationship to the well-established preservative sorbic acid suggests a potential for antimicrobial activity. The comparative data on related sorbates and established preservatives provide a benchmark for future studies. The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of this compound's performance against common food spoilage microorganisms. Rigorous testing following these methodologies is essential to validate its potential and determine its suitability for application in the food industry. Further research into its mechanism of action, optimal usage conditions, and sensory impact will also be critical for its successful adoption.

References

Cross-referencing Sorbyl acetate spectral data with chemical databases for validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate identification and validation of chemical compounds are paramount. This guide provides a comprehensive cross-referencing of Sorbyl acetate's spectral data with prominent chemical databases, offering a baseline for experimental validation.

This compound [(2E,4E)-hexa-2,4-dienyl acetate] is a fragrance and flavoring agent with a characteristic fruity aroma. Its accurate identification is crucial for quality control and research applications. This guide compares spectral data from various sources to aid in the validation of experimentally obtained spectra.

Spectral Data Comparison

The following tables summarize the key spectral data for this compound, compiled from various chemical databases. This allows for a direct comparison of expected values with experimental results.

¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by providing information about the chemical environment of hydrogen atoms.

ProtonsExpected Chemical Shift (δ) ppmMultiplicity
CH₃ (acetate)~2.1singlet
CH₂~4.1triplet
CH= (dienic)5.6 - 6.2doublets

Data sourced from Benchchem.[1]

¹³C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

CarbonExpected Chemical Shift (δ) ppm
C=O (carbonyl)~170.5
C=C (dienic)120 - 130
Other carbonsNot specified in available data

Data sourced from Benchchem and indicated as available in PubChem.[1][2]

Mass Spectrometry (MS) Data

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern.

m/zRelative Intensity (%)Fragment
14016.87[M]⁺ (Molecular Ion)
8118.27[C₆H₉]⁺
7931.07[C₆H₇]⁺
4399.99[CH₃CO]⁺ (Base Peak)
4123.38[C₃H₅]⁺

Data sourced from PubChem, instrument: HITACHI M-80B.[2]

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. This provides information about the functional groups present.

Functional GroupExpected Absorption Frequency (cm⁻¹)
C=O (ester)~1740
C=C (conjugated diene)~1640

Data sourced from Benchchem.[1] PubChem also indicates the availability of FTIR spectra.[2]

Experimental Protocols

While specific experimental parameters can vary, the following provides a general overview of the methodologies used to obtain the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. The spectrum is then acquired on an NMR spectrometer. For ¹H NMR, the chemical shifts are reported in parts per million (ppm) relative to a standard, often tetramethylsilane (TMS). For ¹³C NMR, the same general procedure is followed, but the acquisition parameters are adjusted for the lower sensitivity of the ¹³C nucleus.

Mass Spectrometry (MS)

For electron ionization mass spectrometry (EI-MS), a small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. This causes the molecule to ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio and detected.

Infrared (IR) Spectroscopy

An IR spectrum can be obtained using various techniques. For a liquid sample like this compound, a common method is to place a thin film of the liquid between two salt plates (e.g., NaCl or KBr), which are transparent to IR radiation. The spectrum is then recorded using an FTIR spectrometer. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Validation Workflow and Logic

The process of validating an experimentally obtained spectrum of this compound involves a systematic comparison with reference data from chemical databases. The following diagrams illustrate this workflow and the logical relationships in the validation process.

G cluster_0 Experimental Analysis cluster_1 Database Cross-Referencing cluster_2 Data Comparison and Validation exp_sample Experimental Sample of this compound nmr_exp Acquire 1H & 13C NMR Spectra exp_sample->nmr_exp ms_exp Acquire Mass Spectrum exp_sample->ms_exp ir_exp Acquire IR Spectrum exp_sample->ir_exp compare_nmr Compare NMR Data (Chemical Shifts, Multiplicities) nmr_exp->compare_nmr compare_ms Compare MS Data (m/z, Fragmentation) ms_exp->compare_ms compare_ir Compare IR Data (Absorption Frequencies) ir_exp->compare_ir pubchem PubChem pubchem->compare_nmr pubchem->compare_ms pubchem->compare_ir chemspider ChemSpider chemspider->compare_nmr chemspider->compare_ms chemspider->compare_ir nist NIST WebBook nist->compare_ms nist->compare_ir sdbs SDBS (if available) sdbs->compare_nmr sdbs->compare_ms sdbs->compare_ir validation Validate Structure compare_nmr->validation compare_ms->validation compare_ir->validation

Workflow for cross-referencing spectral data.

G exp_data Experimental Spectral Data comparison Comparison of Key Spectral Features exp_data->comparison db_data Chemical Database Reference Data db_data->comparison match Data Match comparison->match Consistent no_match Data Mismatch comparison->no_match Inconsistent validated Compound Validated match->validated re_evaluate Re-evaluate Experimental Data or Sample Purity no_match->re_evaluate

References

Comparing the insect repellent activity of Sorbyl acetate with synthetic compounds like DEET

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the insect repellent activity of Sorbyl acetate against the well-established synthetic compound, N,N-Diethyl-meta-toluamide (DEET), and other synthetic alternatives. Due to a lack of publicly available quantitative data on the repellent efficacy of this compound, this comparison leverages data on structurally similar acetate esters to provide a potential framework for its performance, while highlighting the clear data gap. The guide is intended to inform research and development efforts in the field of insect repellents.

Executive Summary

DEET remains the gold standard for insect repellents, offering long-lasting and broad-spectrum protection against a variety of biting insects.[1][2] Its efficacy is dose-dependent, providing hours of protection.[3][4] While this compound is a nature-inspired compound, there is a significant lack of scientific studies evaluating its insect repellent activity against common vectors like mosquitoes. In contrast, some other acetate esters, such as geranyl acetate and bornyl acetate, have shown repellent properties, though their efficacy appears to be generally lower and less durable than that of DEET. Further rigorous, direct comparative studies are essential to ascertain the potential of this compound as a viable alternative to current synthetic repellents.

Data Presentation: Repellent Efficacy

The following table summarizes the available quantitative data on the repellent efficacy of DEET and various acetate esters. It is critical to note the absence of data for this compound.

CompoundConcentrationTest SpeciesProtection Time (CPT) / Repellency RateReference
DEET 23.8%Aedes aegyptiMean CPT of 301.5 minutes[5]
DEET 20%Aedes aegyptiUp to 5 hours of protection[6]
DEET 7%Ticks82.5% efficacy after 120 minutes[7]
Geranyl Acetate 10% and 25%Aedes aegypti100% protection for up to 3 hours[8]
Eugenyl Acetate 10%Aedes aegyptiNo significant protection from mosquito bites[3][9]
Bornyl Acetate Not specifiedTribolium castaneumModerate repellent effect[10][11]
Linalyl Acetate Not specifiedRhodnius prolixus (nymphs)Demonstrated repellent activity[4]
This compound No Data Available

CPT: Complete Protection Time

Experimental Protocols

Standardized methods are crucial for the accurate evaluation and comparison of insect repellent efficacy. The following are detailed methodologies commonly employed in such studies.

Arm-in-Cage Test for Mosquito Repellency

This is a standard laboratory method to determine the Complete Protection Time (CPT) of a topical repellent against mosquitoes.

  • Subject Recruitment: Human volunteers are recruited following ethical guidelines and informed consent.

  • Mosquito Rearing: A colony of laboratory-reared, disease-free mosquitoes (e.g., Aedes aegypti or Anopheles gambiae) is maintained under controlled conditions of temperature, humidity, and light cycle. For testing, adult female mosquitoes that have been starved for a specified period are used.

  • Repellent Application: A precise amount of the repellent formulation is applied evenly to a defined area on a volunteer's forearm. A control arm is treated with a placebo or left untreated.

  • Exposure: The treated forearm is inserted into a cage containing a known number of host-seeking female mosquitoes.

  • Data Collection: The time until the first confirmed mosquito bite is recorded. This duration represents the CPT. The number of mosquito landings may also be recorded.

  • Replication: The experiment is repeated with multiple volunteers and on different days to ensure the reliability of the results.

Repellency Assay for Stored Product Insects (e.g., Tribolium castaneum)

This method is used to assess the repellent activity of a compound against stored product pests.

  • Insect Culture: A culture of the target insect species is maintained on a suitable diet in a controlled environment.

  • Test Arena: A petri dish or a similar arena is used. A filter paper is cut to the size of the arena and divided into two halves.

  • Treatment: One half of the filter paper is treated with a solution of the test compound in a suitable solvent. The other half is treated with the solvent alone (control).

  • Acclimatization: After the solvent has evaporated, a known number of insects are released in the center of the arena.

  • Observation: The number of insects on each half of the filter paper is counted at regular intervals over a specified period.

  • Calculation: The percentage repellency (PR) is calculated using the formula: PR (%) = [(Nc - Nt) / (Nc + Nt)] x 100, where Nc is the number of insects on the control half and Nt is the number of insects on the treated half.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_data Data Analysis A Recruit Human Volunteers D Apply Repellent to Volunteer's Arm A->D B Rear Mosquitoes E Insert Arm into Mosquito Cage B->E C Prepare Repellent Formulations C->D D->E F Record Time to First Bite (CPT) E->F G Statistical Analysis F->G H Compare Efficacy G->H

Caption: Experimental workflow for the Arm-in-Cage mosquito repellent test.

olfactory_pathway cluster_stimulus Stimulus cluster_reception Reception cluster_transduction Signal Transduction cluster_response Behavioral Response odorant Acetate Ester (e.g., this compound) obp Odorant Binding Protein (OBP) odorant->obp Binds to or Odorant Receptor (OR) obp->or Transports to ion_channel Ion Channel Opening or->ion_channel Activates orco Orco Co-Receptor orco->ion_channel Forms complex with OR depolarization Membrane Depolarization ion_channel->depolarization action_potential Action Potential depolarization->action_potential behavior Repellent Behavior action_potential->behavior

Caption: A plausible olfactory signaling pathway for an acetate ester repellent in insects.

Discussion

DEET: The Benchmark Synthetic Repellent

DEET has been in use for over 60 years and is considered one of the most effective and broad-spectrum insect repellents available.[1] Its mechanism of action is complex and not fully understood, but it is known to interact with insect olfactory receptors, effectively "blinding" them to the chemical cues that attract them to humans.[3] Research indicates that DEET interferes with receptors in mosquito antennae that detect lactic acid and carbon dioxide, which are primary attractants emitted by humans.[10] The concentration of DEET in a product directly correlates with the duration of protection.[4] While highly effective, concerns about its potential for skin irritation and, in rare cases, neurotoxicity, have driven the search for alternatives.[2]

Acetate Esters as Potential Repellents

Acetate esters are a class of organic compounds found in many natural sources, such as fruits and essential oils. Some have been investigated for their insect repellent properties.

  • This compound: As highlighted, there is a significant lack of published research on the insect repellent activity of this compound. Its structural similarity to other repellent acetate esters suggests it may possess some activity, but this remains to be experimentally verified.

  • Other Acetate Esters:

    • Geranyl acetate has shown promising repellent activity against Aedes aegypti mosquitoes, providing complete protection for up to three hours in one study.[8] This suggests that the acetate functional group can contribute to repellency.

    • Bornyl acetate , a component of some essential oils, has demonstrated moderate repellent effects against the red flour beetle, Tribolium castaneum.[10][11]

    • In contrast, eugenyl acetate was found to provide no significant protection from mosquito bites in a study that also highlighted the repellent efficacy of eugenol.[3][9] This indicates that the specific structure of the entire molecule, not just the acetate group, is critical for repellent activity.

    • Linalyl acetate has also been identified as having repellent properties.[4]

The varying efficacy among different acetate esters underscores the importance of specific molecular structures in determining repellent activity.

Signaling Pathways

The proposed signaling pathway for acetate esters is based on the general mechanism of insect olfaction. Volatile molecules like acetate esters are thought to be first bound by Odorant Binding Proteins (OBPs) in the sensillar lymph of insect antennae. The OBP-odorant complex then interacts with a specific Odorant Receptor (OR) located on the dendritic membrane of an olfactory receptor neuron. This interaction, often in conjunction with the highly conserved co-receptor Orco, leads to the opening of an ion channel. The subsequent influx of ions causes a depolarization of the neuron's membrane, generating an action potential that is transmitted to the insect's brain, ultimately resulting in a behavioral response, such as avoidance of the odor source. The specific ORs that may be activated by this compound or other repellent acetate esters are yet to be identified.

Conclusion and Future Directions

While DEET remains a highly effective and widely used insect repellent, the search for alternative compounds with favorable safety profiles and efficacy continues. Based on the limited available data for structurally similar compounds, this compound's potential as an insect repellent is currently unknown. There is a clear and urgent need for rigorous scientific evaluation of this compound's repellent activity against a range of medically important insects.

Future research should focus on:

  • Direct Comparative Efficacy Studies: Conducting head-to-head comparisons of this compound and DEET using standardized protocols to determine Complete Protection Times and effective dosages.

  • Spectrum of Activity: Assessing the repellent efficacy of this compound against a variety of biting arthropods, including different mosquito species, ticks, and flies.

  • Mechanism of Action Studies: Investigating the specific olfactory receptors and signaling pathways that may be targeted by this compound in insects.

  • Formulation Development: Exploring different formulations to potentially enhance the stability and duration of action of this compound if it is found to have significant repellent activity.

Such research is essential to validate whether this compound can be a safe and effective addition to the arsenal of insect repellents available for public health.

References

In vitro comparison of the cytotoxic effects of Sorbyl acetate and sorbic acid on cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative study on the cytotoxic effects of Sorbyl acetate and sorbic acid on cancer cells in vitro could not be conducted as no scientific literature detailing the cytotoxic effects of this compound on cancer cells was identified through the conducted searches. This guide, therefore, provides a detailed comparison of the known cytotoxic effects of sorbic acid and acetate on various cancer cell lines, supported by available experimental data and methodologies.

Sorbic Acid: A Potential Inducer of Static Growth Inhibition

Sorbic acid, a widely used food preservative, has demonstrated cytotoxic effects against certain cancer cell lines by inducing static growth inhibition rather than direct cell death.

Quantitative Data on Sorbic Acid Cytotoxicity
Cell LineConcentrationIncubation TimeEffectReference
Mouse Mastocytoma P-8152.5 mM48 hStatic growth inhibition[1]
Human Promyelocytic Leukemia2.5 mMNot SpecifiedStatic growth inhibition[1]
Not SpecifiedNot SpecifiedNot SpecifiedUpregulation of p53, downregulation of Bcl2[2]
Experimental Protocols: Sorbic Acid

Cell Culture and Treatment: Mouse mastocytoma P-815 cells were cultured in a standard medium. Sorbic acid was administered to the culture medium at a concentration of 2.5 mM, and the cells were incubated for at least 48 hours.[1]

Analysis of Growth Inhibition: The study that investigated the effect of sorbic acid on P-815 cells found that exposure to 2.5 mM sorbic acid for a minimum of 48 hours resulted in static growth inhibition, which began approximately 20 hours after administration.[1] Similar effects were noted in human promyelocytic leukemia cells.[1]

Mechanism of Action Studies: The primary mechanism of sorbic acid's static growth inhibitory effect was found to be the suppression of thapsigargin-induced intracellular Ca2+ release from the endoplasmic reticulum, leading to a stagnation of the cells in the G1 phase of the cell cycle.[1]

Signaling Pathway of Sorbic Acid

G1_Cell_Cycle_Arrest cluster_cell Cancer Cell Sorbic_Acid Sorbic Acid Ca2_Release Intracellular Ca2+ Release Sorbic_Acid->Ca2_Release Suppresses ER Endoplasmic Reticulum (ER) ER->Ca2_Release From Ca2+ Stores Thapsigargin Thapsigargin Thapsigargin->Ca2_Release Induces G1_Arrest G1 Phase Arrest Ca2_Release->G1_Arrest Leads to Stagnation

Caption: Sorbic acid induces G1 phase cell cycle arrest in cancer cells.

Acetate: A Modulator of Mitochondrial Function and Apoptosis

Acetate, a short-chain fatty acid, has been shown to exert cytotoxic effects on cancer cells by altering mitochondrial function and inducing apoptosis.

Quantitative Data on Acetate Cytotoxicity
Cell LineConcentrationIncubation TimeEffectReference
HT29 (Colon Cancer)10 mMNot SpecifiedReduced cell viability and proliferation[3]
HCT116 (Colon Cancer)10 mMNot SpecifiedReduced cell viability and proliferation[3]
Colorectal Carcinoma CellsNot SpecifiedNot SpecifiedInduces apoptosis[4]
Gastric Cancer Cells2-5 µMNot SpecifiedCancer cell-selective death[5]
Experimental Protocols: Acetate

Cell Culture and Treatment: HT29 and HCT116 colon cancer cell lines were treated with acetate.[3] The effects on cell viability, proliferation, mitochondrial function, and reactive oxygen species (ROS) levels were investigated.[3]

Analysis of Cytotoxicity: Acetate treatment at a concentration of 10 mM was found to reduce the proliferation of both HT29 and HCT116 cell lines under normoxic conditions.[3] This was accompanied by a reduction in glycolysis and an increase in both oxygen consumption and ROS levels.[3] In gastric cancer cells, acetic acid at concentrations of 2-5 µM induced cancer cell-selective death.[5]

Apoptosis Studies: In colorectal carcinoma cells, acetate was found to induce apoptosis.[4] This process was shown to involve lysosomal membrane permeabilization and the release of cathepsin D.[4]

Signaling Pathway of Acetate

Acetate_Apoptosis_Pathway cluster_cell Cancer Cell Acetate Acetate Glycolysis Glycolysis Acetate->Glycolysis Reduces OXPHOS Oxidative Phosphorylation Acetate->OXPHOS Increases LMP Lysosomal Membrane Permeabilization Acetate->LMP Mitochondria Mitochondria Mitochondria->OXPHOS ROS Increased ROS OXPHOS->ROS Apoptosis Apoptosis ROS->Apoptosis CathepsinD Cathepsin D Release LMP->CathepsinD CathepsinD->Apoptosis

Caption: Acetate induces apoptosis in cancer cells via mitochondrial and lysosomal pathways.

Conclusion

While data on the cytotoxic effects of sorbic acid and acetate on cancer cells exist, a direct comparison is challenging due to the different cancer cell lines and experimental conditions used in the available studies. Sorbic acid appears to induce a state of growth arrest, particularly in hematopoietic cancer cells, by interfering with calcium signaling and cell cycle progression.[1] In contrast, acetate demonstrates a more direct cytotoxic effect in colon and gastric cancer cells by modulating mitochondrial metabolism, increasing oxidative stress, and triggering apoptosis through the lysosomal pathway.[3][4][5]

Crucially, the absence of any published studies on the in vitro cytotoxic effects of this compound on cancer cells prevents a comparative analysis as originally intended. Further research is required to investigate the potential anticancer properties of this compound and to enable a direct and comprehensive comparison with sorbic acid.

References

A Comparative Guide to the Analytical Validation for Sorbyl Acetate Quantification in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Sorbyl acetate, a common flavoring and fragrance agent, in complex matrices such as food, beverages, and biological samples. The focus is on providing objective performance comparisons supported by experimental data to aid in method selection and development.

Primary Analytical Method: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

HS-SPME-GC-MS is a highly suitable technique for the analysis of volatile compounds like this compound in intricate samples.[1] It combines the advantages of a solvent-free extraction method with the high separation efficiency of gas chromatography and the sensitive, selective detection of mass spectrometry.[2]

Experimental Protocol: HS-SPME-GC-MS

This protocol is a representative procedure for the quantification of this compound in a liquid matrix (e.g., a beverage).

Sample Preparation:

  • Transfer 5 mL of the liquid sample into a 20 mL headspace vial.

  • Add a saturating amount of sodium chloride (NaCl) to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

  • Add a known concentration of an appropriate internal standard (e.g., ethyl acetate-d3).

  • Immediately seal the vial with a PTFE/silicone septum.

HS-SPME Procedure:

  • Place the vial in an autosampler with an agitator and incubator.

  • Equilibrate the sample at 60°C for 15 minutes with agitation.[2]

  • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the sample for 30 minutes at 60°C to extract the volatile analytes.[3]

GC-MS Analysis:

  • Desorption: Transfer the SPME fiber to the GC inlet, heated to 250°C, for 5 minutes to desorb the analytes in splitless mode.[2]

  • Gas Chromatograph (GC):

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Start at 40°C (hold for 2 minutes), ramp to 150°C at 5°C/min, then ramp to 250°C at 15°C/min (hold for 5 minutes).

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound (e.g., m/z 81, 95, 140) and the internal standard. A full scan mode (m/z 40-300) can be used for initial identification. The top 5 peaks for this compound in EI-MS are m/z 43, 79, 41, 81, and 140.[4]

Method Validation Parameters (Typical Performance)

The following table summarizes typical validation parameters for the quantification of volatile esters, like this compound, using HS-SPME-GC-MS. These values are based on published methods for similar analytes due to the absence of a dedicated, fully validated method for this compound in the public domain.[5][6]

ParameterTypical Performance Range
Linearity (R²) > 0.99
Linear Range 0.5 - 500 ng/mL
Limit of Detection (LOD) 0.01 - 1 µg/L[5]
Limit of Quantification (LOQ) 0.03 - 5 µg/L[5]
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%

Alternative Analytical Methods: A Comparative Overview

For a comprehensive evaluation, two alternative techniques are presented: Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) and Gas Chromatography with Flame Ionization Detection (GC-FID).

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS)

GC-IMS is an emerging technique for the analysis of volatile organic compounds (VOCs).[7] It offers rapid analysis times and high sensitivity, operating at atmospheric pressure, which simplifies instrumentation.[8][9]

Key Features:

  • Principle: Separates ions in the gas phase based on their size and shape as they drift through a tube under the influence of an electric field.[10]

  • Advantages: Fast, highly sensitive (often more so than MS for certain compounds), and does not require a vacuum, making the instrumentation more compact and less expensive.[11][12]

  • Limitations: Less specific than MS, and a comprehensive library of drift times for compound identification is still under development. Quantification can be more susceptible to matrix effects.[11]

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a well-established and robust technique for the quantification of organic compounds.

Key Features:

  • Principle: Analytes are burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of carbon in the analyte.

  • Advantages: Highly reliable, robust, and provides a wide linear range. It is less expensive to operate and maintain than a mass spectrometer.

  • Limitations: It is a universal detector for carbon-containing compounds and therefore not as selective as a mass spectrometer. It does not provide structural information for compound identification.

Performance Comparison of Analytical Methods

The following table provides a comparative summary of the performance characteristics of HS-SPME-GC-MS, GC-IMS, and GC-FID for the analysis of volatile esters like this compound.

FeatureHS-SPME-GC-MSGC-IMSGC-FID
Selectivity Very HighModerate to HighLow
Sensitivity High (ng/L to µg/L)Very High (pg/L to ng/L)[11]Moderate (µg/L to mg/L)
Analysis Time Moderate (20-30 min)Fast (5-15 min)[10]Moderate (20-30 min)
Identification Confidence High (Mass Spectrum)Moderate (Drift Time)Low (Retention Time only)
Linear Range ModerateNarrower than MS[12]Wide
Matrix Effect Susceptibility ModerateHigh[11]Low to Moderate
Instrumentation Cost HighModerateLow
Ease of Operation ModerateEasy[8]Easy

Experimental and Logical Workflows

The following diagrams illustrate the key workflows in the analytical process.

HS_SPME_GC_MS_Workflow cluster_SamplePrep Sample Preparation cluster_HS_SPME Headspace Solid-Phase Microextraction cluster_GC_MS GC-MS Analysis cluster_DataAnalysis Data Analysis Sample Liquid Sample (5 mL) Vial Headspace Vial (20 mL) Sample->Vial Additives Add NaCl and Internal Standard Vial->Additives Seal Seal Vial Additives->Seal Equilibrate Equilibrate at 60°C (15 min) Seal->Equilibrate Extract Expose SPME Fiber (30 min) Equilibrate->Extract Desorb Desorb in GC Inlet (250°C) Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: HS-SPME-GC-MS Experimental Workflow.

Method_Selection_Logic Start Start: Need to Quantify this compound HighSelectivity High Selectivity & Identification Required? Start->HighSelectivity HighThroughput High Throughput & Sensitivity Needed? HighSelectivity->HighThroughput No GCMS Choose HS-SPME-GC-MS HighSelectivity->GCMS Yes CostConstraint Primary Constraint is Cost? HighThroughput->CostConstraint No GCIMS Consider GC-IMS HighThroughput->GCIMS Yes CostConstraint->GCMS No GCFID Choose GC-FID CostConstraint->GCFID Yes

References

A Comparative Analysis of the Stability of Sorbyl Acetate and Other Sorbate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the stability of various sorbate derivatives, with a focus on Sorbyl acetate. Sorbic acid and its salts, such as potassium sorbate and calcium sorbate, are widely utilized as preservatives in the food, pharmaceutical, and cosmetic industries due to their antimicrobial properties.[1] this compound, an ester of sorbic acid, is primarily used as a flavoring agent.[2] Understanding the relative stability of these compounds is crucial for formulation development, ensuring product efficacy and shelf-life.

This document summarizes the available experimental data on the stability of common sorbate derivatives and outlines the standard methodologies for conducting stability studies. While direct comparative stability data for this compound is limited in publicly available literature, this guide provides a framework for such an investigation and discusses the expected stability based on the chemical nature of acetate esters.

Comparative Stability of Sorbate Derivatives

The stability of sorbate derivatives is influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents. Sorbic acid and its salts are known to be susceptible to oxidation in aqueous solutions.[3] The effectiveness of sorbic acid and its salts is also pH-dependent, with higher efficacy in acidic conditions (below pH 6.5) where the undissociated form of sorbic acid predominates.[4]

DerivativeChemical StabilityThermal StabilityPhotostability
Sorbic Acid Susceptible to oxidation in aqueous solutions.[3] The undissociated form, prevalent at low pH, is responsible for its antimicrobial activity.[4]In solid form, it is stable.[3] In aqueous solutions, its stability is pH-dependent.Can undergo photodegradation.
Potassium Sorbate Generally stable in solid form.[3] In aqueous solutions, it is subject to oxidative degradation.Considered to have moderate heat stability.[5]Highly susceptible to photolytic degradation in aqueous solutions.[6]
Calcium Sorbate Noted for its high stability against oxidation, making it suitable for use in fungistatic wrappers.[7][8]Generally stable over a wide range of temperatures.[9]Should be protected from sunlight exposure to prevent breakdown.[4]
This compound As an ester, it can be susceptible to hydrolysis under acidic or alkaline conditions. Safety data sheets indicate it is stable under normal conditions.[10][11]Stable at room temperature. Decomposition may occur at high temperatures, producing carbon monoxide and carbon dioxide.[10][11]Specific data on photodegradation is limited, but protection from light is generally recommended for unsaturated compounds.

Experimental Protocols for Stability Testing

To obtain comparative stability data, a forced degradation study is essential. Such a study involves subjecting the compounds to various stress conditions to accelerate degradation and identify potential degradation products.[9][10] The following are detailed methodologies for key experiments.

Hydrolytic Stability
  • Objective: To determine the rate of degradation in aqueous solutions at different pH values.

  • Protocol:

    • Prepare solutions of each sorbate derivative (e.g., this compound, potassium sorbate) in buffered media at various pH levels (e.g., pH 2, 7, and 9).

    • Incubate the solutions at a constant temperature (e.g., 50°C).

    • Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

    • Analyze the concentration of the parent compound and any degradation products using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).

    • Calculate the degradation rate constant for each compound at each pH.

Thermal Stability
  • Objective: To evaluate the effect of high temperatures on the solid-state and solution stability.

  • Protocol:

    • For solid-state analysis, place a known amount of each compound in a thermostatically controlled oven at elevated temperatures (e.g., 60°C, 80°C).

    • For solution analysis, prepare solutions of each compound and incubate at similar elevated temperatures.

    • At set time points, remove samples and analyze for degradation using HPLC or other suitable analytical techniques.

    • Visual inspection for changes in physical appearance (e.g., color change, melting) should also be recorded.

Photostability
  • Objective: To assess the degradation caused by exposure to light.

  • Protocol:

    • Expose solutions of each sorbate derivative to a controlled light source that provides both UV and visible radiation (e.g., a xenon lamp in a photostability chamber).

    • A control group of samples should be kept in the dark under the same temperature conditions.

    • Monitor the samples at regular intervals by HPLC to determine the extent of photodegradation.

    • The quantum yield of photodegradation can be determined to quantify the efficiency of the photochemical process.[12][13]

Oxidative Stability
  • Objective: To determine the susceptibility of the compounds to oxidation.

  • Protocol:

    • Prepare solutions of each sorbate derivative and treat them with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

    • Maintain the solutions at a controlled temperature.

    • Analyze samples at various time points to measure the decrease in the concentration of the parent compound and the formation of oxidation products.

Visualizing Experimental Workflows and Biological Interactions

To facilitate a clearer understanding of the processes involved in stability testing and the biological action of sorbates, the following diagrams are provided.

Experimental_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation cluster_analysis Analysis Sorbyl_Acetate This compound Hydrolysis Hydrolysis (pH 2, 7, 9) Sorbyl_Acetate->Hydrolysis Thermal Thermal (60°C, 80°C) Sorbyl_Acetate->Thermal Photolysis Photolysis (UV/Vis Light) Sorbyl_Acetate->Photolysis Oxidation Oxidation (H₂O₂) Sorbyl_Acetate->Oxidation Potassium_Sorbate Potassium Sorbate Potassium_Sorbate->Hydrolysis Potassium_Sorbate->Thermal Potassium_Sorbate->Photolysis Potassium_Sorbate->Oxidation Calcium_Sorbate Calcium Sorbate Calcium_Sorbate->Hydrolysis Calcium_Sorbate->Thermal Calcium_Sorbate->Photolysis Calcium_Sorbate->Oxidation HPLC HPLC Analysis Hydrolysis->HPLC Thermal->HPLC Photolysis->HPLC Oxidation->HPLC Degradation_Kinetics Degradation Kinetics HPLC->Degradation_Kinetics Product_Identification Product Identification HPLC->Product_Identification

Caption: Workflow for a comparative forced degradation study.

The antimicrobial action of sorbates is primarily attributed to the undissociated sorbic acid, which can freely pass through the cell membranes of microorganisms. Once inside the cell, it can disrupt various cellular processes.

Sorbic_Acid_Mechanism cluster_extracellular Extracellular (Low pH) cluster_intracellular Intracellular (Neutral pH) Sorbic_Acid_Undissociated Sorbic Acid (Undissociated) Sorbic_Acid_Dissociated Sorbate Anion + H⁺ Sorbic_Acid_Undissociated->Sorbic_Acid_Dissociated Diffuses across cell membrane Mitochondria Mitochondria Sorbic_Acid_Dissociated->Mitochondria Enzymes Cellular Enzymes Sorbic_Acid_Dissociated->Enzymes Proton_Gradient Proton Gradient Dissipation Sorbic_Acid_Dissociated->Proton_Gradient Releases H⁺ Respiration_Inhibition Inhibition of Respiration Mitochondria->Respiration_Inhibition Targets respiratory chain Enzyme_Inhibition Enzyme Inhibition Enzymes->Enzyme_Inhibition Proton_Gradient->Respiration_Inhibition Growth_Inhibition Microbial Growth Inhibition Respiration_Inhibition->Growth_Inhibition Enzyme_Inhibition->Growth_Inhibition

Caption: Antimicrobial mechanism of sorbic acid in yeast.

Conclusion

While sorbic acid and its salts are well-characterized in terms of their stability as preservatives, there is a notable lack of publicly available, direct comparative stability data for this compound under various stress conditions. Based on its chemical structure as an unsaturated ester, this compound is likely susceptible to hydrolysis and oxidation. To definitively determine its stability profile relative to other sorbates, a comprehensive forced degradation study as outlined in this guide is necessary. Such a study would provide valuable data for formulation scientists and drug development professionals in selecting the most appropriate sorbate derivative for their specific application, ensuring both the desired flavor profile and the required product stability. The antimicrobial mechanism of sorbates, primarily through the inhibition of cellular respiration in yeasts, underscores the importance of maintaining the integrity of the sorbic acid moiety for preservative efficacy.[5]

References

Evaluating the Synergistic Antimicrobial Potential of Sorbyl Acetate in Combination with Other Natural Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of innovative therapeutic strategies. One promising approach is the use of synergistic combinations of antimicrobial agents, which can enhance efficacy, reduce required dosages, and minimize the development of resistance. This guide provides a comparative framework for evaluating the synergistic antimicrobial effects of Sorbyl acetate, a naturally derived compound, with other natural antimicrobials.

This compound has demonstrated noteworthy antimicrobial and antifungal properties, primarily through the disruption of microbial cell membranes and inhibition of essential enzymes.[1] When combined with other natural compounds that possess complementary mechanisms of action, a synergistic effect may be achieved, leading to a more potent antimicrobial activity than the sum of the individual components. This guide outlines the experimental protocols and data presentation methods to investigate such synergies, using the well-researched natural antimicrobial, carvacrol, as a comparative example.

Experimental Protocols

To rigorously evaluate the synergistic potential of this compound with other natural compounds, standardized in vitro methods are essential. The following are detailed protocols for the checkerboard assay and the time-kill curve assay, two of the most common techniques in antimicrobial synergy testing.

Checkerboard Assay Protocol

The checkerboard assay is a microdilution technique used to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the interaction between two antimicrobial agents.

Materials:

  • This compound stock solution

  • Natural compound (e.g., Carvacrol) stock solution

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Bacterial inoculum (standardized to 0.5 McFarland)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Prepare serial twofold dilutions of this compound along the x-axis (columns) of the 96-well plate.

    • Prepare serial twofold dilutions of the second natural compound along the y-axis (rows) of the plate.

    • Each well will thus contain a unique concentration combination of the two agents.

    • Include wells with each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs).

    • Reserve wells for positive (no antimicrobial) and negative (no bacteria) controls.

  • Inoculation:

    • Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation:

    • Incubate the plates at 37°C for 16-20 hours.

  • Determination of MIC:

    • Visually inspect the plates for turbidity or use a microplate reader to measure absorbance at 600 nm.

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

  • Calculation of FICI:

    • The FICI is calculated using the following formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of natural compound in combination / MIC of natural compound alone)

    • The results are interpreted as follows:

      • Synergy: FICI ≤ 0.5

      • Additive: 0.5 < FICI ≤ 1

      • Indifference: 1 < FICI ≤ 4

      • Antagonism: FICI > 4

Time-Kill Curve Assay Protocol

The time-kill curve assay provides a dynamic picture of the antimicrobial interaction over time, determining whether the combination is bactericidal or bacteriostatic.

Materials:

  • This compound and natural compound solutions at relevant concentrations (e.g., MIC, 0.5 x MIC)

  • Standardized bacterial inoculum

  • Appropriate broth medium

  • Sterile tubes or flasks

  • Apparatus for serial dilutions and plating

  • Incubator

Procedure:

  • Preparation of Test Cultures:

    • Prepare tubes or flasks containing broth with the following:

      • This compound alone

      • Natural compound alone

      • The combination of this compound and the natural compound

      • A growth control (no antimicrobial)

  • Inoculation:

    • Inoculate each tube/flask with the standardized bacterial suspension to a starting density of approximately 5 x 10^5 CFU/mL.

  • Incubation and Sampling:

    • Incubate the cultures at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each culture.

  • Viable Cell Count:

    • Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates.

    • Incubate the plates and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.

    • Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Data Presentation

Clear and concise presentation of quantitative data is crucial for comparative analysis. The following tables provide templates for summarizing the results from the checkerboard and time-kill assays.

Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound and Carvacrol Alone and in Combination against E. coli

CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)
This compound25664
Carvacrol12832

Table 2: Hypothetical Fractional Inhibitory Concentration Index (FICI) for the Combination of this compound and Carvacrol against E. coli

FICI CalculationFICI ValueInterpretation
(64/256) + (32/128)0.5Synergy

Table 3: Hypothetical Time-Kill Curve Data for this compound and Carvacrol against E. coli (log10 CFU/mL)

Time (hours)Growth ControlThis compound (MIC)Carvacrol (MIC)This compound + Carvacrol (0.25 x MIC each)
05.75.75.75.7
26.55.55.45.1
47.85.25.04.5
68.94.94.73.8
89.24.54.32.9
249.54.13.9<2 (Below detection limit)

Visualizations

Diagrams are powerful tools for illustrating complex experimental workflows and biological pathways.

Experimental_Workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis A Prepare this compound Stock D Serial Dilutions in 96-well Plate A->D B Prepare Natural Compound Stock B->D C Standardize Bacterial Inoculum E Inoculate with Bacteria C->E D->E F Incubate at 37°C for 16-20h E->F G Determine MICs F->G H Calculate FICI G->H I Interpret Synergy, Additivity, or Antagonism H->I Signaling_Pathway cluster_cell Bacterial Cell cluster_effect Synergistic Effect SA This compound Membrane Cell Membrane SA->Membrane Disruption Enzyme Essential Enzymes SA->Enzyme Inhibition NC Natural Compound (e.g., Carvacrol) NC->Membrane Increased Permeability ATP ATP Synthesis NC->ATP Depletion Efflux Efflux Pump NC->Efflux Inhibition CellDeath Cell Death Membrane->CellDeath Enzyme->CellDeath ATP->CellDeath

References

Safety Operating Guide

Proper Disposal of Sorbyl Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. This guide provides essential, step-by-step procedures for the proper disposal of sorbyl acetate, ensuring the safety of laboratory personnel and compliance with environmental regulations.

This compound, a colorless to light yellow oil with a characteristic fresh, herbal odor, is recognized as a skin and serious eye irritant.[1][2] It may also cause an allergic skin reaction and drowsiness or dizziness.[1] Understanding its properties is the first step toward safe handling and disposal.

Key Safety and Physical Data

A summary of the critical safety and physical properties of this compound is presented below. This data is essential for making informed decisions on handling and disposal.

PropertyValueSource
Flash Point 83°C (182°F) Closed Cup[1]
Molecular Formula C8H12O2[1]
Molecular Weight 140.18 g/mol [1]
Appearance Colorless to light yellow oil[1]
Odor Strong fresh herbal odor[1]
Hazards Causes serious eye damage, skin irritation, may cause an allergic skin reaction, may cause drowsiness or dizziness.[1]

Spill Management and Cleanup Protocol

In the event of a this compound spill, immediate and appropriate action is crucial to mitigate risks. The following protocol outlines the necessary steps for containment and cleanup.

Emergency Procedures:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated to disperse any vapors.[2]

  • Eliminate Ignition Sources: Remove all potential sources of ignition from the vicinity of the spill.[2]

  • Personal Protective Equipment (PPE): All personnel involved in the cleanup must wear appropriate PPE, including protective gloves, clothing, eye protection, and face protection.[1][2]

Containment and Cleanup:

  • Small Spills: For minor spills, use a suitable absorbent material to collect the this compound.[1][2]

  • Large Spills: In the case of a larger spill, dike the area to contain the substance. The contained material can then be collected for disposal.[1][2]

  • Post-Cleanup: After the material has been collected, flush the area with water.[1][2]

Disposal Workflow

The proper disposal of this compound and any contaminated materials is a critical final step. The generator of the waste is responsible for its proper characterization and disposal in accordance with all applicable regulations.[1]

G This compound Disposal Workflow cluster_prep Preparation for Disposal cluster_assessment Waste Characterization & Regulation Check cluster_disposal Disposal a Collect Waste this compound & Contaminated Materials b Store in a suitable, closed, and labeled container a->b c Characterize waste as hazardous or non-hazardous b->c d Consult Federal, State, and Local Regulations c->d e Engage a licensed waste disposal company d->e f Transport and dispose of according to regulations e->f

References

Essential Safety and Operational Guide for Handling Sorbyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Sorbyl acetate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory practices.

This compound is a chemical intermediate that requires careful handling due to its potential hazards. It is classified as a substance that can cause serious eye damage, skin irritation, and may provoke an allergic skin reaction.[1][2] Inhalation of mists may also cause respiratory tract irritation.[1][2] Adherence to the following procedures is critical for minimizing risk and ensuring a safe laboratory environment.

Hazard Identification and Classification
Hazard ClassificationGHS Hazard Statement
Serious Eye Damage/Eye IrritationH318: Causes serious eye damage.[1][2]
Skin Corrosion/IrritationH315: Causes skin irritation.[1][2]
Skin SensitizationH317: May cause an allergic skin reaction.[1][2]
Specific target organ toxicity — Single exposureH336: May cause drowsiness or dizziness.[1]
Flammable LiquidsCategory 4 (US GHS only)[1]
Physical and Chemical Properties
PropertyValue
Appearance Colorless to light yellow oil with a strong fresh herbal odor.[1]
Molecular Formula C8H12O2[1]
Molecular Weight 140.18 g/mol [1]
Boiling Point 83 - 84°C @ 19 mm Hg[2]
Flash Point 83°C (182°F) - Closed Cup[1][2]
Solubility in Water 0.47 mg/g @ 20°C[2]
Specific Gravity 0.946 g/mL @ 20°C[2]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are paramount to prevent exposure to this compound. The following PPE is mandatory when handling this chemical.

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are required. A face shield should be worn in situations with a high risk of splashing.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use. Discard and replace if any signs of degradation are observed.[3]
Body Protection Laboratory CoatA clean, buttoned lab coat must be worn.[3] For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.
Respiratory Protection NIOSH-approved RespiratorA NIOSH-approved full-face chemical cartridge respirator with organic vapor cartridges (minimum APF 50) or supplied-air breathing equipment is necessary where inhalation exposure is possible, such as in poorly ventilated areas or during aerosol-generating procedures.[1][2]

Operational Plan: Step-by-Step Handling Protocol

Preparation and Pre-Handling Checklist
  • Ventilation: Ensure the work area is well-ventilated. All handling of this compound should ideally be performed in a certified chemical fume hood.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for flammable liquids and organic compounds.

  • Review SDS: Before starting any new procedure, thoroughly review the Safety Data Sheet (SDS) for this compound.[1][2]

  • Container Inspection: Check the container of this compound for any damage or leaks before moving it.

Handling Procedure
  • Don PPE: Put on all required personal protective equipment as detailed in the PPE table above.

  • Dispensing: When transferring or dispensing the chemical, do so slowly and carefully to avoid splashing or the generation of aerosols.[2]

  • Avoid Inhalation: Avoid breathing vapors or mists.[1]

  • Prevent Contact: Prevent contact with skin and eyes.[1][2]

  • Grounding: For larger quantities, ground and bond containers and receiving equipment to prevent static discharge.

  • Heating: If heating is required, use a well-controlled heating mantle or water bath. Avoid open flames.[2]

Post-Handling and Storage
  • Container Sealing: Tightly close the container of this compound when not in use.[1][2]

  • Storage: Store in a cool, dry, well-ventilated area away from heat, flames, and other sources of ignition.[1][2]

  • Decontamination: Decontaminate the work area with an appropriate solvent and then wash with soap and water.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water after removing gloves.

  • Clothing: Contaminated clothing should be removed and washed before reuse.[1][2] Leather shoes that have been saturated must be discarded.[1][2]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Characterization and Collection
  • Waste Stream: this compound waste should be collected in a designated, properly labeled, and sealed container for flammable organic waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Irritant).

  • Segregation: Do not mix this compound waste with incompatible materials.

Disposal Procedure
  • Licensed Disposal Service: All chemical waste must be disposed of through a licensed professional waste disposal service.[4]

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines.

  • Spill Debris: Any materials used to clean up spills of this compound (e.g., absorbents, gloves) must be collected and disposed of as hazardous waste.

  • Regulatory Compliance: The waste generator is responsible for proper waste characterization and disposal in accordance with all applicable federal, state, and local regulations.[1]

Experimental Workflow and Safety Procedures

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

Sorbyl_Acetate_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Storage cluster_disposal 4. Disposal prep_sds Review SDS prep_ppe Inspect & Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace (Fume Hood, Spill Kit) prep_ppe->prep_workspace handling_transfer Transfer/Dispense This compound prep_workspace->handling_transfer handling_reaction Perform Experiment handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Work Area handling_reaction->cleanup_decontaminate cleanup_store Store Chemical cleanup_decontaminate->cleanup_store cleanup_ppe Remove PPE cleanup_store->cleanup_ppe disposal_waste Collect & Label Hazardous Waste cleanup_ppe->disposal_waste disposal_pickup Arrange for Waste Pickup disposal_waste->disposal_pickup

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.